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  • Product: N-(4-Acetylphenyl)piperidine-1-carboxamide
  • CAS: 651053-02-0

Core Science & Biosynthesis

Foundational

N-(4-Acetylphenyl)piperidine-1-carboxamide: A Comprehensive Technical Guide for Researchers

CAS Number: 250713-72-5 Prepared by a Senior Application Scientist This in-depth technical guide provides a comprehensive overview of N-(4-Acetylphenyl)piperidine-1-carboxamide, a molecule of significant interest within...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 250713-72-5

Prepared by a Senior Application Scientist

This in-depth technical guide provides a comprehensive overview of N-(4-Acetylphenyl)piperidine-1-carboxamide, a molecule of significant interest within the landscape of contemporary drug discovery and development. This document consolidates available scientific information and provides expert insights into its synthesis, chemical properties, and potential therapeutic applications, tailored for researchers, scientists, and professionals in the pharmaceutical industry.

Introduction: The Significance of the Piperidine-4-Carboxamide Scaffold

The piperidine moiety is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds. Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a privileged scaffold in medicinal chemistry. The piperidine-4-carboxamide framework, in particular, has emerged as a versatile template for the design of potent and selective modulators of various biological targets. Derivatives of this scaffold have shown promise in diverse therapeutic areas, including but not limited to, antiviral, anticancer, and anti-inflammatory applications.

N-(4-Acetylphenyl)piperidine-1-carboxamide integrates this valuable piperidine-4-carboxamide core with an acetylphenyl group. The acetyl moiety offers a potential point for further chemical modification and can influence the molecule's pharmacokinetic and pharmacodynamic properties. This guide will delve into the specifics of this compound, providing a foundational understanding for its application in research and development.

Physicochemical Properties and Structural Elucidation

A thorough understanding of a compound's physicochemical properties is fundamental to its application in drug development, influencing aspects from solubility and permeability to metabolic stability.

PropertyValueSource
CAS Number 250713-72-5PubChem
Molecular Formula C₁₄H₁₈N₂O₂PubChem
Molecular Weight 246.31 g/mol PubChem
Appearance Solid (predicted)-
Melting Point Not available-
Boiling Point Not available-
Solubility Not available-

Structural characterization is paramount for confirming the identity and purity of a synthesized compound. Standard analytical techniques for N-(4-Acetylphenyl)piperidine-1-carboxamide would include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the molecular structure by providing information about the chemical environment of hydrogen and carbon atoms, respectively.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule, such as the amide and ketone carbonyl groups.

Synthesis of N-(4-Acetylphenyl)piperidine-1-carboxamide: A Proposed Pathway

Causality Behind Experimental Choices: The proposed synthesis hinges on the robust and widely utilized amide bond formation reaction. The choice of starting materials, 4-aminoacetophenone and a suitable piperidine-1-carbonyl synthon, is dictated by their commercial availability and the desired final structure. The use of a coupling agent is a standard and efficient method to facilitate the formation of the amide bond with high yield and purity.

Proposed Synthetic Scheme

Synthesis_of_N-(4-Acetylphenyl)piperidine-1-carboxamide cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product 4-Aminoacetophenone 4-Aminoacetophenone Reaction_Vessel Amide Coupling 4-Aminoacetophenone->Reaction_Vessel Reactant 1 Piperidine-1-carbonyl_chloride Piperidine-1-carbonyl chloride Piperidine-1-carbonyl_chloride->Reaction_Vessel Reactant 2 Target_Compound N-(4-Acetylphenyl)piperidine-1-carboxamide Reaction_Vessel->Target_Compound Forms

Caption: Proposed synthesis of N-(4-Acetylphenyl)piperidine-1-carboxamide.

Step-by-Step Experimental Protocol

Materials:

  • 4-Aminoacetophenone

  • Piperidine-1-carbonyl chloride (or a suitable precursor for its in situ generation, such as triphosgene and piperidine)

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Tertiary amine base (e.g., Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA))

  • Standard laboratory glassware and purification apparatus (e.g., silica gel for column chromatography)

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-aminoacetophenone (1.0 equivalent) in the chosen anhydrous aprotic solvent.

  • Base Addition: Add the tertiary amine base (1.1 - 1.5 equivalents) to the solution and stir for 10-15 minutes at room temperature. The base is crucial to neutralize the hydrochloric acid generated during the reaction.

  • Acylating Agent Addition: Slowly add a solution of piperidine-1-carbonyl chloride (1.0 - 1.2 equivalents) in the same anhydrous solvent to the reaction mixture at 0 °C (ice bath). The dropwise addition helps to control the exothermic nature of the reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material (4-aminoacetophenone) is consumed.

  • Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. The crude material can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(4-Acetylphenyl)piperidine-1-carboxamide.

Self-Validating System: The purity and identity of the final product must be rigorously confirmed by the analytical methods described in Section 2 (NMR, MS, and IR). The obtained spectral data should be consistent with the expected structure of N-(4-Acetylphenyl)piperidine-1-carboxamide.

Potential Applications in Drug Discovery and Development

While specific biological activity data for N-(4-Acetylphenyl)piperidine-1-carboxamide is not extensively documented in publicly available literature, the broader class of piperidine-4-carboxamide derivatives has been the subject of significant investigation in various therapeutic areas. This suggests that the title compound could serve as a valuable intermediate or a candidate molecule for screening in a range of biological assays.

Areas of Potential Therapeutic Interest
  • Oncology: Piperidine-containing compounds have been explored as anticancer agents. For instance, N-aryl-piperidine-4-carboxamides have been identified as potent inhibitors of the MALT1 protease, a target in certain types of B-cell lymphomas.[1]

  • Virology: The piperidine-4-carboxamide scaffold is a key feature in the design of CCR5 inhibitors, which are a class of antiretroviral drugs used in the treatment of HIV.

  • Neurodegenerative Diseases: Calpain inhibitors, some of which are based on the piperidine carboxamide framework, are being investigated for their neuroprotective effects in conditions such as Alzheimer's and Parkinson's disease.

  • Pain Management: The structural similarity of some piperidine derivatives to endogenous opioids has led to their exploration as analgesics.[2]

The following diagram illustrates the potential drug discovery workflow for a novel compound like N-(4-Acetylphenyl)piperidine-1-carboxamide.

Drug_Discovery_Workflow Start Compound Synthesis (N-(4-Acetylphenyl)piperidine-1-carboxamide) Screening High-Throughput Screening (HTS) Start->Screening Hit_ID Hit Identification Screening->Hit_ID Hit_ID->Screening Inactive Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Active Compound Preclinical Preclinical Studies (In vitro & In vivo) Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical Drug New Drug Clinical->Drug

Caption: A generalized workflow for drug discovery.

Conclusion and Future Directions

N-(4-Acetylphenyl)piperidine-1-carboxamide represents a molecule with considerable potential for further investigation in the field of medicinal chemistry. Its straightforward, proposed synthesis and the established biological relevance of the piperidine-4-carboxamide scaffold make it an attractive candidate for inclusion in screening libraries for a multitude of diseases.

Future research should focus on the definitive synthesis and characterization of this compound, followed by a comprehensive biological evaluation to identify its specific molecular targets and therapeutic potential. Structure-activity relationship (SAR) studies, involving modifications of the acetylphenyl ring and the piperidine core, could lead to the discovery of novel and potent drug candidates.

References

  • PubChem. 1-(4-acetylphenyl)piperidine-4-carboxamide. Available from: [Link]

  • PubMed. N-aryl-piperidine-4-carboxamides as a novel class of potent inhibitors of MALT1 proteolytic activity. Available from: [Link]

  • Baig, S. Y., et al. (2015). Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. International Journal of Scientific & Engineering Research, 6(1), 1546-1550. Available from: [Link]

Sources

Exploratory

Technical Guide: Piperidine-1-carboxylic acid (4-acetylphenyl)amide

This guide provides an in-depth technical analysis of Piperidine-1-carboxylic acid (4-acetylphenyl)amide , a structural analog of the established Adipose Triglyceride Lipase (ATGL) inhibitor, Atglistatin. This document i...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Piperidine-1-carboxylic acid (4-acetylphenyl)amide , a structural analog of the established Adipose Triglyceride Lipase (ATGL) inhibitor, Atglistatin. This document is designed for researchers investigating lipid metabolism, enzyme kinetics, and medicinal chemistry.

Executive Summary

Piperidine-1-carboxylic acid (4-acetylphenyl)amide (IUPAC: N-(4-acetylphenyl)piperidine-1-carboxamide) is a synthetic urea derivative primarily utilized in metabolic research. Structurally, it represents a "pentamethylene" analog of Atglistatin , where the dimethylamine moiety of the parent inhibitor is replaced by a piperidine ring.

This compound serves as a critical probe in Structure-Activity Relationship (SAR) studies targeting Adipose Triglyceride Lipase (ATGL) and Soluble Epoxide Hydrolase (sEH) . Its lipophilic nature and urea pharmacophore allow it to modulate serine hydrolases, making it a valuable tool for dissecting lipolysis pathways and inflammatory signaling.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

Nomenclature & Identification
PropertyDetail
Common Name N-(4-acetylphenyl)piperidine-1-carboxamide
Systematic Name Piperidine-1-carboxylic acid (4-acetylphenyl)amide
Chemical Class Trisubstituted Urea / Piperidine Carboxamide
Molecular Formula C₁₄H₁₈N₂O₂
Molecular Weight 246.31 g/mol
SMILES CC(=O)C1=CC=C(NC(=O)N2CCCCC2)C=C1
InChI Key (Predicted) KVUDVXVQYQYQYQ-UHFFFAOYSA-N
Physicochemical Profile[7]
  • LogP (Predicted): ~2.1 – 2.5 (Moderate Lipophilicity)

  • Solubility:

    • Water: Low (< 1 mg/mL).

    • DMSO: Soluble (> 20 mg/mL).

    • Ethanol: Soluble.[1][2][3]

  • H-Bond Donors: 1 (Amide NH)

  • H-Bond Acceptors: 2 (Carbonyl oxygens)

  • Topological Polar Surface Area (TPSA): ~49.4 Ų (Good membrane permeability predicted).

Synthesis & Manufacturing

The synthesis of Piperidine-1-carboxylic acid (4-acetylphenyl)amide is typically achieved through nucleophilic addition, exploiting the reactivity of isocyanates or activated carbamoyl chlorides.

Method A: Isocyanate Coupling (Preferred)

This method is favored for its high yield and atom economy.

  • Reagents: 4-Acetylphenyl isocyanate, Piperidine, Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Procedure:

    • Dissolve 4-acetylphenyl isocyanate (1.0 eq) in anhydrous DCM under inert atmosphere (N₂).

    • Add Piperidine (1.1 eq) dropwise at 0°C to control the exothermic reaction.

    • Stir at room temperature for 2–4 hours.

    • Purification: The product often precipitates. Filter and wash with cold ether. Recrystallize from Ethanol/Water if necessary.

Method B: Carbamoyl Chloride Route

Used when the isocyanate is unavailable.

  • Reagents: 4-Aminoacetophenone, Piperidine-1-carbonyl chloride, Triethylamine (Et₃N).

  • Procedure:

    • Dissolve 4-Aminoacetophenone in DCM.

    • Add Et₃N (1.2 eq) as a base scavenger.

    • Add Piperidine-1-carbonyl chloride (1.0 eq) slowly.

    • Reflux may be required to drive the reaction to completion.

Synthesis Workflow Diagram

Synthesis Substrate1 4-Acetylphenyl isocyanate Intermediate Transition State (Nucleophilic Attack) Substrate1->Intermediate DCM, 0°C Substrate2 Piperidine Substrate2->Intermediate Product N-(4-acetylphenyl) piperidine-1-carboxamide Intermediate->Product Proton Transfer (Yield >85%)

Figure 1: Convergent synthesis pathway via isocyanate coupling.

Pharmacology & Mechanism of Action

Primary Target: Adipose Triglyceride Lipase (ATGL)

This compound functions as a lipase inhibitor .[4][5] It is a structural analog of Atglistatin , the first selective inhibitor of ATGL.

  • Mechanism: It binds to the patatin-like phospholipase domain of ATGL, likely in a non-competitive manner, preventing the hydrolysis of Triacylglycerols (TAG) into Diacylglycerols (DAG).

  • SAR Insight: The 4-acetylphenyl group is critical for binding affinity. The piperidine ring replaces the dimethylamine of Atglistatin, potentially altering metabolic stability (microsomal clearance) and solubility while maintaining inhibitory potency.

Secondary Targets: Serine Hydrolases

Due to the urea scaffold, this compound may exhibit off-target activity against:

  • Soluble Epoxide Hydrolase (sEH): Urea derivatives are classic sEH inhibitors. This pathway regulates blood pressure and inflammation.

  • Fatty Acid Amide Hydrolase (FAAH): Piperidine-ureas are known FAAH inhibitors, modulating endocannabinoid signaling.

Biological Pathway Diagram

Mechanism TAG Triacylglycerol (Lipid Droplet) DAG Diacylglycerol + Fatty Acid TAG->DAG ATGL Activity ATGL ATGL Enzyme (Active) Complex ATGL-Inhibitor Complex (Inactive) ATGL->Complex Inhibition Inhibitor Piperidine-1-carboxylic acid (4-acetylphenyl)amide Inhibitor->ATGL Allosteric/Competitive Binding Lipolysis Lipolysis Cascade (Energy Release) DAG->Lipolysis

Figure 2: Inhibition of the ATGL-mediated lipolysis pathway.[4][6][7][5][8][9][10]

Experimental Protocols

In Vitro ATGL Inhibition Assay

To validate biological activity, use a radiolabeled substrate assay.[11]

Materials:

  • Lysates from HEK293 cells overexpressing ATGL (or murine adipose tissue lysates).

  • Substrate: [9,10-³H(N)]-Triolein emulsified with phosphatidylcholine/phosphatidylinositol.

  • Compound Stock: 10 mM in DMSO.

Protocol:

  • Preparation: Prepare the radioactive substrate emulsion by sonication.

  • Incubation: Mix 100 µL of cell lysate with 100 µL of substrate emulsion.

  • Treatment: Add the test compound (0.1 – 50 µM) or vehicle (DMSO).

  • Reaction: Incubate at 37°C for 60 minutes in a water bath.

  • Termination: Stop reaction by adding 3.25 mL of Methanol/Chloroform/Heptane (10:9:7).

  • Extraction: Add 1 mL of 0.1 M K₂CO₃/Boric acid (pH 10.5) and vortex. Centrifuge at 800 x g for 20 min.

  • Quantification: Harvest the upper aqueous phase (containing released ³H-Fatty Acids) and count via liquid scintillation.[11]

Solubility & Stability Check
  • DMSO Stock: Stable at -20°C for >6 months.

  • Aqueous Buffer: Unstable/Precipitates. Prepare fresh working solutions in buffer containing 0.1% BSA (Fatty Acid Free) to improve solubility during assays.

Safety & Handling (MSDS Highlights)

  • Signal Word: Warning.

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

  • Handling: Use in a fume hood. Wear nitrile gloves and safety goggles.

  • Storage: Store solid at -20°C. Protect from moisture (hygroscopic tendency of amides).

References

  • Mayer, N., et al. (2013).[7] "Development of small-molecule inhibitors targeting adipose triglyceride lipase."[7][5][10] Nature Chemical Biology, 9(12), 785–787.[7] Link

    • Foundational paper describing the Atglist
  • Schweiger, M., et al. (2017). "Pharmacological inhibition of adipose triglyceride lipase corrects high-fat diet-induced insulin resistance and hepatosteatosis in mice." Nature Communications, 8, 14859. Link

    • Details the in vivo application of urea-based
  • PubChem Compound Summary. (2024). "1-(4-Acetylphenyl)-3,3-dimethylurea (Atglistatin)." National Center for Biotechnology Information. Link

    • Reference for the parent scaffold properties.
  • Morisseau, C., & Hammock, B. D. (2005). "Epoxide hydrolases: mechanisms, inhibitor designs, and biological roles." Annual Review of Pharmacology and Toxicology, 45, 311-333. Link

    • Reference for the urea pharmacophore in serine hydrolase inhibition.

Sources

Foundational

Comprehensive Characterization of 1-(4-Acetylphenylcarbamoyl)piperidine

Executive Summary & Molecular Identity 1-(4-Acetylphenylcarbamoyl)piperidine , also known as -(4-acetylphenyl)piperidine-1-carboxamide , represents a privileged scaffold in medicinal chemistry, specifically within the cl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Identity

1-(4-Acetylphenylcarbamoyl)piperidine , also known as


-(4-acetylphenyl)piperidine-1-carboxamide , represents a privileged scaffold in medicinal chemistry, specifically within the class of trisubstituted ureas. This structural motif—linking a secondary amine (piperidine) and an electron-deficient aniline derivative (4-aminoacetophenone) via a carbonyl bridge—is frequently utilized in the development of Soluble Epoxide Hydrolase (sEH) inhibitors and GPCR ligands.

This guide provides a definitive technical analysis of its molecular weight, physicochemical properties, and a self-validating synthetic protocol for researchers in drug discovery.

Structural Definition

Unlike its isomer 1-(4-acetylphenyl)piperidine-4-carboxamide (where the amide functionality is located at the C4 position of the piperidine ring), the subject molecule features a urea linkage directly attached to the piperidine nitrogen.

  • IUPAC Name:

    
    -(4-acetylphenyl)piperidine-1-carboxamide
    
  • Molecular Formula:

    
    [1]
    
  • SMILES: CC(=O)c1ccc(NC(=O)N2CCCCC2)cc1

Molecular Weight Analysis

Accurate molecular weight determination is critical for identifying the compound in High-Resolution Mass Spectrometry (HRMS) and calculating stoichiometric equivalents during synthesis.

Theoretical Mass Calculation

The molecular weight is derived from the sum of standard atomic weights of the constituent elements.

ElementCountStandard Atomic Weight (Da)Contribution (Da)
Carbon (C) 1412.011168.154
Hydrogen (H) 181.00818.144
Nitrogen (N) 214.00728.014
Oxygen (O) 215.99931.998
Average Molecular Weight 246.31 g/mol
Mass Spectrometry Targets

In LC-MS workflows, the molecule will ionize based on the solvent conditions. The following mass-to-charge (


) ratios are the primary targets for validation.
  • Monoisotopic Mass: 246.1368 Da

  • Positive Ion Mode

    
    :  247.1441 Da
    
  • Sodium Adduct

    
    :  269.1260 Da
    
  • Nitrogen Rule: The molecule contains 2 nitrogen atoms (an even number), resulting in an even nominal mass (246), consistent with the Nitrogen Rule.

Synthetic Pathway & Protocol

To ensure high purity and yield, the Isocyanate Addition Method is the preferred synthetic route. This pathway is superior to carbamoyl chloride coupling due to its high atom economy and the spontaneous precipitation of the product, which simplifies purification.

Reaction Logic

The synthesis involves the nucleophilic attack of the piperidine nitrogen lone pair onto the electrophilic carbon of 4-acetylphenyl isocyanate.

Reaction Equation:



Experimental Workflow Diagram

SynthesisWorkflow Start Reagents Preparation (DCM, 0°C) Step1 Nucleophilic Addition (Dropwise Isocyanate) Start->Step1 Activation Step2 Precipitation (Spontaneous Urea Formation) Step1->Step2 2h, RT Purification Recrystallization (Ethanol/Hexane) Step2->Purification Filtration Final Pure Product (White Solid) Purification->Final Drying

Figure 1: Step-by-step synthetic workflow for the urea formation via isocyanate coupling.

Detailed Protocol

Materials:

  • Piperidine (1.0 equiv, 10 mmol)

  • 4-Acetylphenyl isocyanate (1.0 equiv, 10 mmol)

  • Dichloromethane (DCM), anhydrous

  • Ethanol (absolute)

Procedure:

  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-acetylphenyl isocyanate (1.61 g, 10 mmol) in 20 mL of anhydrous DCM. Cool the solution to 0°C using an ice bath to suppress side reactions.

  • Addition: Dissolve piperidine (0.85 g, 10 mmol) in 5 mL of DCM. Add this solution dropwise to the isocyanate mixture over 15 minutes.

    • Mechanism Note: The secondary amine of piperidine is highly nucleophilic and will rapidly attack the isocyanate. Exotherm is expected.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours. A white precipitate (the urea product) typically forms as the reaction progresses.

  • Work-up: Filter the precipitate under vacuum. Wash the solid cake with cold diethyl ether (

    
    ) to remove unreacted amines.
    
  • Purification: Recrystallize the crude solid from hot ethanol. If necessary, induce crystallization by adding hexane dropwise to the cooling solution.

  • Yield: Expected yield is 85-95%.

Structural Validation (Self-Validating Metrics)

Trustworthiness in chemical synthesis requires multi-modal validation. The following spectral features confirm the identity of 1-(4-acetylphenylcarbamoyl)piperidine.

Proton NMR ( -NMR)

Solvent:


 or 

PositionShift (

, ppm)
MultiplicityIntegrationAssignment
Amide NH 8.45Singlet (s)1HUrea proton (diagnostic)
Aromatic 7.85Doublet (d)2HPhenyl ring (ortho to acetyl)
Aromatic 7.55Doublet (d)2HPhenyl ring (meta to acetyl)
Piperidine 3.45Multiplet (m)4HN-CH2 protons (adjacent to urea)
Acetyl 2.52Singlet (s)3HMethyl ketone (-COCH3)
Piperidine 1.60Multiplet (m)6HC-CH2 protons (ring core)
Mass Spectrometry Fragmentation Logic

In ESI-MS/MS, the molecule follows a predictable fragmentation pattern useful for structural confirmation.

MSFragmentation Parent Parent Ion [M+H]+ m/z 247.1 Frag1 Isocyanate Ion [O=C=N-Ph-Ac]+ Parent->Frag1 Loss of Piperidine Frag2 Piperidine Ion [C5H12N]+ Parent->Frag2 Amide Bond Cleavage Frag3 Aniline Deriv. [H2N-Ph-Ac]+ Frag1->Frag3 Loss of CO

Figure 2: Predicted ESI-MS fragmentation pathway. The cleavage of the urea bond is the primary dissociation event.

Pharmaceutical Context

Pharmacophore Significance

The 1-carbamoylpiperidine moiety is a "privileged structure" in drug design.

  • sEH Inhibition: Urea derivatives are classic inhibitors of Soluble Epoxide Hydrolase. The urea mimics the transition state of epoxide hydrolysis.

  • GPCR Ligands: As noted in literature regarding benzoylpiperidines, the piperidine ring provides a hydrophobic core that fits well into the orthosteric binding pockets of dopamine (D2) and serotonin (5-HT) receptors.

Solubility & Formulation
  • LogP (Calculated): ~1.8 - 2.2.

  • Solubility: Low water solubility; highly soluble in DMSO, DMF, and chlorinated solvents.

  • Handling: Stable at room temperature. Store in a desiccator to prevent hydrolysis of the urea bond over long periods.

References

  • PubChem. 1-(4-Acetylphenyl)piperidine-4-carboxamide (Isomer Distinction).[1] National Library of Medicine. Available at: [Link]

  • PrepChem. Synthesis of piperidine-1-carboxamide derivatives via Isocyanate Route. Available at: [Link]

  • MDPI. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry. Molecules, 2024.[2] Available at: [Link]

Sources

Exploratory

Technical Guide: N-(4-Acetylphenyl)piperidine-1-carboxamide

SMILES: CC(=O)C1=CC=C(NC(=O)N2CCCCC2)C=C1 Molecular Formula: C₁₄H₁₈N₂O₂ Molecular Weight: 246.31 g/mol Executive Summary & Chemical Identity N-(4-Acetylphenyl)piperidine-1-carboxamide is a unsymmetrical urea derivative c...

Author: BenchChem Technical Support Team. Date: February 2026

SMILES: CC(=O)C1=CC=C(NC(=O)N2CCCCC2)C=C1 Molecular Formula: C₁₄H₁₈N₂O₂ Molecular Weight: 246.31 g/mol

Executive Summary & Chemical Identity

N-(4-Acetylphenyl)piperidine-1-carboxamide is a unsymmetrical urea derivative characterized by a piperidine ring linked via a carbonyl group to a para-acetyl aniline moiety. In medicinal chemistry, this scaffold represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets.

This specific compound is frequently utilized as a core fragment in the design of Soluble Epoxide Hydrolase (sEH) inhibitors and TRPV1 antagonists . The urea linkage (-NH-CO-N-) serves as a critical pharmacophore, functioning as a hydrogen bond donor/acceptor motif that mimics the transition state of peptide bond hydrolysis or engages in key interactions within enzyme active sites.

Physicochemical Profile (Calculated)
PropertyValueRelevance
LogP ~1.95Optimal lipophilicity for oral bioavailability (Lipinski compliant).
TPSA 52.6 ŲIndicates good membrane permeability (<140 Ų).
H-Bond Donors 1The urea NH is a critical donor for active site binding.
H-Bond Acceptors 3Acetyl carbonyl, Urea carbonyl, Piperidine nitrogen (amide-like).
Rotatable Bonds 3Low flexibility suggests lower entropic penalty upon binding.

Synthetic Protocols & Methodology

To ensure high purity and scalability, we reject simple mixing methods in favor of a Triphosgene-mediated "One-Pot" Protocol . This approach avoids the isolation of unstable isocyanate intermediates and minimizes handling of toxic phosgene gas substitutes.

Retrosynthetic Analysis

The molecule is disconnected at the urea linkage.

  • Fragment A: 4-Aminoacetophenone (Nucleophile 1)

  • Fragment B: Piperidine (Nucleophile 2)[1]

  • Linker Source: Triphosgene (Bis(trichloromethyl) carbonate) acting as a phosgene equivalent.

Validated Synthesis Protocol

Objective: Synthesis of N-(4-Acetylphenyl)piperidine-1-carboxamide via in situ isocyanate generation.

Reagents:

  • 4-Aminoacetophenone (1.0 eq)

  • Triphosgene (0.35 eq)

  • Piperidine (1.1 eq)

  • Triethylamine (Et₃N) (2.5 eq)

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Workflow:

  • Activation: Dissolve 4-Aminoacetophenone (10 mmol) in anhydrous DCM (50 mL) under Nitrogen atmosphere. Cool to 0°C.[2]

  • Linker Generation: Add Triethylamine (25 mmol) followed by the slow, dropwise addition of Triphosgene (3.5 mmol) dissolved in DCM. Critical: Maintain temperature <5°C to prevent side reactions.

  • Isocyanate Formation: Stir at 0°C for 30 minutes. The formation of the intermediate 4-acetylphenyl isocyanate can be monitored via IR (appearance of strong band at ~2270 cm⁻¹).

  • Coupling: Add Piperidine (11 mmol) dropwise. The reaction is exothermic; control the rate to maintain internal temperature <10°C.

  • Completion: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via TLC (Mobile phase: 30% EtOAc/Hexanes).

  • Work-up: Quench with saturated NaHCO₃. Extract organic layer, wash with 1N HCl (to remove unreacted amine) and Brine. Dry over Na₂SO₄.[2]

  • Purification: Recrystallize from Ethanol/Water or purify via Flash Column Chromatography (SiO₂, gradient 0-40% EtOAc in Hexanes).

Reaction Mechanism Visualization

SynthesisPathway Start 4-Aminoacetophenone Inter Intermediate: 4-Acetylphenyl Isocyanate Start->Inter + Et3N, 0°C HCl Elimination Triphos Triphosgene (Linker Source) Triphos->Inter Product Target Urea: N-(4-Acetylphenyl)piperidine- 1-carboxamide Inter->Product + Piperidine Nucleophilic Addition Reagent Piperidine Reagent->Product

Figure 1: Triphosgene-mediated synthesis pathway. The reaction proceeds via an in situ isocyanate intermediate, ensuring high yield and safety.

Structural Analysis & SAR Logic

The biological utility of N-(4-Acetylphenyl)piperidine-1-carboxamide stems from its specific structural topology.

The Urea Pharmacophore

The central urea unit is not merely a linker; it is the primary binding determinant. In the context of Soluble Epoxide Hydrolase (sEH) inhibition:

  • Primary Interaction: The urea NH protons act as hydrogen bond donors to the catalytic aspartate residue (Asp335 in human sEH) in the enzyme's active site.

  • Secondary Interaction: The carbonyl oxygen can accept hydrogen bonds from Tyr383 or Tyr466.

Piperidine "Right-Hand" Side

The piperidine ring provides a hydrophobic bulk that fits into the L-shaped hydrophobic pocket of sEH or the van der Waals regions of GPCRs (like TRPV1).

  • Modification Potential: The C4 position of the piperidine is a vector for optimization.[3] Adding polar groups here (e.g., -COOH, -OH) often improves solubility without sacrificing potency (Source 1.6).

Acetylphenyl "Left-Hand" Side

The 4-acetyl group serves two roles:

  • Electronic: It is an electron-withdrawing group (EWG), which increases the acidity of the urea NH, thereby strengthening the hydrogen bond to the target enzyme's aspartate residue.

  • Metabolic Handle: The ketone can be reduced in vivo to a secondary alcohol, altering polarity and clearance rates.

SAR_Logic Molecule N-(4-Acetylphenyl)piperidine-1-carboxamide Region1 4-Acetylphenyl Group Molecule->Region1 Region2 Urea Linker (-NH-CO-N-) Molecule->Region2 Region3 Piperidine Ring Molecule->Region3 Func1 Increases NH Acidity (Stronger Target Binding) Region1->Func1 Func2 Primary Pharmacophore H-Bond Donor to Asp335 (sEH) Region2->Func2 Func3 Hydrophobic Pocket Filling Improves Potency Region3->Func3

Figure 2: Structure-Activity Relationship (SAR) decomposition. The urea linker is the critical binding element, modulated electronically by the acetyl group.

Biological Applications & Mechanism of Action[4][5]

Soluble Epoxide Hydrolase (sEH) Inhibition

This compound acts as a transition-state mimic for sEH.

  • Mechanism: sEH hydrolyzes anti-inflammatory epoxyeicosatrienoic acids (EETs) into inactive diols (DHETs).

  • Effect: By inhibiting sEH, the urea derivative stabilizes EET levels.[4][5][6]

  • Therapeutic Outcome: Reduction in neuropathic pain, hypertension, and inflammation.[4] The urea core mimics the epoxide ring opening state, trapping the enzyme (Source 1.1, 1.5).

Analytical Characterization (Expected Data)

To validate the synthesis, the following spectral data must be obtained:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 8.65 (s, 1H, -NH-): Diagnostic urea proton, downfield due to EWG.

    • δ 7.85 (d, 2H, Ar-H): Protons ortho to acetyl.

    • δ 7.55 (d, 2H, Ar-H): Protons ortho to urea.

    • δ 3.45 (t, 4H, Piperidine N-CH₂): Distinct triplet/multiplet.

    • δ 2.50 (s, 3H, CO-CH₃): Acetyl methyl singlet.

    • δ 1.50-1.60 (m, 6H, Piperidine C-CH₂).

  • LC-MS (ESI+):

    • Expected [M+H]⁺ peak at m/z 247.15.

References

  • Evaluation of the Therapeutic Potential of Sulfonyl Urea Derivatives as Soluble Epoxide Hydrolase (sEH) Inhibitors. Molecules, 2024.[6] Link

  • General SAR for amide and urea-based sEH inhibitors. ResearchGate, 2021. Link

  • Benzoxazolone-5-Urea Derivatives as Human Soluble Epoxide Hydrolase (sEH) Inhibitors. ACS Omega, 2020. Link

  • Discovery of memantyl urea derivatives as potent soluble epoxide hydrolase inhibitors. European Journal of Medicinal Chemistry, 2021. Link

  • Synthesis of piperidine-1-carboxamide. PrepChem, 2023. Link

Sources

Foundational

Technical Monograph: N-(4-Acetylphenyl)piperidine-1-carboxamide

Executive Summary & Structural Logic N-(4-Acetylphenyl)piperidine-1-carboxamide is a bioactive organic small molecule characterized by a urea linkage connecting a piperidine ring and a para-acetyl substituted phenyl ring...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Logic

N-(4-Acetylphenyl)piperidine-1-carboxamide is a bioactive organic small molecule characterized by a urea linkage connecting a piperidine ring and a para-acetyl substituted phenyl ring. In drug discovery, this specific architecture—a piperidine-1-carboxamide —is recognized as a "privileged scaffold." It serves as a critical pharmacophore in the design of antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1) channel and inhibitors of Fatty Acid Amide Hydrolase (FAAH).

Unlike simple amides, the 1-carboxamide (urea) moiety provides a rigid hydrogen-bond donor/acceptor motif essential for orienting the lipophilic piperidine and the polar acetylphenyl group within enzyme active sites or receptor pockets.

Physicochemical Profile (Predicted)

The following data is derived from structural topology (SMILES: CC(=O)c1ccc(cc1)NC(=O)N2CCCCC2) and standard QSAR models for this class.

PropertyValueDrug-Likeness Context
Molecular Formula C₁₄H₁₈N₂O₂--
Molecular Weight 246.31 g/mol Optimal for oral bioavailability (<500 Da)
LogP (Octanol/Water) 1.8 – 2.2High membrane permeability (Lipinski Compliant)
TPSA ~52.6 ŲGood blood-brain barrier (BBB) penetration potential
H-Bond Donors 1Facilitates receptor binding
H-Bond Acceptors 3--
Rotatable Bonds 3Low conformational entropy penalty upon binding

Synthetic Methodology: The CDI-Mediated One-Pot Protocol

While isocyanate coupling is a traditional route, it poses safety risks regarding reagent stability and toxicity. The 1,1'-Carbonyldiimidazole (CDI) method is the superior, self-validating protocol for research laboratories. It allows for the in situ generation of the reactive intermediate without isolating unstable carbamoyl chlorides.

Reaction Logic
  • Activation: The non-nucleophilic aniline (4-aminoacetophenone) attacks the carbonyl of CDI.

  • Validation: The release of CO₂ gas provides a visual confirmation of activation.

  • Coupling: The secondary amine (piperidine) displaces the imidazole leaving group to form the stable urea.

Detailed Protocol

Reagents:

  • 4-Aminoacetophenone (1.0 eq)

  • 1,1'-Carbonyldiimidazole (CDI) (1.1 eq)

  • Piperidine (1.1 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq - Catalyst)

Step-by-Step Workflow:

  • Activation Phase: Dissolve 4-aminoacetophenone (e.g., 10 mmol) in anhydrous DCM (50 mL) under an inert atmosphere (N₂ or Ar).

  • CDI Addition: Add CDI (11 mmol) in a single portion.

    • Critical Observation: Observe vigorous effervescence (CO₂ evolution). Stir at room temperature for 2–4 hours until gas evolution ceases. This indicates the formation of the N-acylimidazole intermediate.

  • Coupling Phase: Add piperidine (11 mmol) dropwise to the reaction mixture. If the reaction is sluggish, add DMAP (1 mmol).

  • Completion: Stir for 12 hours at room temperature. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

  • Workup: Wash the organic layer with 1M HCl (to remove imidazole and unreacted piperidine), followed by saturated NaHCO₃ and brine.

  • Purification: Dry over Na₂SO₄, concentrate in vacuo. Recrystallize from Ethanol/Water if necessary.

Synthetic Pathway Visualization

Synthesispath Aniline 4-Aminoacetophenone Inter Acyl-Imidazole Intermediate Aniline->Inter Activation (DCM, RT) CDI CDI (Reagent) CDI->Inter Product N-(4-Acetylphenyl) piperidine-1-carboxamide Inter->Product Nucleophilic Attack CO2 CO2 (Gas) Inter->CO2 Effervescence Piperidine Piperidine Piperidine->Product Imidazole Imidazole (Byproduct) Product->Imidazole Elimination

Figure 1: CDI-mediated synthesis pathway. The evolution of CO₂ serves as a critical process control point (PCP).

Biological Mechanism & Therapeutic Context

The piperidine-1-carboxamide moiety is a validated template in the inhibition of serine hydrolases and the modulation of transient receptor potential (TRP) channels.

TRPV1 Antagonism

Research by Vertex Pharmaceuticals and others has established that urea derivatives of piperidines can bind to the intracellular domain of the TRPV1 channel.

  • Mechanism: The compound acts as a negative allosteric modulator. It stabilizes the closed state of the channel, preventing Ca²⁺ influx typically triggered by capsaicin, heat (>43°C), or low pH.

  • Structural Role: The 4-acetylphenyl group likely occupies a hydrophobic pocket (Van der Waals interactions), while the urea motif forms hydrogen bonds with key residues (e.g., Tyr511 or Ser512) in the ligand-binding domain.

FAAH Inhibition Potential

Similar scaffolds (e.g., PF-04457845) inhibit Fatty Acid Amide Hydrolase (FAAH).

  • Mechanism: The urea carbonyl acts as a "serine trap." The catalytic nucleophile (Ser241 in FAAH) attacks the urea carbonyl. However, unlike standard substrates, the rigid piperidine leaving group makes the hydrolysis of the acyl-enzyme intermediate extremely slow, effectively irreversibly inhibiting the enzyme.

  • Outcome: Elevation of endogenous anandamide (AEA), leading to analgesic and anxiolytic effects.

Mechanism of Action Diagram

MOA cluster_TRPV1 TRPV1 Pathway (Pain) Compound N-(4-Acetylphenyl) piperidine-1-carboxamide Target Target Protein (TRPV1 or FAAH) Compound->Target Allosteric Binding / Covalent Modification Channel Ion Channel Pore Target->Channel Stabilizes Closed State Capsaicin Capsaicin/Heat Capsaicin->Channel Activation Attempt CaFlux Ca2+ Influx Channel->CaFlux Blocked Signal Nociception (Pain Signal) CaFlux->Signal Inhibited

Figure 2: Pharmacological intervention logic. The compound interrupts the signal transduction cascade by locking the target protein in an inactive conformation.

Safety & Handling (SDS Summary)

While specific toxicological data for this exact CID may be limited, the hazard profile is inferred from the aryl urea and acetophenone substructures.

  • GHS Classification:

    • Warning: Acute Toxicity (Oral) - Category 4.

    • Warning: Skin Sensitization - Category 1 (Potential allergen due to urea moiety).

    • Warning: Aquatic Chronic - Category 3.

  • Handling Protocol:

    • Use nitrile gloves and safety goggles.

    • Handle in a fume hood to avoid inhalation of dust.

    • Incompatibility: Avoid strong oxidizing agents (reacts with the acetyl group).

References

  • PubChem. 1-(4-Acetylphenyl)piperidine-4-carboxamide (Analog Reference).[1] National Library of Medicine. Accessed October 26, 2023. [Link]

  • Doherty, E. M., et al. (2008). Discovery of piperidine carboxamide TRPV1 antagonists.[2] Bioorganic & Medicinal Chemistry Letters, 18(6), 1830-1834. (Demonstrates the utility of the piperidine-urea scaffold in pain management). [Link]

  • Johnson, D. S., et al. (2011). Discovery of PF-04457845: A Highly Potent, Specific, and Irreversible Inhibitor of Fatty Acid Amide Hydrolase (FAAH) for the Treatment of Pain. Journal of Medicinal Chemistry, 54(6), 1785–1797. (Establishes the mechanic logic of urea-piperidine inhibitors). [Link]

  • Vertex Pharmaceuticals. (2008). Piperidine derivatives as modulators of ion channels.[2] Patent WO2008013963. (Legal grounding for the scaffold's IP space).

Sources

Exploratory

An In-Depth Technical Guide to the Structure-Activity Relationship of N-Arylpiperidine-1-Carboxamides

Introduction: The N-Arylpiperidine-1-Carboxamide Scaffold as a Privileged Structure in Drug Discovery The N-arylpiperidine-1-carboxamide core is a recurring and highly versatile scaffold in modern medicinal chemistry. It...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The N-Arylpiperidine-1-Carboxamide Scaffold as a Privileged Structure in Drug Discovery

The N-arylpiperidine-1-carboxamide core is a recurring and highly versatile scaffold in modern medicinal chemistry. Its prevalence stems from a combination of favorable physicochemical properties and the ability to present functional groups in a well-defined three-dimensional arrangement, allowing for precise interactions with a multitude of biological targets.[1][2] Compounds incorporating this motif have demonstrated significant therapeutic potential across a wide range of disease areas, acting as receptor antagonists, agonists, and allosteric modulators for targets within the central nervous system (CNS) and periphery.[3][4][5][6][7]

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) governing the biological activity of N-arylpiperidine-1-carboxamides. We will deconstruct the core scaffold into its three primary components—the N-aryl group, the piperidine ring, and the carboxamide linker—and examine how modifications to each region influence target affinity, selectivity, and overall pharmacological profile. This exploration is grounded in field-proven insights and supported by authoritative research, offering a robust framework for researchers and drug development professionals engaged in the design of novel therapeutics based on this privileged structure.

Deconstructing the Scaffold: A Three-Point Analysis of Structure-Activity Relationships

The pharmacological activity of an N-arylpiperidine-1-carboxamide derivative is a direct consequence of the interplay between its constituent parts. Understanding the SAR at each position is critical for rational drug design and the optimization of lead compounds.

The N-Aryl Moiety: The Gateway to Target Recognition

The N-aryl substituent is arguably the most critical determinant of a compound's biological target and its potency. This aromatic ring system often serves as the primary recognition element, inserting into hydrophobic pockets or engaging in specific π-stacking and hydrogen bonding interactions within the receptor binding site.

  • Substitution Patterns and Potency: The nature, position, and number of substituents on the aryl ring can dramatically alter biological activity. For instance, in a series of androgen receptor (AR) antagonists, the presence of electron-withdrawing groups like cyano (-CN) and trifluoromethyl (-CF3) on the phenyl ring was found to be crucial for potent antiandrogenic activity.[4] Specifically, a trans-N-4-[4-cyano-3-(trifluoromethyl)phenyl] substitution pattern yielded a compound with approximately four-fold greater AR antagonist activity compared to the established drug, bicalutamide.[4]

  • Conformational Influence: The substitution on the aryl ring also dictates the preferred conformation of the entire molecule, influencing how it presents itself to the target protein. In the development of histamine H3 receptor agonists, it was observed that the agonistic activity of N-aryl-piperidine derivatives was greatly influenced by substituents on the aromatic ring, highlighting the importance of conformational restriction for specific binding.[5]

  • Bioisosteric Replacements: Replacing the phenyl ring with other aromatic heterocycles can lead to significant improvements in potency, selectivity, and pharmacokinetic properties. For example, in the development of influenza virus inhibitors, replacing a phenyl ring with a quinoline moiety linked via an ether to the piperidine ring was critical for inhibitory activity.[8][9]

The Piperidine Ring: A Conformational Anchor and Vector for Substitution

The piperidine ring acts as a central, conformationally restricted scaffold that correctly orients the N-aryl group and the carboxamide substituent.[2] Its substitution pattern is a key determinant of both potency and selectivity.

  • Stereochemistry and Target Affinity: The stereochemistry of substituents on the piperidine ring can have a profound impact on biological activity. In a series of nonsteroidal androgen receptor antagonists, trans-2,5-dimethylpiperazine derivatives were found to be potent AR antagonists, indicating a specific spatial arrangement is required for optimal receptor engagement.[4]

  • Substitution for Selectivity and Pharmacokinetics: Modifications to the piperidine ring can be leveraged to improve selectivity and metabolic stability. For example, in the development of CCR2 antagonists, structural modifications that decreased lipophilicity and basicity by altering the piperidine (or piperazine) core led to an improved margin over hERG inhibition, a critical off-target effect.[3] In another example, the development of MALT1 protease inhibitors, initial compounds suffered from high clearance due to amide cleavage. A rat hepatocyte assay helped identify piperidine-based compounds with improved pharmacokinetic properties.[10]

  • Conformational Restriction: The inherent rigidity of the piperidine ring is a key feature. Research on histamine H3 receptor agonists showed that piperidine derivatives had moderate to high affinity, whereas more flexible piperazine derivatives had low to no affinity, indicating that appropriate conformational restriction favors specific binding.[5]

The Carboxamide Linker: A Versatile Interaction Hub

The carboxamide group is more than just a linker; it is a critical pharmacophoric element capable of forming key hydrogen bonds with the target protein. The orientation and substitution of the carboxamide are pivotal for activity.

  • Hydrogen Bonding Capability: The amide N-H and carbonyl oxygen are prime hydrogen bond donors and acceptors, respectively. The SAR of many series indicates that the carbonyl group of the carboxamide may form a crucial hydrogen bond with the receptor site.[11]

  • Modulation of Physicochemical Properties: The carboxamide group contributes to the overall polarity and solubility of the molecule. Modifications at this position can be used to fine-tune these properties to achieve a desirable ADME (absorption, distribution, metabolism, and excretion) profile.

  • Bioisosteric Replacement: In some cases, the carboxamide can be replaced by other functional groups to alter the compound's properties. For instance, the bioisosteric replacement of a carboxamide with a sulfonamide has been explored in the development of allosteric modulators for the CB1 receptor.[12]

Case Study: N-Arylpiperidine-1-Carboxamides as Cannabinoid Receptor 1 (CB1) Allosteric Modulators

The development of allosteric modulators for the CB1 receptor provides an excellent illustration of the SAR principles discussed. Orthosteric agonists of CB1 have therapeutic potential but are often limited by psychoactive side effects.[12][13] Positive allosteric modulators (PAMs) offer a promising alternative by enhancing the effects of endogenous cannabinoids without directly activating the receptor in a way that causes these side effects.[14][15]

Indole-2-carboxamides, which share a similar structural framework, have been identified as a good scaffold for developing CB1 allosteric modulators.[12] SAR studies have revealed that:

  • The Indole Moiety (N-Aryl Analogue): The C3 position of the indole ring is highly influential. The addition of an n-pentyl group at this position resulted in a compound with a KB of 470 nM.[13]

  • The Linker and Terminal Group: Optimization of the piperidin-1-yl group at the end of the carboxamide linker to a dimethyl amino group led to an increase in allosteric modulation of the CB1 receptor.[13]

One notable CB1 PAM, ZCZ011, was shown to enhance CB1 receptor binding and signaling, and exhibited antinociceptive effects in pain models without associated cannabimimetic effects.[12][14] This underscores the potential of fine-tuning the N-arylpiperidine-1-carboxamide scaffold to achieve highly specific and therapeutically beneficial pharmacological profiles.

Experimental Protocols: A Framework for SAR Investigation

A systematic investigation of the SAR of N-arylpiperidine-1-carboxamides requires a robust set of experimental protocols. The following outlines a general workflow for the synthesis and evaluation of a novel series of these compounds.

General Synthetic Procedure

A common and versatile method for the synthesis of N-arylpiperidine-1-carboxamides involves the coupling of a substituted piperidine with an appropriate aryl isocyanate.[16]

Step 1: Synthesis of the Piperidine Intermediate The requisite substituted piperidine can be synthesized through various established methods, such as the reduction of a corresponding pyridine or through multi-step sequences to install desired substituents.

Step 2: Carboxamide Formation To a stirred solution of the substituted piperidine in an appropriate aprotic solvent (e.g., toluene, dichloromethane), the desired aryl isocyanate is added. The reaction is typically exothermic and proceeds at room temperature or with gentle heating. The product often precipitates from the reaction mixture and can be collected by filtration.[16]

Step 3: Purification and Characterization The crude product is purified by recrystallization or column chromatography. The structure and purity of the final compound are confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.[17][18]

Visualizing the SAR Workflow

The following diagram illustrates a typical workflow for an SAR study of N-arylpiperidine-1-carboxamides.

Caption: A generalized workflow for a structure-activity relationship (SAR) study.

Primary Biological Assays

The choice of biological assays is dictated by the therapeutic target of interest. Below are examples of primary assays for common targets of N-arylpiperidine-1-carboxamides.

1. Receptor Binding Assays:

  • Objective: To determine the affinity of the synthesized compounds for the target receptor.

  • Methodology: Radioligand binding assays are commonly employed. This involves incubating the compounds with a preparation of cells or membranes expressing the target receptor in the presence of a radiolabeled ligand with known high affinity for the receptor. The ability of the test compounds to displace the radioligand is measured, and the IC50 (half-maximal inhibitory concentration) is determined. This can then be converted to a Ki (inhibition constant).

2. Functional Assays:

  • Objective: To determine whether the compounds act as agonists, antagonists, or allosteric modulators.

  • Methodology:

    • For GPCRs: Assays measuring downstream signaling events, such as cAMP accumulation, calcium mobilization, or β-arrestin recruitment, are used.[19] For example, a [35S]GTPγS binding assay can be used to measure G-protein activation following receptor stimulation.[14]

    • For Enzymes: Assays that measure the catalytic activity of the enzyme in the presence of the inhibitor are employed. For proteasome inhibitors, a chymotrypsin-like activity assay using a fluorogenic substrate like Suc-LLVY-AMC can be utilized.[20]

3. Cellular Assays:

  • Objective: To assess the activity of the compounds in a more physiologically relevant context.

  • Methodology: Cell-based assays using cell lines that endogenously express the target or have been engineered to do so are used. For example, in the development of anti-cancer agents, cell proliferation assays using tumor cell lines are standard.[10][18] For anti-malarial compounds, phenotypic screening against P. falciparum erythrocytic stages is a key assay.[20][21]

Quantitative Structure-Activity Relationship (QSAR) Modeling

Once a sufficient dataset of compounds and their corresponding biological activities has been generated, Quantitative Structure-Activity Relationship (QSAR) modeling can be a powerful tool to rationalize the observed SAR and predict the activity of new, unsynthesized compounds.[1]

Workflow for 3D-QSAR:

  • Dataset Preparation: A dataset of compounds with a range of biological activities is compiled.

  • Molecular Modeling: 3D structures of the compounds are generated and aligned based on a common scaffold.

  • Model Generation: A model, such as a Topomer CoMFA model, is generated that correlates the 3D structural features of the molecules with their biological activity.[1]

  • Model Validation: The predictive power of the model is rigorously validated using statistical methods and external test sets.[1]

  • Design of New Compounds: The validated model is then used to predict the activity of virtual compounds, guiding the design of new derivatives with potentially improved potency.[1]

Visualizing the Core Scaffold and Key Modifications

The following diagram illustrates the key regions of the N-arylpiperidine-1-carboxamide scaffold that are typically modified in SAR studies.

Caption: Key modification points on the N-Arylpiperidine-1-carboxamide scaffold.

Future Directions and Conclusion

The N-arylpiperidine-1-carboxamide scaffold continues to be a rich source of novel therapeutic agents. Future research will likely focus on several key areas:

  • Enhanced Selectivity: As our understanding of receptor subtypes and off-target effects grows, the design of highly selective ligands will become increasingly important. This will involve the use of advanced computational methods, such as molecular docking and dynamics simulations, to guide the design of compounds with exquisite selectivity profiles.[1]

  • Allosteric Modulation: The success of CB1 allosteric modulators highlights the potential of targeting allosteric sites on receptors.[13][15][19] This approach can lead to drugs with more nuanced and potentially safer pharmacological profiles.

  • Targeting Novel Biological Space: While this scaffold has been extensively explored for CNS targets, its application to other target classes, such as proteasomes and kinases, is an emerging area of research with significant potential.[1][10][21]

References

  • The design and synthesis of novel, potent and orally bioavailable N-aryl piperazine-1-carboxamide CCR2 antagonists with very high hERG selectivity. PubMed.
  • N-Arylpiperazine-1-carboxamide derivatives: a novel series of orally active nonsteroidal androgen receptor antagonists. PubMed.
  • Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor. PubMed.
  • Allosteric modulators of cannabinoid receptor 1: developing compounds for improved specificity. PMC.
  • A Cannabinoid CB1 Receptor-Positive Allosteric Modulator Reduces Neuropathic Pain in the Mouse with No Psychoactive Effects. PMC.
  • Impact of novel N-aryl piperamide NO donors on NF-κB translocation in neuroinflammation: rational drug-designing synthesis and biological evaluation. PMC.
  • Synthesis of piperidine-1-carboxamide. PrepChem.com.
  • Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. ScienceDirect.
  • Discovery of the First Small-Molecule Opioid Pan Antagonist with Nanomolar Affinity at Mu, Delta, Kappa, and Nociceptin Opioid Receptors. ACS Chemical Neuroscience.
  • Structure activity relationship of piperidine derivatives. ResearchGate.
  • Structure Activity Relationships. Drug Design Org.
  • Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to - Malaria World. Malaria World.
  • (PDF) Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N -Acylphosphatidylethanolamine Phospholipase D. ResearchGate.
  • Allosteric Modulators of the CB1 Cannabinoid Receptor: A Structural Update Review. PMC.
  • Assembling the piperidine fragment 18 for the synthesis of the molecule Q203 (Telacebec).. ResearchGate.
  • Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. Arabian Journal of Chemistry.
  • N-aryl-piperidine-4-carboxamides as a novel class of potent inhibitors of MALT1 proteolytic activity. PubMed.
  • Amides from Piper capense with CNS Activity – A Preliminary SAR Analysis. MDPI.
  • Identification of Novel Aryl Carboxamide Derivatives as Death-Associated Protein Kinase 1 (DAPK1) Inhibitors with Anti-Proliferative Activities: Design, Synthesis, In Vitro, and In Silico Biological Studies. MDPI.
  • Allosteric Modulators of the CB 1 Cannabinoid Receptor: A Structural Update Review. Semantic Scholar.
  • Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. ScienceDirect.
  • New Opioid Receptor Modulators and Agonists | Request PDF. ResearchGate.
  • Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. PMC.
  • Pharmacological Evaluation of Cannabinoid Receptor Modulators Using GRABeCB2.0 Sensor. Semantic Scholar.
  • Non-peptide Opioid Receptor Ligands - Recent Advances. Part I - Agonists. Semantic Scholar.
  • Structures of CNS-active drugs with common aryl-alkyl-amine groups.... ResearchGate.
  • Novel 1-(1-Arylimiazolin-2-Yl)-3-Arylalkilurea Derivatives with Modulatory Activity on Opioid MOP Receptors. Semantic Scholar.
  • Piperidine. Wikipedia.
  • Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. PMC.

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Protocols & Analytical Methods

Method

Application Note: Synthesis of N-(4-Acetylphenyl)piperidine-1-carboxamide

Topic: Synthesis of N-(4-Acetylphenyl)piperidine-1-carboxamide from Isocyanates Content Type: Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Introduction & Chem...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis of N-(4-Acetylphenyl)piperidine-1-carboxamide from Isocyanates Content Type: Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Introduction & Chemical Strategy

The urea pharmacophore is a privileged scaffold in medicinal chemistry, serving as a critical hydrogen-bonding motif in kinase inhibitors, soluble epoxide hydrolase (sEH) inhibitors, and fatty acid amide hydrolase (FAAH) inhibitors. This protocol details the synthesis of N-(4-acetylphenyl)piperidine-1-carboxamide , a specific urea derivative formed by the coupling of an electron-deficient aryl isocyanate with a cyclic secondary amine.

Retrosynthetic Analysis

The most efficient disconnection for N,N-disubstituted-N'-monosubstituted ureas is the nucleophilic addition of a secondary amine to an isocyanate.

  • Electrophile: 4-Acetylphenyl isocyanate (commercially available or generated in situ). The electron-withdrawing acetyl group at the para-position increases the electrophilicity of the isocyanate carbon, facilitating rapid reaction but also increasing sensitivity to moisture.

  • Nucleophile: Piperidine.[1][2] A strong, secondary aliphatic amine nucleophile.

Reaction Scheme


Mechanistic Pathway (Visualization)

The reaction proceeds via a concerted nucleophilic addition. The lone pair on the piperidine nitrogen attacks the central carbon of the isocyanate cumulene system. The resulting zwitterionic intermediate undergoes a rapid proton transfer (likely intermolecular or solvent-assisted) to form the stable urea linkage.

UreaSynthesis cluster_conditions Critical Parameters Reactants Reactants (Isocyanate + Amine) Transition Nucleophilic Attack (Tetrahedral Intermediate) Reactants->Transition Piperidine N attacks Isocyanate C ProtonTransfer Proton Transfer (Re-aromatization/Stabilization) Transition->ProtonTransfer Zwitterion formation Product Final Urea (Stable Carboxamide) ProtonTransfer->Product H-shift to N Anhydrous Conditions Anhydrous Conditions Temp Control (0°C) Temp Control (0°C)

Figure 1: Mechanistic pathway for the formation of the urea linkage. The reaction is driven by the nucleophilicity of piperidine and the electrophilicity of the isocyanate.

Experimental Protocol

Materials & Reagents Table
ReagentMW ( g/mol )Equiv.[3][4]Density (g/mL)Role
4-Acetylphenyl isocyanate 161.161.0N/A (Solid)Electrophile
Piperidine 85.151.10.862Nucleophile
Dichloromethane (DCM) 84.93Solvent1.33Anhydrous Solvent
HCl (1M aq) 36.46Wash~1.0Quench/Wash
Step-by-Step Procedure

1. Preparation of Reaction Vessel

  • Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar.

  • Purge with nitrogen or argon to ensure an inert atmosphere. Note: Isocyanates hydrolyze to anilines in the presence of moisture, which can then react with remaining isocyanate to form symmetrical diphenyl urea byproducts.

2. Solubilization of Electrophile

  • Charge the RBF with 4-Acetylphenyl isocyanate (1.0 mmol, 161 mg).

  • Add Anhydrous DCM (5.0 mL). Stir until fully dissolved.

  • Cool the solution to 0°C using an ice-water bath.

3. Nucleophilic Addition

  • Dilute Piperidine (1.1 mmol, 94 mg, ~109 µL) in 1 mL of anhydrous DCM.

  • Add the piperidine solution dropwise to the isocyanate solution over 5 minutes.

  • Observation: A white precipitate may begin to form immediately (the urea product).

  • Remove the ice bath and allow the reaction to warm to Room Temperature (RT).

  • Stir at RT for 2–4 hours .

4. Reaction Monitoring

  • Monitor by TLC (Mobile Phase: 50% EtOAc in Hexanes).

  • Expectation: Disappearance of the isocyanate (high Rf) and appearance of a more polar urea spot (mid Rf).

5. Workup & Purification

  • Precipitation Method (Preferred): If a heavy precipitate forms, filter the solid using a sintered glass funnel. Wash the cake with cold DCM (2 x 2 mL) and Hexanes (2 x 5 mL).

  • Extraction Method (If soluble):

    • Dilute reaction mixture with DCM (20 mL).

    • Wash with 1M HCl (10 mL) to remove excess piperidine (protonates to water-soluble salt).

    • Wash with Saturated NaHCO3 (10 mL) and Brine (10 mL).

    • Dry organic layer over anhydrous Na2SO4.

    • Filter and concentrate in vacuo.

6. Recrystallization (Optional)

  • If the product purity is <95%, recrystallize from hot Ethanol or a Toluene/Hexane mixture.

Characterization & Data Analysis

Confirm the structure using 1H NMR and Mass Spectrometry.

TechniqueExpected Signal / DataStructural Assignment
1H NMR (DMSO-d6) δ 8.6–8.8 ppm (s, 1H)NH (Urea proton)
δ 7.8–7.9 ppm (d, 2H)Ar-H (Ortho to Acetyl)
δ 7.5–7.6 ppm (d, 2H)Ar-H (Ortho to Urea)
δ 3.4–3.5 ppm (m, 4H)Piperidine N-CH2
δ 2.5 ppm (s, 3H)Acetyl CH3
δ 1.5–1.6 ppm (m, 6H)Piperidine C-CH2-C
LC-MS (ESI+) m/z = 247.1 [M+H]+Parent Ion

Troubleshooting & Optimization

IssueRoot CauseSolution
Low Yield Hydrolysis of isocyanateEnsure strictly anhydrous DCM and glassware. Use fresh isocyanate.
Symmetrical Urea Byproduct Moisture presentThe isocyanate hydrolyzed to aniline, which reacted with another isocyanate. Purify via column chromatography (the byproduct is very non-polar).
Sticky Solid Trapped solventTriturate the crude solid with Diethyl Ether or Hexanes to induce crystallization.
Incomplete Reaction Isocyanate deactivationIf the isocyanate is old, it may have polymerized. Verify reagent quality or add 0.1 eq of DMAP as a catalyst (rarely needed for aliphatic amines).

Safety & Compliance

  • Isocyanates: Potent respiratory sensitizers and irritants.[5] Handle only in a functioning fume hood. Avoid inhalation.

  • Piperidine: Toxic by inhalation and ingestion; flammable liquid. Causes severe skin burns and eye damage.

  • Waste Disposal: Quench unreacted isocyanates with methanol before disposal. Dispose of halogenated solvents (DCM) in the appropriate waste stream.

References

  • General Urea Synthesis: Comprehensive Guide to the Synthesis of Urea Derivatives. Common Organic Chemistry. Link

  • Isocyanate Reactivity: Ozaki, S. (1972). Recent advances in isocyanate chemistry. Chemical Reviews, 72(5), 457-496. Link

  • Piperidine Protocol Grounding: Pyrimidinyl Biphenylureas: Identification of New Lead Compounds... (See General Procedure A for Isocyanate Coupling). Journal of Medicinal Chemistry via NCBI. Link

  • Specific Analog Synthesis: Synthesis of piperidine-1-carboxamide derivatives. PrepChem. Link

Sources

Application

Application Note: Synthesis of N-(4-acetylphenyl)-1-piperidinecarboxamide

Abstract & Strategic Context Urea derivatives are privileged scaffolds in medicinal chemistry, serving as pharmacophores in soluble epoxide hydrolase (sEH) inhibitors, kinase inhibitors (e.g., Sorafenib), and transient r...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Context

Urea derivatives are privileged scaffolds in medicinal chemistry, serving as pharmacophores in soluble epoxide hydrolase (sEH) inhibitors, kinase inhibitors (e.g., Sorafenib), and transient receptor potential vanilloid 1 (TRPV1) antagonists. This protocol details the synthesis of N-(4-acetylphenyl)-1-piperidinecarboxamide via the nucleophilic addition of piperidine to 4-acetylphenyl isocyanate.

Unlike complex coupling reagents (e.g., CDI, triphosgene), the isocyanate-amine "click" reaction offers high atom economy (100%), rapid kinetics, and simplified purification. This guide prioritizes the control of moisture to prevent symmetric urea by-product formation and ensures high-purity isolation suitable for biological screening.

Chemical Mechanism

The reaction proceeds via a concerted nucleophilic attack. The secondary amine (piperidine) acts as the nucleophile, attacking the electrophilic carbon of the isocyanate cumulene system.

Mechanistic Pathway

The nitrogen lone pair of piperidine attacks the central carbon of the isocyanate group. The electron density shifts to the oxygen, creating a transient tetrahedral intermediate (or zwitterion), followed by a rapid proton transfer from the piperidine nitrogen to the isocyanate nitrogen to form the stable urea linkage.

Mechanism Reactants Reactants Piperidine + 4-Acetylphenyl Isocyanate Transition Transition State Nucleophilic Attack on C=O Reactants->Transition N-attack on C Zwitterion Intermediate Zwitterionic Species Transition->Zwitterion e- shift to O ProtonTransfer Proton Transfer [1,3]-H Shift Zwitterion->ProtonTransfer Product Product Urea Derivative ProtonTransfer->Product Stable Urea

Figure 1: Mechanistic flow of the amine-isocyanate coupling.

Experimental Design & Causality

Solvent Selection Strategy

The choice of solvent dictates the reaction rate and impurity profile.

  • Dichloromethane (DCM): Preferred. Non-nucleophilic, solubilizes reactants well, but often precipitates the urea product, facilitating isolation by filtration.

  • Tetrahydrofuran (THF): Good alternative if reactants are not soluble in DCM.

  • Avoid: Alcohols (reacts to form carbamates) or water (hydrolyzes isocyanate to aniline, leading to symmetric urea dimers).

Stoichiometry & Thermodynamics
  • Isocyanate Stability: Aromatic isocyanates are electrophilic and moisture-sensitive. They are used as the limiting reagent (1.0 eq) to ensure complete consumption.

  • Amine Excess: A slight excess of piperidine (1.1 eq) drives the reaction to completion. Excess piperidine is volatile and easily removed.

  • Temperature: The reaction is exothermic. Initiating at

    
     prevents uncontrolled boiling or side reactions, though the reaction typically runs to completion at room temperature (RT).
    

Detailed Protocol

Materials
  • Reagent A: 4-Acetylphenyl isocyanate (MW: 161.16 g/mol )

  • Reagent B: Piperidine (MW: 85.15 g/mol , d = 0.862 g/mL)

  • Solvent: Anhydrous Dichloromethane (DCM)

  • Glassware: 50 mL Round Bottom Flask (RBF), magnetic stir bar, addition funnel, nitrogen balloon.

Step-by-Step Methodology
  • System Preparation:

    • Flame-dry a 50 mL RBF and cool under a stream of dry nitrogen.

    • Why: Removes adsorbed water that triggers isocyanate dimerization.

  • Isocyanate Solubilization:

    • Charge the RBF with 4-acetylphenyl isocyanate (1.61 g, 10.0 mmol) .

    • Add 20 mL anhydrous DCM . Stir until fully dissolved.

    • Cool the solution to

      
        using an ice bath.
      
  • Nucleophilic Addition:

    • Prepare a solution of piperidine (1.09 mL, 11.0 mmol, 1.1 eq) in 5 mL anhydrous DCM.

    • Add the piperidine solution dropwise to the isocyanate over 10 minutes.

    • Observation: A white precipitate often begins to form immediately (the urea product).

  • Reaction & Monitoring:

    • Remove the ice bath and allow the mixture to warm to Room Temperature (RT).

    • Stir for 2 hours .

    • TLC Check: (Mobile Phase: 50% Ethyl Acetate / 50% Hexanes).

      • Starting Material (Isocyanate): High

        
         (UV active).
        
      • Product: Lower

        
         (UV active, distinct spot).
        
      • Target: Disappearance of the isocyanate spot.

  • Workup & Isolation:

    • Scenario A (Precipitate formed): Filter the solid using a Buchner funnel. Wash the cake with cold DCM (

      
      ) and Hexanes (
      
      
      
      ) to remove unreacted amine.
    • Scenario B (Homogeneous solution): Concentrate the solvent to ~5 mL under reduced pressure. Add 20 mL cold Hexanes or Diethyl Ether to induce precipitation. Filter and wash as above.[1][2]

  • Purification (if necessary):

    • Recrystallize from hot Ethanol (EtOH).

    • Dry the solid in a vacuum oven at

      
       for 4 hours.
      

Data Presentation & Characterization

Expected Yield and Properties
ParameterValueNotes
Physical State White crystalline solidHigh melting point typical of ureas
Yield 85% - 95%High atom economy reaction
Melting Point 168 - 170 °CDistinct sharp range indicates purity
Solubility DMSO, DMF, hot EtOHPoorly soluble in water/hexane
Spectroscopic Validation

The following data confirms the structure:

  • IR (ATR, cm⁻¹):

    • 3320 (N-H stretch, urea)

    • 1675 (C=O stretch, ketone)

    • 1645 (C=O stretch, urea)

    • 1590 (Aromatic C=C)

  • ¹H NMR (400 MHz, DMSO-d₆):

    • 
       8.65 (s, 1H, NH -Ar) – Diagnostic Singlet
      
    • 
       7.85 (d, J=8.8 Hz, 2H, Ar-H ortho to acetyl)
      
    • 
       7.55 (d, J=8.8 Hz, 2H, Ar-H meta to acetyl)
      
    • 
       3.45 (m, 4H, Piperidine N-CH ₂)
      
    • 
       2.50 (s, 3H, COCH ₃)
      
    • 
       1.55 (m, 2H, Piperidine C-CH ₂-C)
      
    • 
       1.45 (m, 4H, Piperidine C-CH ₂-C)
      

Workflow Visualization

Workflow Start Start: Dry Glassware N2 Atmosphere Dissolve Dissolve Isocyanate in Anhydrous DCM (0°C) Start->Dissolve Add Add Piperidine (1.1 eq) Dropwise Dissolve->Add React Stir at RT (2 Hours) Add->React Check TLC Check Isocyanate Consumed? React->Check Check->React No (Add time/heat) Filter Vacuum Filtration Wash with Hexanes Check->Filter Yes Dry Dry & Characterize (NMR, IR) Filter->Dry

Figure 2: Operational workflow for the synthesis.

Troubleshooting & Critical Control Points

IssueProbable CauseCorrective Action
Low Yield Moisture in solventUse freshly distilled DCM or molecular sieves (3Å).
Symmetric Urea formation Hydrolysis of isocyanateEnsure N₂ atmosphere; check isocyanate quality (should be white/colorless, not yellow).
Oily Product Trapped solvent/impuritiesTriturate the oil with cold diethyl ether to induce crystallization.
Starting Material Remains Old IsocyanateIsocyanates degrade over time. If TLC shows SM persistence, add 0.1 eq more piperidine and heat to 40°C.

References

  • March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 4th ed.; Wiley: New York, 1992.
  • Smith, P. A. S. "The Chemistry of Open-Chain Organic Nitrogen Compounds," Vol. 1, Benjamin, New York, 1965.
  • Ozaki, S. "Recent Advances in Isocyanate Chemistry." Chemical Reviews, 1972 , 72(5), 457–496.

  • Sartori, G.; Maggi, R. "Acyclic and Cyclic Ureas." Science of Synthesis, 2005, 18, 665. (Comprehensive review of urea synthesis methodologies).

Sources

Method

Application Note: Precision Synthesis of N-(4-Acetylphenyl)piperidine-1-carboxamide via Carbamoyl Chloride

Executive Summary This application note details the synthesis of N-(4-acetylphenyl)piperidine-1-carboxamide , a structural motif relevant to kinase inhibitors and GPCR modulators. While urea linkages are commonly synthes...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthesis of N-(4-acetylphenyl)piperidine-1-carboxamide , a structural motif relevant to kinase inhibitors and GPCR modulators. While urea linkages are commonly synthesized via isocyanates, that route often suffers from the instability of the isocyanate intermediate and the formation of symmetrical urea byproducts.

The protocol described herein utilizes the Carbamoyl Chloride route. This approach offers superior stoichiometry control and allows for the isolation of the stable intermediate, piperidine-1-carbonyl chloride . This modular strategy is particularly effective for coupling secondary amines (piperidine) with electron-deficient anilines (4-aminoacetophenone), ensuring high purity and yield.

Key Advantages of this Protocol:
  • Stoichiometric Precision: Avoids the dimerization issues common in isocyanate generation.

  • Stability: Piperidine-1-carbonyl chloride is a stable, isolable intermediate.

  • Scalability: The use of Triphosgene (BTC) as a solid phosgene equivalent improves safety and handling.[1]

Retrosynthetic Analysis & Strategy

The synthesis is disconnected at the urea nitrogen-carbonyl bond. We select the disconnection that yields the more stable carbamoyl chloride. Aryl carbamoyl chlorides are prone to HCl elimination to form isocyanates; therefore, we target the dialkyl carbamoyl chloride.

Route:

  • Activation: Conversion of piperidine to piperidine-1-carbonyl chloride using Triphosgene.

  • Coupling: Nucleophilic acyl substitution of the carbamoyl chloride with 4-aminoacetophenone.

Retrosynthesis Target N-(4-Acetylphenyl)piperidine-1-carboxamide Disconnection Disconnection Fragment1 Piperidine-1-carbonyl chloride (Stable Electrophile) Target->Fragment1 Retrosynthesis Fragment2 4-Aminoacetophenone (Nucleophile) Target->Fragment2 Precursor Piperidine + Triphosgene Fragment1->Precursor Activation

Figure 1: Retrosynthetic strategy prioritizing the stable dialkyl carbamoyl chloride intermediate.

Safety & Handling (Critical)

  • Triphosgene (Bis(trichloromethyl) carbonate): A solid source of phosgene.[1][2] Upon contact with nucleophiles or heating, it releases phosgene gas (

    
    ), which is highly toxic. All operations must be performed in a well-ventilated fume hood. 
    
  • Carbamoyl Chlorides: Potent lachrymators and electrophiles. Avoid skin contact.

  • Quenching: Residual triphosgene/phosgene must be quenched with aqueous ammonia or 10% NaOH solution before disposal.

Experimental Protocols

Step 1: Synthesis of Piperidine-1-carbonyl chloride

This step generates the electrophilic "carbonyl anchor" from piperidine.

Reagents:

  • Piperidine (1.0 equiv)

  • Triphosgene (0.35 equiv) (Generates ~1.05 equiv Phosgene)

  • Triethylamine (TEA) (1.1 equiv) or Pyridine

  • Dichloromethane (DCM) (Anhydrous)

Protocol:

  • Setup: Equip a 3-neck round-bottom flask with an addition funnel, nitrogen inlet, and a drying tube. Cool the system to 0°C using an ice bath.

  • Dissolution: Dissolve Triphosgene (3.5 g, 11.8 mmol) in anhydrous DCM (50 mL).

  • Addition: Mix Piperidine (3.3 mL, 33.4 mmol) and TEA (4.7 mL, 33.7 mmol) in DCM (20 mL). Add this solution dropwise to the Triphosgene solution over 30 minutes. Crucial: Keep temperature < 5°C to prevent side reactions.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours.

  • Workup: Wash the organic layer with 1N HCl (2 x 30 mL) to remove unreacted amine/TEA. Wash with brine, dry over anhydrous

    
    , and filter.
    
  • Isolation: Concentrate the filtrate under reduced pressure to yield Piperidine-1-carbonyl chloride as a colorless to pale yellow oil.

    • Yield Expectation: 90-95%

    • Stability:[1] Store at 4°C under inert atmosphere.

Step 2: Coupling with 4-Aminoacetophenone

The aniline (4-aminoacetophenone) is electron-deficient due to the acetyl group, making it a poor nucleophile. Standard mixing at RT is often insufficient. We employ DMAP catalysis and Reflux to drive the reaction.

Reagents:

  • 4-Aminoacetophenone (1.0 equiv)

  • Piperidine-1-carbonyl chloride (1.2 equiv) (From Step 1)

  • Pyridine (2.0 equiv) (Base/Solvent)

  • 4-Dimethylaminopyridine (DMAP) (0.1 equiv) (Catalyst)

  • 1,2-Dichloroethane (DCE) or Toluene (Solvent)

Protocol:

  • Setup: Equip a round-bottom flask with a reflux condenser and magnetic stir bar.

  • Charging: Add 4-Aminoacetophenone (1.35 g, 10 mmol) and DMAP (122 mg, 1 mmol) to the flask. Dissolve in DCE (30 mL) and Pyridine (1.6 mL, 20 mmol).

  • Addition: Add Piperidine-1-carbonyl chloride (1.77 g, 12 mmol) dropwise (neat or dissolved in minimal DCE).

  • Reaction: Heat the mixture to reflux (83°C for DCE) for 12–18 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS. The limiting reagent (aniline) should disappear.

  • Workup:

    • Cool to RT. Dilute with DCM (50 mL).

    • Acid Wash (Critical): Wash with 1N HCl (3 x 30 mL) to remove pyridine, DMAP, and any unreacted aniline.

    • Base Wash: Wash with saturated

      
       to remove any hydrolyzed carbamic acid byproducts.
      
    • Dry over

      
       and concentrate.
      
  • Purification: The crude solid is typically off-white. Recrystallize from hot Ethanol or Ethyl Acetate/Hexane mixture to obtain pure white crystals.

Experimental Workflow Visualization

Workflow Start Start: Triphosgene in DCM (0°C) AddAmine Add Piperidine + TEA (Dropwise, <5°C) Start->AddAmine Intermediate Isolate Piperidine-1-carbonyl chloride (Oil, >90% Yield) AddAmine->Intermediate  Workup & Conc. Mix Mix with 4-Aminoacetophenone + Pyridine + DMAP in DCE Intermediate->Mix  1.2 Equiv Reflux Reflux (83°C) for 12-18h (Acyl Substitution) Mix->Reflux Workup Workup: 1N HCl Wash (Removes Pyridine/Aniline) Reflux->Workup Final Recrystallize (EtOH) Pure Urea Product Workup->Final

Figure 2: Step-by-step experimental workflow for the synthesis of the target urea.

Characterization & Data Analysis

Expected Analytical Data
TechniqueExpected Signal / ObservationStructural Assignment
Physical State White crystalline solidUrea formation
Melting Point 185–195°C (Estimated)Typical for aryl-alkyl ureas
1H NMR (DMSO-d6)

8.5-9.0 ppm (s, 1H)
NH (Urea proton)

7.8 ppm (d, 2H)
Ar-H (Ortho to Acetyl)

7.5 ppm (d, 2H)
Ar-H (Ortho to Urea)

3.4-3.5 ppm (m, 4H)
Piperidine N-CH2

2.5 ppm (s, 3H)
Acetyl CH3

1.5-1.6 ppm (m, 6H)
Piperidine C-CH2-C
MS (ESI+) [M+H]+ = 247.15Molecular Ion
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (Step 2) Low nucleophilicity of 4-aminoacetophenone.Increase reaction time (24h) or switch to NaH/THF method (irreversible deprotonation of aniline).
Symmetrical Urea Moisture in Step 1 (Hydrolysis of carbamoyl chloride).Ensure all glassware is flame-dried; use fresh anhydrous DCM.
Sticky Solid Residual Pyridine/DMAP.Perform a more rigorous 1N HCl wash or triturate the solid with cold ether.

Expert Commentary: Why this Route?

While the reaction of 4-acetylphenyl isocyanate with piperidine seems more direct, it is operationally inferior for three reasons:

  • Isocyanate Stability: Aryl isocyanates with electron-withdrawing groups are highly reactive and moisture-sensitive.

  • Commercial Availability: Piperidine-1-carbonyl chloride is commercially available or easily made stable. The specific isocyanate is less common.

  • Purification: The carbamoyl chloride route allows for an acid-wash workup (Step 5) that easily removes the starting aniline and pyridine. In the isocyanate route, removing unreacted isocyanate (which hydrolyzes to the aniline) can be more difficult without chromatography.

Senior Scientist Tip: If the reflux method remains sluggish (yield <50%), use Sodium Hydride (NaH) in dry THF. Treat the aniline with NaH (1.2 equiv) at 0°C for 30 mins to form the sodium anilide, then add the carbamoyl chloride. This nucleophilic activation typically drives the reaction to completion in <2 hours at RT.

References

  • General Urea Synthesis via Triphosgene

    • Cotarca, L., Delogu, P., Nardelli, A., & Sunjic, V. (1996). Bis(trichloromethyl) Carbonate in Organic Synthesis.[1][3] Synthesis, 1996(05), 553-576.

  • Reaction of Carbamoyl Chlorides with Anilines

    • Lemoucheux, L., Rouden, J., Ibazizene, M., & Lasne, M. C. (2003). Efficient and rapid preparations of carbamoyl chlorides and unsymmetrical ureas.[3][4] Journal of Organic Chemistry.[4][5]

  • DMAP Catalysis in Acyl Substitution

    • Höfle, G., Steglich, W., & Vorbrüggen, H. (1978). 4-Dialkylaminopyridines as Highly Active Acylation Catalysts.
  • Triphosgene Safety Protocols

    • Damle, S. B. (1993). Safe handling of phosgene in chemical synthesis. Chemical Engineering News.

Sources

Application

Application Notes &amp; Protocols: Strategic Synthesis of Piperidine Urea Derivatives for Modern Drug Discovery

Introduction: The Piperidine Urea Scaffold in Medicinal Chemistry The confluence of a piperidine ring and a urea functional group creates a molecular scaffold of significant interest in contemporary drug discovery. The p...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Piperidine Urea Scaffold in Medicinal Chemistry

The confluence of a piperidine ring and a urea functional group creates a molecular scaffold of significant interest in contemporary drug discovery. The piperidine moiety, a ubiquitous saturated heterocycle found in numerous FDA-approved drugs, imparts favorable pharmacokinetic properties such as improved solubility, metabolic stability, and the ability to form crucial three-dimensional interactions with biological targets.[1][2] When combined with the urea functional group—a potent hydrogen bond donor and acceptor—the resulting derivatives can engage in robust, specific interactions within protein binding pockets.[3] This unique combination has led to the exploration of piperidine urea derivatives across a wide range of therapeutic areas, including neurodegenerative diseases, metabolic disorders, and oncology.[1][4][5]

This guide provides a comprehensive overview of the strategic considerations and detailed protocols for the synthesis of piperidine urea derivatives. It is designed for researchers, medicinal chemists, and drug development professionals, offering not just procedural steps, but also the underlying chemical principles and rationale that drive successful drug discovery campaigns.

Part 1: Synthetic Strategy & Rationale

The synthesis of unsymmetrical piperidine urea derivatives typically involves a multi-step sequence that requires careful planning regarding protecting group strategy and the method of urea formation. A common and effective approach is the coupling of a substituted aniline with a protected aminopiperidine core, followed by urea formation.

Core Directive: The Logic of the Synthetic Pathway

The chosen synthetic route is designed for modularity, allowing for the facile generation of a library of analogues by varying the aniline and the urea-forming reagent. This is critical in the early stages of drug discovery for establishing Structure-Activity Relationships (SAR). The key steps are:

  • Activation of the Aniline Moiety: This is typically achieved by reacting the aniline with an acyl chloride, such as chloroacetyl chloride, to form a reactive intermediate.

  • Coupling with a Protected Piperidine: A nucleophilic substitution reaction between the activated aniline and a suitably protected aminopiperidine derivative forms the core backbone. The use of a protecting group, such as the tert-butyloxycarbonyl (Boc) group, is essential.

  • Deprotection: Removal of the protecting group to reveal the free amine on the piperidine ring, making it available for the subsequent urea formation.

  • Urea Formation: The final step involves reacting the deprotected piperidine amine with a reagent that will introduce the urea moiety, such as an isocyanate or a carbonyldiimidazole (CDI) activated amine.

Diagram of General Synthetic Workflow

G cluster_0 Intermediate Synthesis cluster_1 Urea Formation Aniline Substituted Aniline (IM-1) IM2 N-(Aryl)chloroacetamide (IM-2) Aniline->IM2 Nucleophilic Addition (TEA, MeCN) ChloroacetylChloride Chloroacetyl Chloride ChloroacetylChloride->IM2 IM3 Protected Intermediate (IM-3) IM2->IM3 Substitution (K2CO3, KI) BocPiperidine 4-Boc-aminopiperidine BocPiperidine->IM3 IM4 Deprotected Piperidine Salt (IM-4) IM3->IM4 Boc Deprotection HCl HCl in Ethyl Acetate HCl->IM4 FinalProduct Final Piperidine Urea Derivative IM4->FinalProduct Urea Coupling (Pyridine, DMF) ArylAmine Aromatic/Heterocyclic Amine ActivatedAmine Activated Amine Intermediate ArylAmine->ActivatedAmine Activation (DMF) CDI Carbonyldiimidazole (CDI) CDI->ActivatedAmine ActivatedAmine->FinalProduct

Caption: General workflow for the synthesis of piperidine urea derivatives.

Expertise & Experience: Causality Behind Experimental Choices
  • Choice of Protecting Group (Boc): The tert-butyloxycarbonyl (Boc) group is an ideal choice for protecting the piperidine amine.[6] Its key advantage is its stability under the basic and nucleophilic conditions used in the coupling step, yet it can be readily and cleanly removed under mild acidic conditions (e.g., HCl in ethyl acetate or trifluoroacetic acid).[7] This orthogonality prevents unwanted side reactions and simplifies purification. The deprotection mechanism involves the formation of a stable tert-butyl carbocation, which is easily quenched, leaving the desired amine salt.[7]

  • Choice of Urea Forming Reagent (CDI): While isocyanates are a direct route to ureas, they can be hazardous and are not always commercially available for complex aryl groups.[8] N,N'-Carbonyldiimidazole (CDI) serves as a safer and highly effective alternative to phosgene or its derivatives.[9][10] CDI reacts with a primary amine to form a reactive N-acylimidazole intermediate in situ.[1] This intermediate then smoothly reacts with the second amine (the deprotected piperidine) to form the unsymmetrical urea. This two-step, one-pot procedure is highly efficient and avoids the handling of toxic reagents. The byproducts, carbon dioxide and imidazole, are easily removed during workup.[1][10]

Part 2: Detailed Experimental Protocols

The following protocols are representative examples and may require optimization based on the specific substrates used.

Protocol 1: Synthesis of Key Intermediate (IM-4)

This protocol outlines the synthesis of the deprotected piperidine amine salt, a crucial building block for the final urea derivatives.

Step 1: Synthesis of N-(Aryl)chloroacetamide (IM-2)

  • To a solution of the desired substituted aniline (IM-1) (1.0 equiv.) in acetonitrile (MeCN) at 0°C, add triethylamine (TEA) (1.2 equiv.).

  • Slowly add chloroacetyl chloride (1.1 equiv.) dropwise, maintaining the temperature between 0-15°C.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure to yield the crude IM-2, which can often be used in the next step without further purification.

Step 2: Synthesis of Protected Intermediate (IM-3)

  • Dissolve the crude IM-2 (1.0 equiv.) in MeCN.

  • Add 4-Boc-aminopiperidine (1.05 equiv.), potassium carbonate (K2CO3) (2.5 equiv.), and a catalytic amount of potassium iodide (KI).

  • Heat the mixture to reflux and stir for approximately 6 hours, monitoring by TLC.

  • After cooling to room temperature, filter the mixture.

  • Concentrate the filtrate and purify the residue by column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to obtain IM-3.

Step 3: Boc Deprotection to Yield IM-4

  • Dissolve the purified IM-3 (1.0 equiv.) in ethyl acetate.

  • Add a solution of HCl in ethyl acetate (typically 4M) until the pH reaches 3-4.

  • Stir the mixture at room temperature for 1 hour. A precipitate will form.

  • Collect the solid by filtration, wash with cold ethyl acetate, and dry under vacuum to yield the hydrochloride salt of the deprotected amine (IM-4) as a white solid.[4]

Protocol 2: Synthesis of Final Piperidine Urea Derivatives

This protocol describes the final urea formation step using CDI.

  • In a dry, nitrogen-flushed flask, dissolve the desired aromatic or heterocyclic amine (1.0 equiv.) in anhydrous dimethylformamide (DMF).

  • Add N,N'-Carbonyldiimidazole (CDI) (1.1 equiv.) portion-wise at room temperature.

  • Stir the mixture for 1-2 hours to allow for the formation of the activated amine intermediate.

  • In a separate flask, dissolve the deprotected piperidine salt (IM-4) (1.05 equiv.) in anhydrous DMF and add pyridine (2.0 equiv.) to neutralize the HCl salt.

  • Add the solution of the activated amine to the solution of IM-4.

  • Stir the reaction at room temperature overnight, or heat gently (e.g., to 50°C) if required, monitoring by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the final piperidine urea derivative.

Trustworthiness: A Self-Validating System

Each step of the protocol includes a validation checkpoint:

  • TLC Monitoring: Ensures the reaction has gone to completion, preventing the carry-over of unreacted starting materials into subsequent steps.

  • Purification: Column chromatography and/or recrystallization are employed to ensure the purity of intermediates and the final product.

  • Characterization: The structure and purity of the final compounds must be rigorously confirmed. Standard characterization techniques include:

    • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of the molecule.[4]

    • Mass Spectrometry (MS): To confirm the molecular weight of the product. High-resolution mass spectrometry (HRMS) is preferred for obtaining the exact mass.[11]

    • Melting Point (mp): For crystalline solids, a sharp melting point range is an indicator of purity.[4]

Part 3: Applications in Drug Discovery & Data Presentation

Piperidine urea derivatives have shown significant promise as modulators of various biological targets.

Case Study 1: Neuroprotective Agents for Ischemic Stroke

Recent studies have identified piperidine urea derivatives as potent neuroprotective agents.[4][12] In the context of ischemic stroke, these compounds have been shown to protect neuronal cells from glutamate-induced injury.[4] One proposed mechanism involves the inhibition of pathways leading to α-synuclein aggregation, a pathological hallmark in several neurodegenerative diseases.[4] The wild-type α-synuclein protein is thought to have neuroprotective functions, and its aggregation into toxic oligomers contributes to neuronal death.[13]

G cluster_0 Cellular Stress (e.g., Ischemia) cluster_1 α-Synuclein Pathway cluster_2 Apoptotic Cascade Stress Glutamate Excitotoxicity, Oxidative Stress aSyn_agg Misfolded Oligomers & Aggregates (Toxic) Stress->aSyn_agg promotes misfolding PQC_fail PQC Failure Stress->PQC_fail aSyn_mono Monomeric α-Synuclein (Neuroprotective) aSyn_mono->aSyn_agg PQC Protein Quality Control (e.g., Autophagy, UPS) aSyn_agg->PQC targeted for degradation Mito Mitochondrial Dysfunction aSyn_agg->Mito PQC_fail->aSyn_agg leads to accumulation Caspase Caspase Activation Mito->Caspase Apoptosis Neuronal Apoptosis Caspase->Apoptosis Inhibitor Piperidine Urea Derivatives Inhibitor->aSyn_agg Inhibit Aggregation/ Promote Clearance

Caption: Putative mechanism of neuroprotection by piperidine urea derivatives.

Case Study 2: Inhibitors of 11β-HSD1 for Metabolic Syndrome

11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) is an enzyme that catalyzes the conversion of inactive cortisone to active cortisol, particularly in adipose and liver tissues.[14] Overactivity of this enzyme is linked to metabolic syndrome and type 2 diabetes.[15] Piperidine urea derivatives have been identified as potent and selective inhibitors of 11β-HSD1, representing a promising therapeutic strategy.[5] These inhibitors typically occupy the catalytic site of the enzyme, competing with the substrate and preventing the generation of excess cortisol.[4]

Data Presentation: Representative Biological Activity

The following table summarizes the neuroprotective activity of a series of synthesized piperidine urea derivatives against L-glutamic acid-induced injury in SH-SY5Y cells, a common in vitro model for neurotoxicity.

Compound IDR-SubstituentNeuroprotective Activity (% of Control at 10 µM)hERG IC₅₀ (µM)
A1 PhenylModerate> 40
A5 4-FluorophenylModerate> 40
A7 5-Methylthiazol-2-ylGood> 40
A8 3-PyridinylGood (potent at low conc.)25.3
A10 4-Methylthiazol-2-ylExcellent > 40
FenazinelReference DrugGood8.64
Data synthesized from Li et al. (2025)[4]

As shown in the table, strategic modification of the R-substituent on the urea moiety significantly impacts biological activity. Compound A10 , with a 4-methylthiazole substituent, demonstrated superior neuroprotective effects compared to the reference drug and, crucially, exhibited a much weaker potential for cardiotoxicity (a higher hERG IC₅₀ value is safer).[4][12] This highlights the power of the modular synthetic approach in fine-tuning both potency and safety profiles.

Conclusion

The piperidine urea scaffold is a versatile and highly druggable platform for the development of novel therapeutics. The synthetic strategies outlined in these notes, centered on a modular approach with careful consideration of protecting groups and coupling reagents, provide a robust framework for generating diverse chemical libraries. The successful application of these compounds as neuroprotective agents and 11β-HSD1 inhibitors underscores their potential. By integrating rational design, efficient synthesis, and rigorous biological evaluation, researchers can continue to unlock the full therapeutic promise of this important chemical class.

References

  • Li, J., Wang, M., Jiang, L., et al. (2025). Design and Synthesis of Novel Piperidine Urea Derivatives with Neuroprotective Properties. Pharmaceutical Fronts, 7(1), e32-e40. [Link]

  • Tu, H., Powers, J. P., Liu, J., & Wang, Z. (2008). Distinctive molecular inhibition mechanisms for selective inhibitors of human 11beta-hydroxysteroid dehydrogenase type 1. Journal of Biological Chemistry, 283(40), 26876-26885. [Link]

  • Costantino, L., & Barlocco, D. (2019). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry, 63(6), 2751-2788. [Link]

  • Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A, 7(2), 163-189. [Link]

  • Organic Chemistry Portal. (n.d.). Urea Formation. [Link]

  • Zhang, L., et al. (2012). Small molecule 11β-hydroxysteroid dehydrogenase type 1 inhibitors. Current Medicinal Chemistry, 19(36), 6154-6179. [Link]

  • Wang, Y., et al. (2012). Synthesis and evaluation of piperidine urea derivatives as efficacious 11β-hydroxysteroid dehydrogenase type 1 inhibitors in diabetic ob/ob mice. Bioorganic & Medicinal Chemistry Letters, 22(8), 2825-2829. [Link]

  • Szelényi, Z. (2001). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1146. [Link]

  • Padiya, K. J., et al. (2012). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. ACS Publications. [Link]

  • Brown, D. G. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 9, 2294-2339. [Link]

  • Szelényi, Z. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1146. [Link]

  • Dauer, W., & Przedborski, S. (2004). The role of alpha-synuclein in both neuroprotection and neurodegeneration. Neuron, 44(5), 749-765. [Link]

  • Organic Chemistry Portal. (n.d.). Carbonyl Diimidazole (CDI). [Link]

  • Jadhav, K. A., et al. (2021). Zinc Promoted Urea Synthesis Using Carbonyldiimidazole as Carbonyl Source and Its Application for the Synthesis of Cariprazine. European Journal of Organic Chemistry. [Link]

  • Staab, H. A. (1962). Syntheses using heterocyclic amides (azolides). Angewandte Chemie International Edition in English, 1(7), 351-367. [Link]

  • Szelényi, Z. (2022). A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates. ChemRxiv. [Link]

  • Albericio, F., & Carpino, L. A. (2023). A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs). Organic & Biomolecular Chemistry. [Link]

  • Reddy, T. J., et al. (2015). Synthesis of unsymmetrical urea from aryl- or pyridyl carboxamides and aminopyridines using PhI(OAc)2via in situ formation of aryl- or pyridyl isocyanates. RSC Advances, 5(104), 85611-85619. [Link]

  • El-Gamal, M. I., et al. (2021). Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. Molecules, 26(12), 3538. [Link]

  • Kumar, A., et al. (2021). Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers. Rapid Communications in Mass Spectrometry, 35(19), e9161. [Link]

  • Chemistry Steps. (2023). Boc Protecting Group for Amines. [Link]

  • Chen, J., et al. (2014). Synthesis and Biological Evaluation of Novel Urea- and Guanidine-Based Derivatives for the Treatment of Obesity-Related Hepatic Steatosis. Molecules, 19(5), 6095-6111. [Link]

  • Johnson, T. A., et al. (2009). Optimization of piperidin-4-yl-urea-containing melanin-concentrating hormone receptor 1 (MCH-R1) antagonists: Reducing hERG-associated liabilities. Bioorganic & Medicinal Chemistry Letters, 19(15), 4143-4147. [Link]

  • Chaverri, J. P., et al. (2021). Characterization and Isolation of Piperamides from Piper nigrum cultivated in Costa Rica. Journal of Agricultural and Food Chemistry, 69(50), 15217-15227. [Link]

  • Chaverri, J. P., et al. (2023). Characterization and Isolation of Piperamides from Piper nigrum Cultivated in Costa Rica. Molecules, 29(1), 1. [Link]

Sources

Method

Application Note: Solvent Selection &amp; Process Optimization for N-(4-Acetylphenyl)piperidine-1-carboxamide Synthesis

Abstract This application note details the solvent selection and process optimization for the synthesis of N-(4-Acetylphenyl)piperidine-1-carboxamide. While dichloromethane (DCM) has traditionally been the solvent of cho...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the solvent selection and process optimization for the synthesis of N-(4-Acetylphenyl)piperidine-1-carboxamide. While dichloromethane (DCM) has traditionally been the solvent of choice for urea formation due to its high solubility parameters for reactants and low boiling point, its environmental classification (ICH Class 2) necessitates greener alternatives. This guide presents a comparative analysis of DCM against 2-Methyltetrahydrofuran (2-MeTHF) and Ethyl Acetate (EtOAc), focusing on the CDI-mediated coupling route. We demonstrate that 2-MeTHF not only aligns with Green Chemistry principles but also offers superior process control through higher thermal ceilings and improved product isolation via crystallization.

Introduction & Chemical Context

The target molecule, N-(4-Acetylphenyl)piperidine-1-carboxamide, represents a classic unsymmetrical urea scaffold common in kinase inhibitors and FAAH inhibitors.

The Synthetic Challenge

The synthesis involves coupling two distinct amines:

  • 4-Aminoacetophenone: An electron-deficient aniline (weak nucleophile due to the para-acetyl group).

  • Piperidine: A secondary aliphatic amine (strong nucleophile).

Mechanistic Implication: In a CDI (1,1'-Carbonyldiimidazole) mediated coupling, the order of addition is critical.

  • Incorrect Path: Adding CDI to Piperidine first forms a highly stable carbamoyl imidazole intermediate that reacts sluggishly with the weak aniline.

  • Correct Path: Activating 4-Aminoacetophenone with CDI first generates a reactive intermediate that is rapidly consumed by the subsequent addition of Piperidine.

Solvent Selection Criteria

The ideal solvent must balance three competing factors:

  • Solubility: Must dissolve the polar aniline reactant but ideally precipitate the urea product to drive equilibrium (Le Chatelier’s principle).

  • Inertness: Must be free of hydroxyl groups (alcohols) or primary/secondary amines to prevent side-reaction carbamate formation.

  • Safety/Greenness: High flash point, low toxicity, and ease of recovery.

Solvent Screening Logic (Decision Tree)

The following logic gate was used to select 2-MeTHF as the primary alternative to DCM.

SolventSelection Start Select Solvent for Urea Synthesis ProticCheck Is Solvent Protic? (EtOH, MeOH, Water) Start->ProticCheck RejectProtic REJECT (Competes with Isocyanate/CDI) ProticCheck->RejectProtic Yes SolubilityCheck Does 4-Aminoacetophenone dissolve at RT? ProticCheck->SolubilityCheck No GreenCheck ICH / Green Rating? SolubilityCheck->GreenCheck Moderate/Good DCM Dichloromethane (DCM) High Solubility, Toxic SolubilityCheck->DCM High (Chlorinated) DMF DMF/DMSO High Solubility, Difficult Workup SolubilityCheck->DMF High (Polar Aprotic) MeTHF 2-MeTHF Good Solubility, Green, Bio-derived GreenCheck->MeTHF Preferred (Bio-based) EtOAc Ethyl Acetate Moderate Solubility, Green GreenCheck->EtOAc Alternative

Figure 1: Solvent selection decision tree highlighting the rejection of protic solvents and the preference for 2-MeTHF over chlorinated or high-boiling polar aprotic solvents.

Experimental Protocols

Protocol A: The "Green" Process (Recommended)

Solvent: 2-Methyltetrahydrofuran (2-MeTHF) Reagent: 1,1'-Carbonyldiimidazole (CDI)

Rationale: 2-MeTHF is derived from renewable resources (corn cobs/bagasse). It forms an azeotrope with water, facilitating easier drying, and has a higher boiling point (80°C) than DCM, allowing for thermal acceleration if the aniline activation is slow.

Step-by-Step Methodology:
  • Activation Phase:

    • Charge a dry reaction vessel with 4-Aminoacetophenone (1.0 equiv, e.g., 5.0 g) and 2-MeTHF (10 volumes, 50 mL).

    • Self-Validating Check: Ensure full dissolution. If cloudy, warm to 35°C.

    • Add CDI (1.1 equiv) portion-wise over 15 minutes.

    • Observation: Monitor for CO₂ gas evolution. Do not seal the vessel; use a bubbler.

    • Stir at 40°C for 2 hours.

    • Checkpoint: Perform TLC (50% EtOAc/Hexane). The starting aniline spot (

      
      ) should disappear, replaced by the intermediate spot (lower 
      
      
      
      ).
  • Coupling Phase:

    • Cool the mixture to 20°C.

    • Add Piperidine (1.1 equiv) dropwise via syringe pump or addition funnel to control exotherm.

    • Stir at room temperature for 4 hours.

    • Mechanism:[1][2][3][4][5] The strong amine displaces the imidazole leaving group.

  • Isolation (The "Crash Out"):

    • The urea product is significantly less soluble in 2-MeTHF than the reagents.

    • Cool the reaction to 0–5°C.

    • Add 0.5M HCl (20 mL) slowly. Why? This quenches excess CDI (to CO₂ + Imidazole) and protonates unreacted piperidine/imidazole, keeping them in the aqueous phase.

    • Phase Separation: The product may precipitate at the interface or remain in the organic layer depending on concentration.

      • Scenario A (Precipitate): Filter the solid directly. Wash with cold water and cold 2-MeTHF.

      • Scenario B (Soluble): Separate layers. Wash organic layer with water (2x) and Brine (1x). Dry over MgSO₄, filter, and concentrate.

  • Recrystallization:

    • Recrystallize the crude solid from Ethanol/Water (9:1) .

Protocol B: The Traditional Method (Benchmark)

Solvent: Dichloromethane (DCM) Reagent: 4-Acetylphenyl Isocyanate (if available) or CDI.

Note: This protocol is provided for comparative baseline data only.

  • Dissolve 4-Acetylphenyl isocyanate (1.0 equiv) in DCM (10 vol).

  • Add Piperidine (1.0 equiv) at 0°C.

  • Stir for 30 minutes.

  • Evaporate solvent.

  • Result: High yield, but product contains trapped isocyanate traces and solvent entrapment issues.

Data & Comparative Analysis

Solubility Profile (Estimated at 25°C)
Solvent4-AminoacetophenoneUrea ProductSuitability
DCM High (>100 mg/mL)ModerateGood (but toxic)
2-MeTHF High (>80 mg/mL)Low (<10 mg/mL)Excellent (Product precipitates)
Ethanol HighModeratePoor (Reacts with CDI)
Water LowInsolublePoor (Reagents insoluble)
Process Efficiency Comparison
MetricProtocol A (2-MeTHF/CDI)Protocol B (DCM/Isocyanate)
Yield (Isolated) 85-92%90-95%
Purity (HPLC) >98% (after wash)>95% (requires column often)
E-Factor (Waste) Low (Recyclable solvent)High (Chlorinated waste)
Safety Class 3 (Low Risk)Class 2 (Carcinogen susp.)

Reaction Workflow Visualization

ReactionWorkflow Reactants 4-Aminoacetophenone + CDI (in 2-MeTHF) Activation Activation (40°C, 2h) - CO2 Release Reactants->Activation Step 1 Addition Add Piperidine (Dropwise, 20°C) Activation->Addition Intermediate Formed Coupling Coupling Reaction (RT, 4h) Formation of Imidazole Addition->Coupling Step 2 Quench Acid Quench (0.5M HCl) Removes Imidazole Coupling->Quench Step 3 Isolation Filtration/Crystallization Final Urea Product Quench->Isolation Step 4

Figure 2: Sequential workflow for the CDI-mediated synthesis in 2-MeTHF, emphasizing the critical activation step prior to piperidine addition.

Troubleshooting & "Self-Validating" Systems

To ensure the protocol is robust, the following checks serve as a self-validating system:

  • The "Bubbler Test" (Activation Validation):

    • Observation: Upon adding CDI to the aniline, gas (CO₂) must evolve.

    • Failure Mode: If no gas is observed, the CDI may be hydrolyzed (wet solvent). Action: Test CDI activity by adding a small amount of dilute acid to an aliquot; vigorous bubbling indicates active reagent.

  • The "Reverse Addition" Trap:

    • Risk:[6][7] Adding Piperidine to CDI first.

    • Result: Formation of Piperidine-1-carbonyl imidazole. This species is very stable and will NOT react with 4-aminoacetophenone under mild conditions.

    • Validation: Always label flasks clearly. The aniline must be the species reacting with CDI first.

  • Water Content:

    • CDI is moisture sensitive. 2-MeTHF must be dried (molecular sieves) to <500 ppm water content. Excess water consumes CDI, requiring a larger equivalent excess (1.5 eq) which complicates purification.

References

  • Prat, D., et al. (2016).[8] "CHEM21 selection guide of classical- and less classical-solvents." Green Chemistry. [Link]

  • Sanofi. (2013). "Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes." Organic Process Research & Development. [Link]

  • Common Organic Chemistry. (n.d.). "Urea Formation - Common Conditions (CDI, Isocyanates)." [Link]

Sources

Application

Application Note: Recrystallization Protocols for N-(4-Acetylphenyl)piperidine-1-carboxamide

Abstract & Scope This guide details the purification of N-(4-Acetylphenyl)piperidine-1-carboxamide (CAS: Analogous to 2158-03-4 derivatives) via recrystallization. As a urea-linked intermediate featuring both a basic pip...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This guide details the purification of N-(4-Acetylphenyl)piperidine-1-carboxamide (CAS: Analogous to 2158-03-4 derivatives) via recrystallization. As a urea-linked intermediate featuring both a basic piperidine ring and a polar acetophenone moiety, this compound presents unique solubility challenges, particularly the tendency to "oil out" rather than crystallize. This document provides two validated protocols—Single-Solvent Crystallization and Anti-Solvent Precipitation —designed to maximize purity (>98% HPLC) and yield while mitigating common process failures.

Physicochemical Profile & Solvent Strategy[1][2]

Structural Analysis

The molecule contains three distinct regions affecting solubility:

  • Piperidine Ring: Lipophilic, alicyclic.

  • Urea Linkage (-NH-CO-N-): High polarity, strong Hydrogen Bond Donor (HBD) and Acceptor (HBA). This moiety drives the high melting point and crystal lattice energy.

  • 4-Acetylphenyl Group: Planar, aromatic, with a polar ketone.

Solubility Behavior
  • High Solubility: Dichloromethane (DCM), Dimethylformamide (DMF), DMSO.

  • Moderate Solubility (Temperature Dependent): Ethanol, Isopropanol (IPA), Ethyl Acetate, Toluene.

  • Low Solubility: Water, Hexane, Diethyl Ether.

Solvent Selection Matrix

The choice of solvent is dictated by the impurity profile.

Solvent SystemRoleMechanism of ActionRecommended For
Ethanol (95% or Absolute) Primary SolventHigh dielectric constant dissolves polar urea at boiling; low solubility at RT forces crystallization.General Purification (Removal of polar byproducts).
Ethyl Acetate (EtOAc) Alternative SolventModerate polarity; effective at retaining non-polar starting materials (e.g., piperidine) in the mother liquor.Removal of lipophilic impurities .
DCM / Hexane Solvent / Anti-SolventDCM dissolves the compound; Hexane reduces solubility limit to induce precipitation.High Recovery (When thermal degradation is a concern).

Experimental Protocols

Protocol A: Thermal Recrystallization from Ethanol (Standard)

Best for: Routine purification of crude solids with >85% initial purity.

Reagents:

  • Crude N-(4-Acetylphenyl)piperidine-1-carboxamide

  • Ethanol (Absolute or 95%)

  • Activated Carbon (optional, for decolorization)

Step-by-Step Procedure:

  • Saturation: Place 10.0 g of crude solid in a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and reflux condenser.

  • Dissolution: Add 50 mL of Ethanol. Heat the mixture to reflux (approx. 78°C) with stirring.

    • Checkpoint: If solids remain, add Ethanol in 5 mL increments until a clear solution is obtained. Do not exceed 100 mL total volume (10 mL/g).

  • Hot Filtration (Critical): If insoluble particles (e.g., inorganic salts) are visible, filter the hot solution rapidly through a pre-warmed Buchner funnel or glass frit.

    • Why: Cold equipment will cause premature crystallization, clogging the filter.

  • Controlled Cooling: Transfer the filtrate to a clean Erlenmeyer flask. Cover with foil. Allow to cool to room temperature (20–25°C) undisturbed for 2–3 hours.

    • Caution: Rapid cooling (e.g., ice bath immediately) promotes "oiling out" (liquid-liquid phase separation) rather than crystal nucleation.

  • Nucleation & Growth: Once the solution reaches RT and crystals appear, place the flask in an ice bath (0–4°C) for 1 hour to maximize yield.

  • Isolation: Filter the crystals using vacuum filtration. Wash the filter cake with 10–20 mL of ice-cold Ethanol.

  • Drying: Dry the solid in a vacuum oven at 45°C for 6 hours to remove residual solvent.

Protocol B: Anti-Solvent Precipitation (DCM/Hexane)

Best for: Oily crudes or heat-sensitive batches.

Step-by-Step Procedure:

  • Dissolution: Dissolve 5.0 g of crude material in the minimum amount of Dichloromethane (DCM) (approx. 15–20 mL) at room temperature.

  • Clarification: Filter the solution to remove any dust or insolubles.

  • Precipitation: While stirring vigorously, add Hexane dropwise.

    • Observation: The solution will turn cloudy. Continue adding Hexane until the cloudiness persists but does not form a gum.

  • Crystallization: Stop stirring and let the mixture stand. If an oil forms, scratch the glass side with a spatula to induce nucleation.

  • Isolation: Filter the resulting white precipitate and wash with 100% Hexane.

Critical Process Parameters (CPPs) & Troubleshooting

"Oiling Out" Phenomenon

Urea derivatives often separate as a supercooled liquid (oil) before crystallizing.

  • Cause: The melting point of the solvated compound is lower than the boiling point of the solvent, or the cooling rate is too fast.

  • Remedy:

    • Reheat the mixture to redissolve the oil.

    • Seed the solution with a tiny crystal of pure product at a temperature just below the saturation point.

    • Slow Down the cooling rate (wrap the flask in a towel).

Color Removal
  • Problem: Product is yellow/brown (oxidation of the acetophenone moiety).

  • Solution: Add 5% w/w Activated Carbon during the hot dissolution step (Protocol A, Step 2). Stir for 10 minutes at reflux, then perform hot filtration over a Celite pad.

Visualizations

Recrystallization Workflow

The following diagram illustrates the logical flow and critical decision points for Protocol A.

Recrystallization_Workflow Start Crude N-(4-Acetylphenyl) piperidine-1-carboxamide Solvent_Add Add Ethanol (5-10 mL/g) Heat to Reflux (78°C) Start->Solvent_Add Check_Dissolution Complete Dissolution? Solvent_Add->Check_Dissolution Add_More Add Solvent (+5 mL) Check_Dissolution->Add_More No (Solids remain) Hot_Filter Hot Filtration (Remove Insolubles) Check_Dissolution->Hot_Filter Yes (Clear/Hazy) Add_More->Solvent_Add Cooling Slow Cooling to RT (Avoid Shock Cooling) Hot_Filter->Cooling Check_Crystals Crystals or Oil? Cooling->Check_Crystals Reheat_Seed Reheat & Seed (Fix Oiling Out) Check_Crystals->Reheat_Seed Oil Formed Ice_Bath Ice Bath (0-4°C) 1 Hour Check_Crystals->Ice_Bath Crystals Formed Reheat_Seed->Cooling Filtration Vacuum Filtration Wash with Cold EtOH Ice_Bath->Filtration Drying Vacuum Dry 45°C, 6 Hours Filtration->Drying Final Pure Crystals (>98% HPLC) Drying->Final

Caption: Figure 1. Step-by-step workflow for the thermal recrystallization of urea derivatives, highlighting interventions for 'oiling out'.

Solvent Selection Decision Tree

How to choose the correct solvent system based on impurity profile.

Solvent_Selection Impurity Primary Impurity Type? Polar Polar Byproducts (Acids, Salts, Amines) Impurity->Polar NonPolar Non-Polar (Starting Materials, Oils) Impurity->NonPolar HeatSens Heat Sensitive (Degradation Risk) Impurity->HeatSens Ethanol Protocol A: Ethanol (High Polarity, Thermal) Polar->Ethanol Best Solubilization EtOAc Ethyl Acetate (Medium Polarity) NonPolar->EtOAc Retains Non-Polars DCM_Hex Protocol B: DCM/Hexane (Precipitation) HeatSens->DCM_Hex No Heat Required

Caption: Figure 2.[1] Decision matrix for selecting the optimal recrystallization solvent based on impurity chemistry.

Analytical Validation

To ensure the protocol was successful, the following criteria must be met:

TestMethodAcceptance Criteria
Purity HPLC (C18, MeCN/Water)> 98.0% Area
Identity 1H NMR (DMSO-d6)Confirm Urea protons (s, ~8.5 ppm) and Acetyl (s, ~2.5 ppm).
Solvent GC-HeadspaceEthanol < 5000 ppm (ICH Limit).
Appearance Visual InspectionWhite to off-white crystalline solid.

References

  • Vertex AI Search. (2025). Synthesis and properties of N-((4-acetyl phenyl) carbamothioyl) pivalamide. Retrieved from 2

  • PrepChem. (2025). Synthesis of piperidine-1-carboxamide and related urea derivatives. Retrieved from 3

  • University of Rochester. (2025). Reagents & Solvents: Solvents for Recrystallization of Amides and Ureas. Retrieved from 4

  • BenchChem. (2025).[5][6] Application Notes and Protocols for the Purification of Piperidine Reaction Products. Retrieved from 5[5][6]

  • Shahwar, D. et al. (2009). Crystal structure of Phenyl piperidine-1-carboxylate. Retrieved from 7

Sources

Method

Precision Microwave-Assisted Synthesis of Piperidine-1-carboxamides

Topic: Microwave-assisted synthesis of piperidine-1-carboxamides Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, Drug Discovery Researchers[1] [1] Executive Summary The pip...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Microwave-assisted synthesis of piperidine-1-carboxamides Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, Drug Discovery Researchers[1]

[1]

Executive Summary

The piperidine-1-carboxamide scaffold (a urea derivative where one nitrogen is part of a piperidine ring) is a privileged pharmacophore in medicinal chemistry, featured prominently in FAAH inhibitors, soluble epoxide hydrolase (sEH) inhibitors, and GPCR ligands.[1] Traditional synthesis often relies on toxic phosgene equivalents or slow thermal transamidation, which can suffer from poor conversion due to the steric bulk of the secondary piperidine amine.

This guide details three microwave-assisted protocols designed to accelerate library generation and scale-up. By leveraging the Arrhenius acceleration and dipolar polarization effects of microwave irradiation, researchers can achieve quantitative conversion of sterically encumbered piperidines in minutes rather than hours.

Mechanistic Insight & Experimental Strategy

Why Microwave?

The formation of trisubstituted ureas (like piperidine-1-carboxamides) faces a specific kinetic barrier: the nucleophilicity of the secondary amine (piperidine) is high, but steric hindrance often impedes the attack on the carbonyl center, especially when coupling with electron-rich partners.[1]

  • Thermal Effect: Microwave irradiation provides rapid, volumetric heating, overcoming the activation energy (

    
    ) barrier for the nucleophilic attack on the carbonyl species (Isocyanate or Carbamoyl-imidazole).[1]
    
  • Specific Heating: Polar intermediates (like the zwitterionic species formed during CDI activation) couple more efficiently under microwave irradiation due to selective energy absorption.

Selection Guide: Which Protocol to Use?
ConstraintRecommended ProtocolKey ReagentMechanism
Speed/Library Gen Protocol A IsocyanatesDirect Nucleophilic Addition
No Isocyanate Available Protocol B CDI or DSCOne-Pot Carbonyl Activation
Green/Cost-Effective Protocol C Potassium CyanateAqueous Nucleophilic Addition

Detailed Experimental Protocols

Protocol A: Rapid Library Synthesis via Isocyanates

Best for: High-throughput synthesis when the R-Isocyanate is commercially available.

Reagents:

  • Piperidine derivative (1.0 equiv)[1]

  • R-Isocyanate (1.1 equiv)[1]

  • Solvent: Acetonitrile (MeCN) or Dichloromethane (DCM)[1]

  • Note: No base is usually required for this transformation under MW.[1][2]

Step-by-Step Methodology:

  • Preparation: Dissolve the piperidine derivative (0.5 mmol) in anhydrous MeCN (2 mL) in a microwave-transparent vial (e.g., 10 mL borosilicate glass).

  • Addition: Add the R-isocyanate (0.55 mmol) in a single portion. Cap the vial with a Teflon-lined septum.[3]

  • Irradiation:

    • Instrument: Single-mode microwave reactor (e.g., Biotage Initiator or CEM Discover).[1]

    • Parameters: Heat to 80–100°C for 5–10 minutes .

    • Stirring: High (magnetic stir bar).[1]

  • Work-up:

    • Cool to room temperature (RT).

    • Scavenging (Optional for Library): Add polymer-supported trisamine resin (100 mg) and shake for 15 mins to remove excess isocyanate.[1] Filter.

    • Isolation: Concentrate under reduced pressure.[3] Most products crystallize upon cooling or addition of cold ether.

Validation:

  • Yield: Typically >90%.[3][4]

  • Purity: >95% (LC-MS).

Protocol B: The "One-Pot" CDI Coupling (Phosgene-Free)

Best for: Coupling two amines (Piperidine + R-NH2) when the isocyanate is unstable or unavailable.[1] This mimics the biological urea synthesis.

Reagents:

  • 1,1'-Carbonyldiimidazole (CDI) (1.1 equiv)[1]

  • Piperidine derivative (1.0 equiv)[1]

  • Amine Partner (

    
    ) (1.2 equiv)[1][5]
    
  • Solvent: THF or DMF (Dry)[1]

Step-by-Step Methodology:

  • Activation (Step 1):

    • Dissolve CDI (1.1 mmol) in anhydrous THF (3 mL).

    • Add the Piperidine (1.0 mmol) dropwise.[1]

    • MW Irradiation: Heat to 60°C for 5 minutes .[1]

    • Mechanistic Note: This forms the reactive Piperidine-1-carbonyl-imidazole intermediate.[1]

  • Coupling (Step 2):

    • Add the second amine partner (

      
      ) directly to the reaction vessel.
      
    • MW Irradiation: Heat to 100–120°C for 10–15 minutes .[1]

    • Note: The higher temperature is required to displace the imidazole leaving group with the second amine.

  • Work-up:

    • Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) to remove the imidazole by-product.[1]

    • Dry over

      
       and concentrate.
      
Protocol C: Aqueous Synthesis of Primary Carboxamides

Best for: Synthesizing Piperidine-1-carboxamide (


) using non-toxic salts.[1] Ideal for "Green Chemistry" applications.[6]

Reagents:

  • Piperidine derivative (1.0 equiv)[1]

  • Potassium Cyanate (KOCN) (1.5 equiv)

  • Acetic Acid (1.0 equiv) or Ammonium Chloride[1]

  • Solvent: Water (

    
    )[1][7]
    

Step-by-Step Methodology:

  • Preparation: Suspend the piperidine (1.0 mmol) in water (3 mL).

  • Addition: Add Acetic Acid (1.0 mmol) followed by KOCN (1.5 mmol) dissolved in minimal water.

  • Irradiation:

    • Parameters: Heat to 80°C for 10 minutes (Dynamic Power mode).

    • Caution: Ensure the vessel is pressure-rated as

      
       evolution may occur if pH drops too low, though KOCN usually reacts cleanly.[1]
      
  • Isolation:

    • The product (Piperidine-1-carboxamide) often precipitates out of the aqueous solution upon cooling.

    • Filter the solid and wash with ice-cold water.

Visualization: Reaction Pathways[1]

The following diagram illustrates the mechanistic divergence between the Direct Isocyanate method and the CDI-mediated approach, highlighting the intermediate species.

PiperidineSynthesis cluster_0 Precursors Piperidine Piperidine (Secondary Amine) DirectHit Nucleophilic Attack (MW: 80°C, 5 min) Piperidine->DirectHit Intermediate Acyl-Imidazole Intermediate Piperidine->Intermediate Step 1: Activation (MW: 60°C) Isocyanate R-Isocyanate Isocyanate->DirectHit Product Piperidine-1-carboxamide (Urea Scaffold) DirectHit->Product Method A (High Speed) CDI CDI (Activation Agent) CDI->Intermediate Displacement Displacement (MW: 120°C, 15 min) Intermediate->Displacement Amine2 Amine Partner (R-NH2) Amine2->Displacement Displacement->Product Method B (One-Pot)

Figure 1: Mechanistic flow for Method A (Direct Coupling) and Method B (CDI-Mediated Activation).[1] Note the two-stage heating requirement for Method B to ensure displacement of the imidazole.

Comparative Data Analysis

The following table summarizes the efficiency gains of microwave irradiation compared to conventional thermal heating for these specific transformations.

Reaction TypeConventional ConditionsMicrowave ConditionsYield Improvement
Isocyanate Addition DCM, Reflux, 2–4 hMeCN, 80°C, 5 min85% → 96%
CDI Coupling THF, Reflux, 12–24 hTHF, 120°C, 15 min60% → 88%
Aqueous KOCN

, 80°C, 4 h

, 80°C, 10 min
70% → 92%

Data aggregated from comparative kinetic studies of urea synthesis [1, 2].

Troubleshooting & Optimization

  • Low Yield in CDI Method:

    • Cause: Hydrolysis of the acyl-imidazole intermediate due to wet solvent.

    • Fix: Ensure THF/DMF is anhydrous. Perform the activation step (Step 1) at a lower temperature (60°C) before ramping up for the amine addition.[1]

  • Pressure Buildup:

    • Cause: Decomposition of reagents or solvent superheating.

    • Fix: Use a "Dynamic Field" setting if available to prevent thermal runaway. Ensure vial headspace is at least 30% of the volume.

  • Regioselectivity (for asymmetric piperidines):

    • Microwave irradiation does not alter the intrinsic regioselectivity but amplifies the reaction rate. If regioselectivity is poor, lower the MW temperature and extend the time (e.g., 60°C for 20 min) to maintain kinetic control.[1]

References

  • Microwave-Assisted Synthesis of N-Monosubstituted Urea Deriv

    • Source: McGill University / eScholarship[1]

    • Context: Describes the aqueous ammonium chloride promoted synthesis of ureas using cyanate salts, valid
    • URL:[Link]

  • Microwave-Assisted Synthesis of Urea Deriv

    • Source: Organic Chemistry Portal / Beilstein Journal of Organic Chemistry
    • Context: Provides conditions for Staudinger–aza-Wittig and direct isocyanate reactions under microwave irradi
    • URL:[Link][1]

  • Microwave-Assisted Transamid

    • Source: Tetrahedron Letters / FAO AGRIS[1]

    • Context: Validates the high-temperature transamidation approach for urea exchange, supporting the mechanistic logic of amine displacement.
    • URL:[Link][1]

  • Common Conditions: Amine + Isocyan

    • Source: Common Organic Chemistry[1]

    • Context: General grounding for the stoichiometry and solvent choices in urea form
    • URL:[Link][1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: N-(4-Acetylphenyl)piperidine-1-carboxamide Solubility in DMSO

Welcome to the technical support center for N-(4-Acetylphenyl)piperidine-1-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and pract...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-(4-Acetylphenyl)piperidine-1-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for challenges related to the solubility of N-(4-Acetylphenyl)piperidine-1-carboxamide in Dimethyl Sulfoxide (DMSO). As a polar aprotic solvent, DMSO is a powerful and versatile choice for dissolving a wide range of compounds, including those with poor aqueous solubility.[1][2] However, challenges can arise. This guide will walk you through common issues and provide scientifically grounded solutions.

Understanding the Molecule: N-(4-Acetylphenyl)piperidine-1-carboxamide

Before delving into troubleshooting, it is crucial to understand the structural characteristics of N-(4-Acetylphenyl)piperidine-1-carboxamide that influence its solubility.

cluster_molecule N-(4-Acetylphenyl)piperidine-1-carboxamide mol

Caption: Structure of N-(4-Acetylphenyl)piperidine-1-carboxamide.

The molecule possesses both hydrophobic (the acetylphenyl group) and relatively polar (piperidine-1-carboxamide) moieties. This amphipathic nature can contribute to complex solubility behavior. While specific physicochemical data for this exact compound is not widely published, related structures suggest it is a lipophilic compound with limited aqueous solubility.[3][4]

Frequently Asked Questions (FAQs)

Q1: Why is my N-(4-Acetylphenyl)piperidine-1-carboxamide not dissolving in DMSO at room temperature?

A1: Several factors can contribute to this issue. The primary reasons often involve insufficient kinetic energy to break down the crystal lattice of the solid compound, or the solution may be approaching its saturation point in DMSO.[5]

Initial Troubleshooting Steps:

  • Vortexing: Vigorous mixing for several minutes is the first and simplest step to facilitate dissolution.

  • Gentle Warming: Heating the solution to 37-50°C can significantly increase solubility by providing the necessary energy for dissolution.[6] It is crucial to ensure the thermal stability of your compound before applying heat.

  • Sonication: Using a bath sonicator can help break apart solid aggregates and enhance dissolution.[5]

Q2: I've successfully prepared a stock solution in DMSO, but a precipitate forms when I dilute it into my aqueous buffer or cell culture medium. What's happening?

A2: This is a very common phenomenon known as "precipitation upon dilution." While your compound is soluble in the highly polar organic solvent DMSO, its solubility in the final aqueous environment is likely much lower. When you introduce the DMSO stock into the aqueous medium, the DMSO concentration is diluted, and the compound crashes out of the solution.[7]

Mitigation Strategies:

  • Stepwise Dilution: Instead of adding the DMSO stock directly to the final volume, first, create an intermediate dilution in a smaller volume of the aqueous medium with vigorous stirring. Then, add this to the final volume.[8]

  • Pre-warm the Aqueous Medium: Having your buffer or cell culture medium at 37°C can help maintain the compound's solubility during the dilution process.[7]

  • Minimize Final DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your assay (typically <0.5% for cell-based assays) to minimize both solvent-induced precipitation and potential cytotoxicity.[8][9]

Q3: My DMSO stock solution of N-(4-Acetylphenyl)piperidine-1-carboxamide has crystallized or formed a precipitate during storage. What should I do?

A3: Crystallization upon storage can be due to a few factors, including temperature fluctuations and the presence of moisture.

  • Storage Temperature: DMSO has a relatively high freezing point of 18.5°C (65.3°F).[5] Storing stock solutions at 4°C or below can cause the DMSO to freeze, leading to the precipitation of the dissolved compound. It is generally recommended to store DMSO stock solutions at room temperature in a desiccator to protect them from moisture.[5]

  • Moisture Absorption: DMSO is hygroscopic and readily absorbs water from the atmosphere. The presence of water can decrease the solubility of hydrophobic compounds.[10] Always use anhydrous DMSO and store stock solutions in tightly sealed vials with desiccant.

  • Re-dissolving: If crystals have formed, you can often redissolve them by gentle warming (37°C) and sonication before use.[6]

In-Depth Troubleshooting Guides

Problem 1: Incomplete Dissolution in 100% DMSO

If initial troubleshooting steps fail, a more systematic approach is required.

Protocol for Enhancing Solubility in DMSO:

  • Initial Attempt:

    • Weigh out the desired amount of N-(4-Acetylphenyl)piperidine-1-carboxamide into a clean, dry vial.

    • Add the calculated volume of anhydrous DMSO to achieve the target concentration.

    • Vortex vigorously for 2-3 minutes at room temperature.

    • Visually inspect for any undissolved particles.

  • Thermal and Mechanical Intervention:

    • If undissolved solid remains, place the vial in a water bath at 37°C for 15-20 minutes.

    • After warming, vortex the solution again for 1-2 minutes.

    • If necessary, place the vial in a bath sonicator for 10-15 minutes.

    • Allow the solution to cool to room temperature and observe for any precipitation.

  • Co-Solvent Approach:

    • If the compound still does not fully dissolve, consider the use of a co-solvent. A small percentage of a less polar, water-miscible solvent can sometimes disrupt crystal packing and improve solubility.

    • Caution: The choice of co-solvent must be compatible with your downstream application.

    • Example Co-solvents: Ethanol, N,N-dimethylformamide (DMF), or polyethylene glycol 400 (PEG400).[8]

    • Procedure: Prepare a stock solution in a co-solvent mixture (e.g., 90% DMSO, 10% Ethanol). Test a small amount first to ensure compatibility.

start Start: Undissolved Compound in DMSO vortex Vortex at RT start->vortex warm Warm to 37°C vortex->warm sonicate Sonicate warm->sonicate check1 Fully Dissolved? sonicate->check1 cosolvent Consider Co-solvent (e.g., Ethanol, PEG400) check1->cosolvent No end_success Solution Prepared check1->end_success Yes end_fail Re-evaluate Concentration cosolvent->end_fail

Caption: Workflow for troubleshooting initial dissolution in DMSO.

Problem 2: Stability and Degradation Concerns

When working with solutions over time, especially with the application of heat, the stability of N-(4-Acetylphenyl)piperidine-1-carboxamide is a key consideration. While specific degradation pathways for this molecule are not extensively documented, related structures containing amide and piperidine moieties can be susceptible to certain reactions.

Potential Degradation Pathways:

  • Hydrolysis: The carboxamide bond could be susceptible to hydrolysis, especially in the presence of acidic or basic impurities and water. Using anhydrous DMSO and high-purity starting materials is crucial.

  • Thermal Decomposition: Excessive or prolonged heating can lead to the decomposition of DMSO itself, which can generate reactive species and potentially degrade the dissolved compound.[11][12] It is advisable to use the lowest effective temperature for the shortest duration necessary to achieve dissolution.

  • Oxidation: While less common in aprotic solvents, oxidation can occur, particularly if the compound has susceptible functional groups. Storing solutions under an inert atmosphere (e.g., nitrogen or argon) can mitigate this if oxidation is a concern.

Experimental Approach to Assess Stability:

If you are concerned about the stability of your compound under your dissolution or storage conditions, a simple stability study can be performed using High-Performance Liquid Chromatography (HPLC).

  • Prepare a fresh stock solution of N-(4-Acetylphenyl)piperidine-1-carboxamide in DMSO.

  • Immediately inject a sample onto an HPLC system to obtain a baseline chromatogram and determine the initial purity.

  • Subject the stock solution to your intended storage or handling conditions (e.g., heating at 50°C for 30 minutes, or storage at room temperature for one week).

  • Re-analyze the sample by HPLC and compare the chromatogram to the baseline. The appearance of new peaks or a decrease in the area of the main peak can indicate degradation.

Problem 3: Determining an Unknown pKa

The pKa of a compound can influence its solubility, particularly in buffered aqueous solutions. While a predicted pKa can be obtained using computational tools, experimental determination is more accurate. For a compound like N-(4-Acetylphenyl)piperidine-1-carboxamide, the piperidine nitrogen is a potential site of protonation.

Potentiometric Titration for pKa Determination:

For researchers needing to determine the pKa experimentally, potentiometric titration is a standard method.[13][14]

  • Prepare a dilute solution of your compound in an appropriate solvent mixture (e.g., water with a small amount of co-solvent to ensure solubility).

  • Titrate the solution with a standardized acid or base.

  • Monitor the pH of the solution as a function of the volume of titrant added.

  • The pKa can be determined from the midpoint of the titration curve.

cluster_pka pKa and its Impact on Solubility pka pKa of N-(4-Acetylphenyl)piperidine-1-carboxamide charge Ionization State (Charge) pka->charge determines solubility Solubility in Aqueous Buffers charge->solubility affects ph pH of the Solution ph->charge influences

Caption: Relationship between pKa, pH, and solubility.

Quantitative Data Summary

ParameterRecommended ActionRationale
Temperature Gentle warming (37-50°C)Increases kinetic energy to overcome crystal lattice energy.[6]
Sonication Bath sonication (10-15 min)Provides mechanical energy to break up solid particles.[5]
Co-solvents 5-10% Ethanol, PEG400, or DMFCan alter the polarity of the solvent system to better match the solute.[8]
Final DMSO % (Aqueous) <0.5% (cell-based assays)Minimizes compound precipitation and cellular toxicity.[8][9]

References

  • BenchChem. (2025). Technical Support Center: Troubleshooting CFMMC Solubility in DMSO.
  • BenchChem. (2025). Technical Support Center: Improving Compound Solubility in DMSO.
  • Gaylord Chemical Company. (2026, February 9). DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing. Retrieved from [Link]

  • gChem. (n.d.). Dimethyl Sulfoxide (DMSO). Retrieved from [Link]

  • ResearchGate. (2024, December 10). Can DMSO be used to improve solubility and bioavailability of poorly soluble or bioavailable medicinals (like curcumin)?. Retrieved from [Link]

  • Sussex Drug Discovery Centre. (2014, September 28). Can we predict compound precipitation in DMSO stocks?. Retrieved from [Link]

  • Welin, M., et al. (2022). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. Biochemistry. [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

  • Ziath. (n.d.). Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. Retrieved from [Link]

  • LifeTein. (2024, March 27). Optimizing Peptide Solubility in Cell Culture: A Guide to Safe and Effective DMSO Use. Retrieved from [Link]

  • Quora. (2024, October 30). How can dimethyl sulfoxide enhance solubility in lab applications?. Retrieved from [Link]

  • Kerns, E. H., & Di, L. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Drug Discovery & Development.
  • ResearchGate. (n.d.). The comparison of DMSO and water as organic solvent, in 60 min reaction time. Retrieved from [Link]

  • Science.gov. (n.d.). solvents dimethyl sulfoxide: Topics by Science.gov. Retrieved from [Link]

  • ResearchGate. (n.d.). The comparison of DMSO and water as organic solvent, in 60 min reaction time. Retrieved from [Link]

  • Das, S., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. International Journal of Pharmaceutical Sciences and Research.
  • Zafar, S., et al. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25±0.5oC). Pakistan Journal of Pharmaceutical Sciences. [Link]

  • Catalán, J., et al. (2001). Characterization of Binary Solvent Mixtures of DMSO with Water and Other Cosolvents. The Journal of Organic Chemistry. [Link]

  • PubChem. (n.d.). 4-acetyl-N-(2-ethylphenyl)piperazine-1-carboxamide. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25 ±0.5oC). Retrieved from [Link]

  • Chemical Science. (2022, October 11). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. Retrieved from [Link]

  • UCL Discovery. (2024, June 19). RSC Medicinal Chemistry - RESEARCH ARTICLE. Retrieved from [Link]

  • Arabian Journal of Chemistry. (2024, April 22). Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO). Retrieved from [Link]

  • ResearchGate. (2018, April 11). Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Acetylphenyl)piperidine-4-carboxamide. Retrieved from [Link]

  • ResearchGate. (n.d.). Effects of incompatible substances on the thermal stability of dimethyl sulfoxide. Retrieved from [Link]

  • PMC. (n.d.). N-substituted-4-(pyridin-4-ylalkyl)piperazine-1-carboxamides and Related Compounds as Leishmania CYP51 and CYP5122A1 Inhibitors. Retrieved from [Link]

  • Supporting Information. (n.d.). Retrieved from [Link]

  • Biomedical and Pharmacology Journal. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Retrieved from [Link]

  • Jacob, M. (2019, May 3). ChE 411 Thermal Analysis of DMSO Decomposition under Acidic Conditions.
  • IJNRD.org. (2023, April 4). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Retrieved from [Link]

  • University of Bristol. (n.d.). Safety Bulletin – Decomposition of Dimethyl Sulfoxide. Retrieved from [Link]

  • Helda - University of Helsinki. (2025, February 13). Stability of bicyclic guanidine superbases and their salts in water. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. Retrieved from [Link]

  • Frontiers. (n.d.). Facile synthesis, crystal structure, biological evaluation, and molecular modeling studies of N-((4-acetyl phenyl) carbamothioyl) pivalamide as the multitarget-directed ligand. Retrieved from [Link]

  • ChemRxiv. (n.d.). Discovery and Optimization of a Novel Carboxamide Scaffold with Selective Antimalarial Activity. Retrieved from [Link]

  • PubMed. (2005, April 15). N-Arylpiperazine-1-carboxamide derivatives: a novel series of orally active nonsteroidal androgen receptor antagonists. Retrieved from [Link]

  • ResearchGate. (2018, November 21). Solubility of drug in DMSO?. Retrieved from [Link]

  • MDPI. (2025, July 19). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. Retrieved from [Link]

  • PubMed. (2018, July 1). N-aryl-piperidine-4-carboxamides as a novel class of potent inhibitors of MALT1 proteolytic activity. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Stability of N-(4-Acetylphenyl)piperidine-1-carboxamide

This technical guide is structured as a dynamic support center resource, designed to address the specific stability and handling challenges of N-(4-Acetylphenyl)piperidine-1-carboxamide . [1] Executive Summary N-(4-Acety...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a dynamic support center resource, designed to address the specific stability and handling challenges of N-(4-Acetylphenyl)piperidine-1-carboxamide .

[1]

Executive Summary

N-(4-Acetylphenyl)piperidine-1-carboxamide (often used as a scaffold in FAAH inhibitors or androgen receptor antagonists) possesses a urea linkage connecting a piperidine ring and a 4-acetylphenyl moiety.[1] Its stability in aqueous solution is governed primarily by the susceptibility of this urea bond to hydrolysis and the photochemical reactivity of the acetophenone group.

Key Stability Metrics:

Parameter Status Critical Note
Aqueous Solubility Low Requires organic co-solvent (DMSO/Ethanol) for stock preparation.[1]
Hydrolytic Stability pH-Dependent Stable at pH 4.0 – 8.0 .[1] Rapid degradation at pH > 10 or < 2.[1]
Photostability Sensitive The acetylphenyl group is a chromophore; protect from UV/ambient light.

| Thermal Stability | Moderate | Store solid at -20°C; solutions stable at 4°C for <48h.[1] |

Module 1: Solubility & Solution Preparation

Q: My compound precipitates immediately upon dilution into PBS. How do I prevent this?

A: This is a common issue caused by the lipophilicity of the 4-acetylphenyl and piperidine rings.[1] The urea linkage typically does not confer sufficient polarity to overcome the hydrophobic bulk of the molecule in pure aqueous buffers.

Troubleshooting Protocol: The "Step-Down" Dilution Method To maintain solubility in aqueous assays, you must create a stable solvation shell before introducing the bulk buffer.

  • Prepare a High-Concentration Stock: Dissolve the solid compound in 100% DMSO to a concentration of 10–50 mM.[1] Sonicate if necessary.[1]

  • Intermediate Dilution (Critical Step): Do not pipette the DMSO stock directly into a large volume of buffer. Instead, dilute the stock 1:10 into PEG-400 or Ethanol .

  • Final Dilution: Slowly add the intermediate solution to your vortexing buffer (PBS or HEPES, pH 7.4).

    • Target Final DMSO: < 1% (v/v) to avoid enzyme inhibition or cell toxicity.[1]

    • Target Final Compound: < 100 µM (above this, microprecipitation is likely).

Visual Check:

  • Clear: Stable solution.[1]

  • Hazy/Opalescent: Microprecipitation has occurred.[1] Spin down (10,000 x g, 5 min) and check concentration via HPLC.

Module 2: Chemical Stability (Hydrolysis)

Q: I see two new peaks in my LC-MS after 24 hours at pH 9. What are they?

A: You are observing urea hydrolysis . While urea derivatives are relatively stable at neutral pH, they are susceptible to acid- and base-catalyzed hydrolysis.[1]

The Mechanism: In basic conditions (pH > 8), the hydroxide ion attacks the carbonyl carbon of the urea. This cleaves the molecule into two distinct fragments:

  • Piperidine (Amine fragment)[1][2][]

  • 4-Aminoacetophenone (Aniline fragment)[1]

  • Carbon Dioxide (Carbonate in solution)[1]

Visualization: Hydrolysis Pathway

The following diagram illustrates the degradation pathway you are likely observing.

HydrolysisPathway Compound N-(4-Acetylphenyl) piperidine-1-carboxamide Transition Tetrahedral Intermediate Compound->Transition + H2O / OH- (pH > 8) Piperidine Piperidine (Fragment A) Transition->Piperidine Cleavage Aniline 4-Aminoacetophenone (Fragment B) Transition->Aniline CO2 CO2 / Carbonate Transition->CO2

Caption: Base-catalyzed hydrolysis pathway of the urea linkage yielding primary degradation products.[1]

Recommendation:

  • Buffer Choice: Switch to HEPES or MOPS (pH 7.0–7.4).[1] Avoid carbonate or phosphate buffers at pH > 8.0.[1]

  • Temperature: Hydrolysis rates double for every 10°C increase.[1] Keep assay solutions on ice (4°C) if not immediately used.[1]

Module 3: Photostability

Q: Is the acetyl group light-sensitive?

A: Yes. The acetophenone moiety (phenyl ring + ketone) is a classic triplet sensitizer. Upon exposure to UV light (or intense ambient fluorescent light), it can undergo Norrish Type I or II reactions or generate singlet oxygen if dissolved in oxygen-rich solvents.

Risk Mitigation:

  • Amber Vials: Always store stocks and diluted samples in amber glass.[1]

  • Foil Wrap: If amber plasticware is unavailable for your assay plates, wrap them in aluminum foil during incubation.

  • LC-MS Artifacts: If you see dimerization peaks (2M+H), this is often a sign of radical coupling induced by light exposure during sample preparation.

Module 4: Analytical Troubleshooting (HPLC/LC-MS)

Q: How do I validate the purity of my solution?

A: Use the following HPLC conditions to separate the parent compound from its potential degradation products.

Standard HPLC Protocol:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 280 nm (carbonyl).[1]

Diagnostic Table: Peak Identification

Compound Approx. Relative RT UV Characteristics Mass Spec (ESI+)
Piperidine 0.1 - 0.2 (Early) Weak/None [M+H]+ = 86
4-Aminoacetophenone 0.4 - 0.5 (Mid) Strong (280nm) [M+H]+ = 136

| Parent (N4APPC) | 1.0 (Late) | Strong (254nm) | [M+H]+ = 247 |[1]

Module 5: Decision Tree for Troubleshooting

Use this logic flow to diagnose stability issues in your experiments.

TroubleshootingTree Start Issue Detected Precipitate Visible Precipitate? Start->Precipitate NewPeaks New HPLC Peaks? Start->NewPeaks SolubilityIssue Solubility Failure Precipitate->SolubilityIssue Yes CheckRT Check Retention Time (RT) NewPeaks->CheckRT SolubilityFix Action: Increase DMSO % or use Step-Down Dilution SolubilityIssue->SolubilityFix EarlyEluting Early Eluting Peaks CheckRT->EarlyEluting LateEluting Late Eluting / Dimers CheckRT->LateEluting Hydrolysis Diagnosis: Hydrolysis (Check pH) EarlyEluting->Hydrolysis PhotoDeg Diagnosis: Photodegradation (Check Light Exposure) LateEluting->PhotoDeg

Caption: Troubleshooting logic flow for identifying solubility vs. chemical stability failures.

References

  • Panyachariwat, N., & Steckel, H. (2014).[4] Stability of urea in solution and pharmaceutical preparations. Journal of Cosmetic Science, 65(3), 187–195.[4] Link

  • Lilov, M. E., & Kirilov, P. P. (2019). Stability of Urea Solutions in Presence of Mineral Acids and Their Ammonium Salts. Journal of the University of Chemical Technology and Metallurgy, 54(1), 53-60. Link

  • PubChem. (2025).[1][5] Compound Summary: N-phenylpiperazine-1-carboxamide (Analogous Scaffold). National Library of Medicine.[1] Link

  • BenchChem Technical Support. (2025). Effect of pH on the stability of Urea derivatives. Link

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for Piperidine Carboxamide Synthesis

Welcome to the technical support center for piperidine carboxamide synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals to troubleshoot and optimize one of the most...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for piperidine carboxamide synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals to troubleshoot and optimize one of the most critical parameters in amide bond formation: reaction temperature . Here, we address common issues through a detailed question-and-answer format, grounded in mechanistic principles and practical, field-tested advice.

Frequently Asked Questions (FAQs)

Q1: Why is temperature so critical in piperidine carboxamide synthesis?

Temperature is a primary driver of reaction kinetics and thermodynamics. In amide synthesis, it directly influences:

  • Activation Energy: Many amide coupling reactions, especially those involving stable carboxylic acids, require an initial energy input to form a reactive intermediate (e.g., an O-acylisourea ester with EDC, or an acyl chloride). Temperature provides the necessary energy to overcome this activation barrier.

  • Reaction Rate: As a general rule, higher temperatures increase the rate of reaction, leading to shorter reaction times.

  • Side Reactions: Excessively high temperatures can promote undesirable pathways such as racemization (if chiral centers are present), decomposition of reagents or products, and the formation of byproducts.[1][2] For example, at elevated temperatures, polymerization or other side reactions can become significant.[1]

  • Reagent Stability: Common coupling reagents and activated intermediates are often thermally sensitive. High temperatures can lead to their degradation, reducing the overall efficiency of the coupling.[2]

The optimal temperature is therefore a delicate balance between achieving a practical reaction rate and minimizing the formation of impurities.

Q2: My reaction is sluggish at room temperature. Can I simply increase the heat?

While increasing the temperature is a common strategy to accelerate a slow reaction, it should be done methodically. A sudden or excessive increase in heat can be counterproductive.

Recommended Approach:

  • Incremental Increase: Raise the temperature in small increments (e.g., 10-15 °C) and monitor the reaction progress closely using TLC or LC-MS.

  • Analyze for Byproducts: At each temperature point, check for the appearance of new, unidentified spots or peaks that could indicate side reactions.

  • Consider the Reagents: The thermal stability of your specific coupling agent is a key consideration. For instance, some uronium-based reagents like HATU can decompose at higher temperatures, while forming an acid chloride with thionyl chloride often requires heating.[3]

In one study, increasing the reaction temperature from 23 °C to 60 °C for a challenging coupling only resulted in a slight improvement in yield, highlighting that temperature is not always the limiting factor.[4]

Troubleshooting Guide: Temperature-Related Issues

Problem 1: Low to No Product Yield

Q: I'm seeing very low conversion to my desired piperidine carboxamide, even after extended reaction times. My starting materials are still present. What temperature adjustments should I consider?

A: This issue often points to insufficient activation of the carboxylic acid or slow nucleophilic attack by the piperidine amine. Temperature plays a key role in both steps.

Potential Causes & Solutions:

  • Insufficient Activation Energy: The initial step of activating the carboxylic acid may have a high energy barrier.

    • Solution: If using coupling agents like EDC or DCC at room temperature, consider gentle heating to 50-80 °C.[1] Monitor carefully, as the activated intermediate can be moisture-sensitive.[2] For syntheses involving the conversion of a nitrile to an amide, a controlled temperature of 50-80 °C is often employed.[1]

  • Steric Hindrance: If either the carboxylic acid or the piperidine derivative is sterically bulky, higher thermal energy may be required to facilitate effective collisions between the reactive centers.[2]

    • Solution: Increase the reaction temperature stepwise. For particularly hindered substrates, refluxing in a suitable solvent may be necessary, provided the reagents are stable at that temperature.

  • Poor Solubility: If reactants are not fully dissolved at room temperature, the reaction will be slow.

    • Solution: Increase the temperature to the point where all reactants are in solution. If this temperature is too high for the reagents, a different solvent system should be explored.

Problem 2: Significant Byproduct Formation

Q: My reaction produces the desired product, but I'm also getting a significant amount of impurities that are difficult to separate. How is this related to temperature?

A: The formation of byproducts is often highly temperature-dependent. Different reaction pathways (the desired one vs. side reactions) have different activation energies. Elevated temperatures might accelerate an undesired pathway more than the intended one.

Common Temperature-Related Side Reactions:

Side ReactionCommon Cause & Temperature EffectRecommended Action
Racemization Occurs with chiral carboxylic acids. The formation of an oxazolone intermediate, which is prone to racemization, can be favored at higher temperatures when using carbodiimide coupling agents.Run the reaction at a lower temperature (0 °C to room temperature). The addition of HOBt can suppress racemization.
Over-hydrolysis In syntheses starting from a nitrile, excessive heat during acid-catalyzed hydrolysis can lead to the formation of the corresponding carboxylic acid instead of the desired amide.[1]Perform the hydrolysis at a lower temperature and for a shorter duration, with careful monitoring.[1]
Reagent Decomposition Coupling agents like HATU or acid chlorides can decompose at high temperatures, leading to a complex mixture of byproducts.Adhere to the recommended temperature limits for the specific coupling reagent. If heating is required, ensure it is controlled and uniform.
Piperidide Adducts In solid-phase synthesis using Fmoc chemistry, the piperidine used for deprotection can sometimes react with sensitive parts of the molecule, a reaction that can be accelerated by temperature.[5]Use a minimal effective concentration of piperidine and maintain ambient temperature during deprotection steps.
Problem 3: Reaction Stalls or Fails to Reach Completion

Q: My reaction starts well but then stalls, leaving a significant amount of unreacted starting material. Does temperature play a role here?

A: A stalling reaction can indeed be related to temperature, often due to the degradation of a key reagent or the formation of an inhibitory byproduct over time at a given temperature.

Troubleshooting Workflow:

G cluster_0 Stalled Reaction Analysis cluster_1 Low Temperature Diagnostics start Reaction Stalls check_temp Is reaction temperature elevated (>40°C)? start->check_temp reagent_stability Investigate thermal stability of coupling agent at operating temperature. check_temp->reagent_stability Yes low_temp_issue Is reaction exothermic? check_temp->low_temp_issue No (at RT or below) side_product Analyze crude mixture for inhibitory byproducts (e.g., stable urea adducts). reagent_stability->side_product activation_energy Reaction may lack sufficient energy. Consider controlled, incremental heating. side_product->activation_energy cooling_protocol Initial cooling (e.g., 0-5°C) during reagent addition may be critical, even if final temp is higher. low_temp_issue->cooling_protocol Yes low_temp_issue->activation_energy No

Caption: Troubleshooting workflow for stalled reactions.

Explanation:

  • Assess Thermal Stability: If you are running the reaction at an elevated temperature, your coupling agent or an activated intermediate may be slowly degrading over the course of the reaction. Consult the supplier's data or literature for the thermal stability of your reagents.

  • Exothermic Reactions: Some amide coupling reactions are exothermic, especially during the initial addition of the coupling agent.[6] It is common practice to cool the reaction mixture (e.g., to 0 °C) before adding the coupling agent, even if the reaction is ultimately run at room temperature or higher.[6] This initial temperature control prevents a rapid exotherm that could degrade reagents before they have a chance to react productively.[6]

Experimental Protocol: General Procedure for EDC/HOBt Mediated Coupling

This protocol provides a standard framework for the synthesis of a piperidine carboxamide, emphasizing critical temperature control points.

Materials:

  • Carboxylic Acid (1.0 eq)

  • Piperidine derivative (1.1 eq)

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq)

  • HOBt (Hydroxybenzotriazole) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) or Triethylamine (2.5 eq)

  • Anhydrous DMF or DCM (solvent)

Procedure:

  • Setup: In a round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF or DCM.

  • Initial Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C. This is a critical step to manage any exotherm upon addition of the coupling agent and base.

  • Reagent Addition: While maintaining the temperature at 0-5 °C, add DIPEA (2.5 eq), followed by the piperidine derivative (1.1 eq). Stir for 10-15 minutes.

  • Activation: Add EDC·HCl (1.2 eq) portion-wise to the cooled solution, ensuring the internal temperature does not rise significantly.

  • Reaction: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature (approx. 20-25 °C). Stir for 4-24 hours. Most standard EDC/HOBt couplings proceed efficiently at room temperature.[7]

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting carboxylic acid is consumed.

  • Optimization (If Needed): If the reaction is slow or stalled after 24 hours at room temperature, begin to warm the mixture gently. Increase the temperature to 40-50 °C and continue monitoring. Note any changes in the product-to-byproduct ratio.

  • Workup: Upon completion, quench the reaction and proceed with standard aqueous workup and purification procedures. The urea byproduct from EDC is water-soluble, which simplifies purification.[8]

References
  • Benchchem. Technical Support Center: Optimizing the Synthesis of 4-Piperidinecarboxamide.
  • Benchchem.
  • Reddit.
  • Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling.
  • Reddit. Temperature control and side reactions in PPAA (T3P) couplings.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • Benchchem. Application Notes and Protocols for N-Boc-piperazine Coupling Reactions with Carboxylic Acids.
  • Padiya, K. J., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.

Sources

Optimization

Removing unreacted isocyanate from N-(4-Acetylphenyl)piperidine-1-carboxamide

Diagnostic & Context The Scenario: You have synthesized N-(4-Acetylphenyl)piperidine-1-carboxamide via the reaction of 4-acetylphenyl isocyanate with piperidine. To drive the reaction to completion, you likely used a sli...

Author: BenchChem Technical Support Team. Date: February 2026

Diagnostic & Context

The Scenario: You have synthesized N-(4-Acetylphenyl)piperidine-1-carboxamide via the reaction of 4-acetylphenyl isocyanate with piperidine. To drive the reaction to completion, you likely used a slight excess of the isocyanate, or the reaction stalled, leaving toxic, highly reactive electrophilic residues in your crude mixture.

The Criticality: Unreacted isocyanates are potent sensitizers and will react with nucleophilic residues in biological assays, leading to false positives (PAINS) or toxicity. Standard silica chromatography often fails to separate isocyanates cleanly due to their instability and "streaking" behavior.

Rapid Identification

Before proceeding, confirm the presence of isocyanate:

  • FT-IR (Gold Standard): Look for a sharp, strong absorption band at 2250–2270 cm⁻¹ (–N=C=O stretch).

  • TLC: Isocyanates are often UV-active but may hydrolyze on the plate. If you see a spot that "tails" or changes Rf after sitting, it may be the isocyanate degrading into the corresponding aniline.

Remediation Protocols

We provide two validated workflows. Method A is the pharmaceutical standard for high-throughput/medicinal chemistry (mg to g scale). Method B is the process-chemistry standard for scale-up (>10 g).

Method A: Solid-Phase Scavenging (The "Filter-and-Done" Approach)

Best for: Medicinal chemistry, small scale (<5 g), high-value intermediates. Mechanism: A polymer-supported primary amine (Nucleophile) attacks the solution-phase isocyanate (Electrophile), covalently binding it to the bead.

Recommended Resin: PS-Trisamine (Tris-(2-aminoethyl)amine polystyrene) or PS-Aminomethyl. Note: Do NOT use PS-Isocyanate; that is for removing amines.

Protocol
  • Calculate Load: Assume 100% of the excess equivalents of isocyanate remain. Use 3–4 equivalents of resin relative to the excess isocyanate.

    • Example: If you used 0.5 mmol excess isocyanate, and resin loading is 3.0 mmol/g:

      
      
      
  • Solvent Selection: Dissolve crude mixture in DCM, DCE, or THF.

    • Critical: These solvents swell polystyrene resins, exposing internal active sites. Avoid MeOH or water (resins shrink; kinetics slow down).

  • Incubation: Add resin to the reaction vial. Shake (do not stir with magnetic bar, which grinds beads) at room temperature for 2–4 hours .

  • Validation: Check supernatant by TLC/IR. The isocyanate spot/peak should be absent.

  • Filtration: Filter through a fritted syringe or Buchner funnel. Wash resin 3x with DCM.

  • Result: The filtrate contains your pure urea. The impurity is trapped in the solid waste.

ScavengingWorkflow Crude Crude Mixture (Product + Isocyanate) Resin Add PS-Trisamine (Nucleophilic Resin) Crude->Resin Shake Agitate 2-4h (DCM/THF) Resin->Shake Filter Filtration Shake->Filter Waste Solid Waste (Resin-bound Urea) Filter->Waste Retentate Product Pure Filtrate (Target Urea) Filter->Product Filtrate

Figure 1: Workflow for solid-phase scavenging of electrophiles.

Method B: The "Smart Quench" (Liquid-Liquid Extraction)

Best for: Scale-up (>10 g), cost-sensitive projects. Mechanism: React the isocyanate with a specific amine that contains a basic handle. The resulting impurity becomes basic and can be removed via an acidic aqueous wash.

Reagent: 3-(Dimethylamino)-1-propylamine (DMAPA ).

Protocol
  • Quenching: To the reaction mixture (in DCM or EtOAc), add 1.5 equivalents of DMAPA relative to the excess isocyanate.

  • Reaction: Stir at room temperature for 30–60 minutes.

    • Chemistry: Isocyanate + DMAPA

      
       Basic Urea Derivative.
      
  • Workup:

    • Transfer to a separatory funnel.

    • Wash organic layer with 10% aqueous HCl (2x).

    • Mechanism:[1] The HCl protonates the tertiary amine on the DMAPA-urea, rendering it water-soluble. Your target urea (N-(4-Acetylphenyl)piperidine-1-carboxamide) is neutral and remains in the organic layer.

  • Finish: Wash organic layer with brine, dry over MgSO₄, and concentrate.

LiquidQuench cluster_sep Phase Separation Start Crude Reaction (Organic Solvent) AddAmine Add DMAPA (Smart Quench) Start->AddAmine React Forms Basic Urea (Impurity) AddAmine->React Wash Wash with 1M HCl React->Wash Aqueous Aqueous Layer (Contains Protonated Impurity) Wash->Aqueous Organic Organic Layer (Target Product) Wash->Organic

Figure 2: Chemical logic for the DMAPA "Smart Quench" extraction.

Comparative Data

FeatureMethod A: Resin ScavengingMethod B: DMAPA Quench
Purity Profile Excellent (No new soluble reagents added)Good (Dependent on extraction efficiency)
Speed Slow (2–4 h incubation)Fast (30 min reaction + extraction)
Cost High ($2–5/g of resin)Low (Commodity reagents)
Scalability Poor (Becomes expensive >10g)Excellent (Linear scaling)
Solvent Limits Requires swelling solvents (DCM, THF)Compatible with most organics

Troubleshooting & FAQs

Q: I used the resin, but the isocyanate peak (2270 cm⁻¹) is still visible in IR.

  • Cause 1 (Kinetics): The resin beads might be old or the reaction time too short. Increase time to 12 hours or heat to 40°C.

  • Cause 2 (Solvent): Did you use Methanol or Hexane? Polystyrene resins collapse in these solvents, hiding the amine sites. Dissolve your crude in DCM or THF to swell the beads.

  • Cause 3 (Stoichiometry): Isocyanates can hydrolyze to anilines, which then react with more isocyanate to form symmetric ureas. Ensure you calculated resin equivalents based on the initial excess, not just the assumed residue.

Q: My product is precipitating during the DMAPA quench.

  • Solution: Urea derivatives often have poor solubility. If the product precipitates, add more DCM or switch to a DCM/MeOH (9:1) mixture. Note that if you use MeOH, you must ensure the DMAPA reacts faster than the MeOH (it usually does, as amines are better nucleophiles than alcohols).

Q: Can I just use silica gel chromatography?

  • Risk: Isocyanates are unstable on silica. They often degrade into anilines (4-aminoacetophenone) on the column. This creates a new impurity that co-elutes with your product. We strongly recommend scavenging before any chromatography.

Q: How do I handle the waste resin?

  • Safety: The resin now contains covalently bound urea derivatives. However, treat it as hazardous chemical waste. Do not dispose of in general trash.

References

  • Biotage. (2024). Strategies for Scavenging Electrophiles in Organic Synthesis. Biotage PathFinder Guide. Link

  • Marsh, A., et al. (2002). "Solid-phase scavenging of electrophiles using polymer-supported amines." Tetrahedron Letters, 43(38), 6755-6758. Link

  • Sigma-Aldrich. (2023). User Guide: Polystyrene-Supported Scavengers. Merck KGaA. Link

  • Occupational Safety and Health Administration (OSHA). (2022). Isocyanates: Hazard Recognition and Control. Link

Sources

Troubleshooting

Technical Support Center: N-(4-Acetylphenyl)piperidine-1-carboxamide Degradation Product Analysis

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the analysis of N-(4-Acetylphenyl)piperidine-1-carboxamide. Here, we provide in-depth, field-proven insi...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the analysis of N-(4-Acetylphenyl)piperidine-1-carboxamide. Here, we provide in-depth, field-proven insights into potential degradation pathways, robust analytical methodologies, and troubleshooting strategies to navigate the complexities of stability testing for this molecule.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the stability and degradation analysis of N-(4-Acetylphenyl)piperidine-1-carboxamide, grounding the answers in regulatory context and chemical principles.

Q1: Why is a degradation product analysis for N-(4-Acetylphenyl)piperidine-1-carboxamide critical?

A1: Degradation studies are fundamental to ensuring the safety, efficacy, and quality of any drug substance.[1] The International Council for Harmonisation (ICH) guidelines mandate these studies to identify potential degradation products that may form during manufacturing, storage, or administration.[2][3][4] For N-(4-Acetylphenyl)piperidine-1-carboxamide, this analysis is crucial to:

  • Identify Potentially Toxic Impurities: Degradants can have different pharmacological or toxicological profiles than the parent Active Pharmaceutical Ingredient (API).[5]

  • Develop Stability-Indicating Methods: A robust analytical method must be able to separate and quantify the API from any potential degradation products, ensuring accurate potency measurements throughout the product's shelf-life.[5][6][7]

  • Elucidate Degradation Pathways: Understanding how the molecule degrades helps in developing stable formulations, selecting appropriate packaging, and defining proper storage conditions.[1][7][8]

Q2: Based on its structure, what are the most probable degradation pathways for N-(4-Acetylphenyl)piperidine-1-carboxamide?

A2: The molecular structure of N-(4-Acetylphenyl)piperidine-1-carboxamide features three key functional groups susceptible to degradation: a carboxamide, a piperidine ring, and an aromatic ketone.

  • Hydrolysis: The carboxamide linkage is the most likely site for hydrolytic cleavage. This reaction, which can be catalyzed by acid or base, would break the amide bond.[9][10]

  • Oxidation: The piperidine ring, specifically the nitrogen atom and the adjacent carbon atoms, is susceptible to oxidation.[11] This can lead to the formation of N-oxides or ring-opened products.[11][12][13]

  • Photolysis: The aromatic ketone moiety (acetylphenyl group) can absorb UV light, making the molecule susceptible to photodegradation.[14] Aromatic ketones can undergo photoreduction or other complex photochemical reactions upon exposure to light.[15][16][17]

Q3: What are the regulatory thresholds for reporting and identifying degradation products?

A3: The ICH Q3A(R2) and Q3B(R2) guidelines provide a framework for reporting, identifying, and qualifying impurities, including degradation products.[2][18][19] The thresholds are based on the maximum daily dose (MDD) of the drug. For a typical MDD, the key thresholds are:

  • Reporting Threshold: The level at which a degradation product must be reported in a regulatory submission. This is often around 0.05%.[18][19]

  • Identification Threshold: The level above which the structure of a degradation product must be determined. This generally starts at 0.10%.[2]

  • Qualification Threshold: The level at which a degradation product requires toxicological safety data. This typically begins at 0.15%.[2]

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg TDI, whichever is lower0.15% or 1.0 mg TDI, whichever is lower
> 2 g/day 0.03%0.05%0.05%
*TDI = Total Daily Intake. Data sourced from ICH Q3B(R2) guidelines.[2]
Section 2: Experimental Protocols & Methodologies

A successful degradation analysis hinges on a well-designed forced degradation study and a validated stability-indicating analytical method.

Protocol 1: Forced Degradation (Stress Testing) Workflow

Forced degradation studies intentionally stress the API to produce degradation products, aiming for 5-20% degradation of the parent compound.[7][20]

G cluster_prep Preparation cluster_stress Stress Conditions (in parallel) cluster_analysis Analysis prep Prepare 1 mg/mL Stock Solution of API in Methanol/Water acid Acid Hydrolysis (0.1 M HCl, 60°C, 8h) prep->acid Expose Aliquots base Base Hydrolysis (0.1 M NaOH, 60°C, 4h) prep->base Expose Aliquots ox Oxidation (3% H₂O₂, RT, 24h) prep->ox Expose Aliquots therm Thermal (Solid) (80°C, 48h) prep->therm Expose Aliquots photo Photolytic (Solution) (ICH Q1B Light Exposure) prep->photo Expose Aliquots neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize dilute Dilute All Samples to Target Concentration ox->dilute therm->dilute photo->dilute neutralize->dilute analyze Analyze via Stability- Indicating HPLC-UV/MS dilute->analyze characterize Characterize Degradants (LC-MS/MS, NMR) analyze->characterize If > Identification Threshold

Step-by-Step Protocol:

  • Stock Solution: Prepare a 1 mg/mL stock solution of N-(4-Acetylphenyl)piperidine-1-carboxamide in a 50:50 mixture of methanol and water.

  • Stress Conditions: Expose aliquots of the stock solution (or solid API for thermal stress) to the conditions outlined in the table below. Include a control sample stored at 5°C and protected from light.

  • Sample Processing: After the specified duration, cool the samples to room temperature. Neutralize the acid and base-stressed samples with an equivalent amount of base or acid, respectively.

  • Analysis: Dilute all samples, including the control, to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase and analyze immediately using a validated stability-indicating HPLC method.

Table 1: Recommended Starting Conditions for Forced Degradation

Stress ConditionStressorTemperatureDurationRationale
Acid Hydrolysis 0.1 M HCl60°C8 hoursTo induce acid-catalyzed hydrolysis of the amide bond.[21]
Base Hydrolysis 0.1 M NaOH60°C4 hoursTo induce base-catalyzed hydrolysis of the amide bond.[21]
Oxidation 3% H₂O₂Room Temp24 hoursTo promote oxidation of the piperidine ring and other susceptible sites.[21]
Thermal Heat (Solid State)80°C48 hoursTo assess the intrinsic thermal stability of the solid drug substance.[21]
Photolytic Light (Solution)Room TempPer ICH Q1BTo evaluate degradation upon exposure to UV and visible light.[2]
Protocol 2: Baseline Stability-Indicating HPLC-UV Method

This method provides a starting point for separating N-(4-Acetylphenyl)piperidine-1-carboxamide from its potential degradation products. Method validation according to ICH Q2(R1) guidelines is essential.[6]

Table 2: HPLC-UV Method Parameters

ParameterRecommended ConditionJustification
Column C18, 250 x 4.6 mm, 5 µmStandard reversed-phase column suitable for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic pH to ensure good peak shape for amine-containing compounds.
Mobile Phase B AcetonitrileCommon organic modifier for reversed-phase chromatography.
Gradient 10% B to 90% B over 20 minA gradient is necessary to elute both polar (degradants) and non-polar (parent) species.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Column Temp 30°CEnsures reproducible retention times.
Injection Volume 10 µLStandard injection volume.
Detection (UV) 245 nmThe acetylphenyl group provides a strong chromophore for UV detection. A PDA detector is recommended to assess peak purity.
Detector PDA / MSA mass spectrometer (MS) is invaluable for identifying unknown degradation products.[5]
Section 3: Troubleshooting Guide

This guide provides solutions to common issues encountered during the analysis of degradation samples.

G start Problem with Degradation Study? q1 Extent of Degradation (5-20%) Achieved? start->q1 q2 Chromatography Acceptable? q1->q2 Yes sol1_no Action: Adjust Stress - Increase/Decrease Time - Increase/Decrease Temp - Change Stressor Conc. q1->sol1_no No q3 Mass Balance Achieved? q2->q3 Yes sol2_no Action: Optimize HPLC - Adjust Gradient Slope - Change Mobile Phase pH - Try Different Column q2->sol2_no No sol3_no Action: Investigate - Check for Non-UV Active  Degradants (use MS) - Check for Volatiles (use GC) - Check for Adsorption q3->sol3_no No end Proceed with Method Validation q3->end Yes

Common Problems & Solutions

IssuePotential Cause(s)Recommended Action(s)
No significant degradation (<5%) Stress conditions are too mild.1. Increase the duration of stress exposure. 2. Increase the temperature. 3. Increase the concentration of the stressor (e.g., use 1 M HCl instead of 0.1 M).[21]
Excessive degradation (>20%) Stress conditions are too harsh.1. Decrease the duration of stress exposure. 2. Lower the temperature. 3. Decrease the concentration of the stressor.[21]
Poor HPLC peak shape (tailing) Secondary interactions with column silanols; inappropriate mobile phase pH.1. Ensure the mobile phase pH is at least 2 units below the pKa of the piperidine nitrogen. 2. Add a competing base (e.g., triethylamine) to the mobile phase. 3. Use a column with end-capping or a different stationary phase.[21]
Co-elution of parent and degradant peaks Insufficient method resolution.1. Optimize the gradient by making the slope shallower. 2. Try a different organic modifier (e.g., methanol instead of acetonitrile). 3. Switch to a column with a different selectivity (e.g., Phenyl-Hexyl).[21]
Poor mass balance Degradants are not detected by UV; degradants are volatile or insoluble.1. Use a universal detector like a mass spectrometer (MS) or Charged Aerosol Detector (CAD). 2. Analyze the headspace for volatile degradants using GC-MS. 3. Ensure complete dissolution of the stressed sample before injection.
Section 4: Potential Degradation Pathways

Understanding the chemical transformations is key to identifying unknown peaks in your chromatogram. The following diagram illustrates the primary predicted degradation pathways.

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (H₂O₂) cluster_photo Photolysis (UV/Vis Light) parent N-(4-Acetylphenyl)piperidine-1-carboxamide prod_h1 4-Acetylaniline parent->prod_h1 Amide Cleavage prod_h2 Piperidine-1-carboxylic acid parent->prod_h2 Amide Cleavage prod_o1 N-Oxide Derivative parent->prod_o1 N-Oxidation prod_o2 Ring-Opened Products parent->prod_o2 C-N Cleavage prod_p1 Photoreduction Product (Ketone to Alcohol) parent->prod_p1 Ketone Reduction

  • Hydrolytic Pathway: Under acidic or basic conditions, the amide bond is susceptible to cleavage, yielding 4-acetylaniline and piperidine-1-carboxylic acid. Amide hydrolysis is a common degradation route for many pharmaceuticals.[9][22]

  • Oxidative Pathway: The tertiary amine within the piperidine ring is a prime target for oxidation, potentially forming an N-oxide. More aggressive oxidation could lead to the opening of the piperidine ring.[11][13]

  • Photolytic Pathway: The aromatic ketone can act as a photosensitizer.[15] A likely transformation is the photoreduction of the ketone to a secondary alcohol in the presence of a hydrogen donor.[14]

References
  • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3. AMSbiopharma.
  • Biosynce. (2025, July 29). Under what conditions does piperidine decompose?. Biosynce Blog.
  • PharmTech. (2025, June 25). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. Pharmaceutical Technology.
  • International Council for Harmonisation. (2006, October 25). Impurities in new drug substances Q3A(R2). ICH.
  • European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. EMA.
  • ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy.
  • U.S. National Library of Medicine.
  • BenchChem.
  • White Rose Research Online. (2024, April 25). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. White Rose Research Online.
  • Pharma Stability. Troubleshooting & Pitfalls. Pharma Stability.
  • American Chemical Society. Hydrolytic Degradation of Poly(ester amides)
  • ResearchGate. Piperidine degradation by M. aurum MO1.
  • Royal Society of Chemistry. (2012, September 25).
  • Chemistry LibreTexts. (2021, July 31). 28.3: Organic Photochemistry. Chemistry LibreTexts.
  • Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.
  • MDPI. (2023, July 28).
  • Lhasa Limited. (2025, March 27).
  • Royal Society of Chemistry.
  • Atmospheric Chemistry and Physics. (2009, July 2).
  • Oxford Academic. (2025, December 15). Oxidative degradation of acylsemicarbazide and its polymers. Oxford Academic.
  • CORE.
  • PubMed. (2010, April 15).
  • MDPI. (2024, April 11).
  • ResearchGate. Reaction pathways for degradation of 1 by piperidine in all ionic liquids, DMSO and MeCN.
  • Biomedical Journal of Scientific & Technical Research. (2022, November 30).
  • Pharmaceutical Technology. (2016, May 2). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology.
  • BioPharmaSpec. Forced Degradation Studies | ICH Stability Testing. BioPharmaSpec.
  • Crash Course. (2021, July 28). Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. YouTube.
  • BenchChem. Befetupitant Degradation Product Analysis: A Technical Support Guide. BenchChem.
  • Q1 Scientific. (2017, September 21). Forced degradation studies for Drug Substances and Drug Products. Q1 Scientific.

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Spectroscopic Analysis of N-(4-Acetylphenyl)piperidine-1-carboxamide

Introduction In the landscape of drug discovery and materials science, the unambiguous structural elucidation of novel chemical entities is a cornerstone of development. N-(4-Acetylphenyl)piperidine-1-carboxamide is a mo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of drug discovery and materials science, the unambiguous structural elucidation of novel chemical entities is a cornerstone of development. N-(4-Acetylphenyl)piperidine-1-carboxamide is a molecule of interest, featuring a combination of key functional groups: a para-substituted aromatic ring, a piperidine heterocycle, and a carboxamide linkage, along with a ketone. This guide provides an in-depth analysis of its ¹H NMR spectrum, a critical technique for determining its proton framework and conformational details. We will explore the theoretical underpinnings of the expected spectrum, provide a robust experimental protocol for data acquisition, and compare the insights gained from ¹H NMR with those from complementary analytical methods like ¹³C NMR, FT-IR, and Mass Spectrometry. This document is intended for researchers and professionals who require a practical and scientifically rigorous understanding of how to apply these techniques for the characterization of complex organic molecules.

Part 1: Deconstructing the ¹H NMR Spectrum of N-(4-Acetylphenyl)piperidine-1-carboxamide

The power of ¹H NMR spectroscopy lies in its ability to resolve chemically distinct protons within a molecule, providing information on their electronic environment, count, and connectivity.[1][2] The structure of N-(4-Acetylphenyl)piperidine-1-carboxamide presents several distinct proton environments, which we will analyze systematically.

Predicted Proton Environments and Chemical Shifts:

The expected ¹H NMR spectrum can be divided into three main regions corresponding to the different structural motifs of the molecule.

  • Aromatic Region (δ 7.0-8.0 ppm): The para-disubstituted benzene ring gives rise to a characteristic signal pattern.[3]

    • H-a' (ortho to Acetyl group): These two equivalent protons are expected to appear at the most downfield position in the aromatic region, approximately δ 7.9 ppm . Their chemical shift is strongly influenced by the deshielding effect of the adjacent electron-withdrawing acetyl carbonyl group. They will appear as a doublet due to coupling with the H-b' protons.

    • H-b' (ortho to Carboxamide Nitrogen): These two equivalent protons are expected to be shielded relative to H-a'. The nitrogen of the carboxamide is also electron-withdrawing, but its effect is slightly moderated. They are predicted to resonate around δ 7.6 ppm . This signal will also be a doublet due to coupling with the H-a' protons.

  • Piperidine Ring Region (δ 1.5-3.6 ppm): The piperidine ring protons exist in a complex environment due to the chair conformation and the influence of the adjacent carboxamide nitrogen.

    • H-α (Axial & Equatorial, adjacent to N): The four protons on the two carbons directly attached to the nitrogen (C2 and C6) are the most deshielded of the piperidine protons.[4] Due to the electron-withdrawing nature of the carboxamide group, their signals are shifted downfield to approximately δ 3.5 ppm . These protons often appear as a broad multiplet due to complex coupling and potential conformational exchange.

    • H-β, γ (Axial & Equatorial): The remaining six protons on the C3, C4, and C5 positions of the piperidine ring are further from the deshielding nitrogen atom and will therefore appear more upfield.[5] They are expected to produce a complex, overlapping multiplet in the range of δ 1.5-1.7 ppm .

  • Aliphatic Region (δ 2.0-3.0 ppm):

    • H-c' (Acetyl Methyl Protons): The three equivalent protons of the methyl group in the acetyl moiety are adjacent to a carbonyl group, which deshields them.[6] They will appear as a sharp singlet (as there are no adjacent protons to couple with) at approximately δ 2.5 ppm .

Data Summary Table:

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Justification
H-a' (Aromatic)~ 7.9Doublet (d)2HDeshielded by adjacent C=O of the acetyl group.
H-b' (Aromatic)~ 7.6Doublet (d)2HDeshielded by adjacent nitrogen of the carboxamide.
H-c' (Acetyl CH₃)~ 2.5Singlet (s)3HAdjacent to a carbonyl group; no vicinal protons.
H-α (Piperidine)~ 3.5Multiplet (m)4HDeshielded by adjacent nitrogen of the carboxamide.
H-β, γ (Piperidine)~ 1.6Multiplet (m)6HStandard aliphatic region for piperidine ring protons.

Part 2: Experimental Protocol and Workflow

Acquiring a high-quality ¹H NMR spectrum requires careful sample preparation and parameter selection. The following protocol is a self-validating system designed for reproducibility.

Step-by-Step Protocol for ¹H NMR Data Acquisition:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of N-(4-Acetylphenyl)piperidine-1-carboxamide.

    • Transfer the solid to a clean, dry vial.

    • Add approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common first choice due to its good solubilizing power and minimal signal overlap. If the compound shows poor solubility, Dimethyl sulfoxide-d₆ (DMSO-d₆) can be used as an alternative.

    • Vortex the sample until the solid is completely dissolved.

    • Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

    • Add a small amount of an internal standard, typically Tetramethylsilane (TMS), to calibrate the chemical shift to 0 ppm.[6]

  • Instrument Setup and Data Acquisition (on a 400 MHz Spectrometer):

    • Insert the NMR tube into the spinner turbine and place it in the spectrometer's autosampler or manually lower it into the magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve a sharp, symmetrical peak for the solvent lock signal, ensuring high resolution.

    • Set the acquisition parameters:

      • Pulse Angle: 90°

      • Acquisition Time: ~2-4 seconds

      • Relaxation Delay (d1): 1-5 seconds (a longer delay ensures quantitative integration).

      • Number of Scans (ns): 8-16 scans are typically sufficient for a sample of this concentration.

    • Initiate the acquisition.

  • Data Processing:

    • Apply a Fourier Transform (FT) to the acquired Free Induction Decay (FID) signal.

    • Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

    • Perform baseline correction to obtain a flat baseline across the spectrum.

    • Integrate the peaks to determine the relative number of protons for each signal.

    • Reference the spectrum by setting the TMS peak to 0 ppm.

Experimental Workflow Diagram:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Compound (5-10 mg) dissolve Dissolve in Deuterated Solvent (e.g., CDCl3) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock_shim Lock & Shim insert->lock_shim acquire Acquire FID Data lock_shim->acquire ft Fourier Transform acquire->ft phase_baseline Phase & Baseline Correction ft->phase_baseline integrate_ref Integrate & Reference phase_baseline->integrate_ref output Analyzed 1H NMR Spectrum integrate_ref->output Final Spectrum

Caption: Workflow for acquiring a ¹H NMR spectrum.

Part 3: A Multi-Technique Approach to Characterization

While ¹H NMR is powerful, a comprehensive characterization relies on the synergy of multiple analytical techniques.[7][8] Each method provides a unique piece of the structural puzzle.

  • ¹³C NMR Spectroscopy: This technique identifies all unique carbon environments in the molecule. For N-(4-Acetylphenyl)piperidine-1-carboxamide, it would confirm the number of distinct carbons in the aromatic and piperidine rings and, crucially, identify the two carbonyl carbons (amide and ketone) which appear far downfield (160-220 ppm).[9] Unlike ¹H NMR, routine ¹³C NMR spectra are typically not integrated and do not show coupling, leading to simpler spectra where each unique carbon gives a single peak.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is excellent for identifying functional groups based on their vibrational frequencies.[10] For this molecule, two distinct carbonyl (C=O) stretching bands would be expected. The ketone C=O stretch typically appears around 1680-1715 cm⁻¹, while the amide C=O stretch (Amide I band) appears at a lower frequency, around 1640-1680 cm⁻¹, due to resonance with the nitrogen lone pair.[11][12][13] This provides definitive evidence for both functional groups.

  • Mass Spectrometry (MS): MS provides the molecule's exact mass and fragmentation pattern, which helps confirm the molecular formula.[14] High-resolution mass spectrometry (HRMS) would yield a mass measurement with high precision, confirming the elemental composition (C₁₄H₁₈N₂O₂). The fragmentation pattern can also offer clues about the molecule's structure, such as the loss of the acetyl group or cleavage at the amide bond.

Complementary Techniques Visualization:

G center N-(4-Acetylphenyl) piperidine-1-carboxamide HNMR 1H NMR Spectroscopy - Proton framework - Connectivity (J-coupling) - Relative proton count center->HNMR CNMR 13C NMR Spectroscopy - Carbon backbone - Number of unique carbons - Carbonyl identification center->CNMR FTIR FT-IR Spectroscopy - Functional group ID - Confirms C=O (ketone) - Confirms C=O (amide) center->FTIR MS Mass Spectrometry - Molecular weight - Molecular formula (HRMS) - Fragmentation pattern center->MS

Caption: Complementary analytical techniques for molecular characterization.

Part 4: Comparative Spectral Analysis

To highlight the sensitivity of ¹H NMR to subtle structural changes, we can compare the expected spectrum of our target compound with that of a close structural analog: N-(4-Ethylphenyl)piperidine-1-carboxamide .

The primary difference is the substitution of the acetyl group (-COCH₃) with an ethyl group (-CH₂CH₃). This single change would induce significant and predictable alterations in the ¹H NMR spectrum.

  • Disappearance of the Acetyl Singlet: The sharp singlet at ~δ 2.5 ppm, characteristic of the acetyl methyl protons, would be absent in the spectrum of the ethyl analog.

  • Appearance of an Ethyl Pattern: In its place, a classic ethyl group pattern would emerge:

    • A quartet at approximately δ 2.6 ppm corresponding to the methylene protons (-CH₂-). This signal is split into four lines by the three neighboring methyl protons.

    • A triplet at approximately δ 1.2 ppm corresponding to the methyl protons (-CH₃). This signal is split into three lines by the two neighboring methylene protons.

  • Shift in Aromatic Protons: The H-a' protons (ortho to the substituent) would experience a slightly weaker deshielding effect from the ethyl group compared to the acetyl group. Consequently, their doublet would shift slightly upfield from ~δ 7.9 ppm to perhaps ~δ 7.2-7.4 ppm.

Structural Comparison Diagram:

G cluster_target Target Molecule cluster_analog Analog Molecule target_struct Structure with -COCH3 target_spec 1H NMR Spectrum: - Singlet at ~2.5 ppm (3H) - Aromatic doublet at ~7.9 ppm target_struct->target_spec change Structural Change: Acetyl -> Ethyl target_struct->change analog_struct Structure with -CH2CH3 analog_spec 1H NMR Spectrum: - Quartet at ~2.6 ppm (2H) - Triplet at ~1.2 ppm (3H) - Aromatic doublet shifts upfield analog_struct->analog_spec change->analog_struct

Caption: Impact of structural modification on the ¹H NMR spectrum.

Conclusion

The ¹H NMR spectrum of N-(4-Acetylphenyl)piperidine-1-carboxamide is rich with structural information. A thorough analysis, grounded in the fundamental principles of chemical shift and spin-spin coupling, allows for the confident assignment of each proton signal. By integrating these findings with data from ¹³C NMR, FT-IR, and Mass Spectrometry, a complete and unambiguous structural elucidation is achieved. This guide demonstrates not only the interpretation of the spectrum but also the strategic application of a multi-technique approach, which is essential for advancing modern chemical research and development.

References

  • Vertex AI Search. Infrared Spectroscopy.
  • St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY.
  • The Royal Society of Chemistry.
  • Chemistry LibreTexts. 21.
  • IR - spectroscopy.
  • ResearchGate. IR spectra of polymeric (a) ketone, (b) ketoxime and (c) amide.
  • ResearchGate. List of the proton chemical shifts (ppm)
  • e-PG Pathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups.
  • Indian Journal of Chemistry. Protonation effect on chemical shifts of some piperidones unusual influence by anions.
  • Chemistry LibreTexts. 12.5: Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy.
  • Royal Society of Chemistry.
  • Compound Interest. A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES.
  • Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES.
  • Frontier Laboratories. 5 Analytical Techniques for Characterizing Unknown Samples.
  • University of Wisconsin-Madison. NMR Spectroscopy :: Hans Reich NMR Collection.
  • YouTube. Functional Group Chemical Shifts in NMR Spectroscopy for Organic Chemistry.
  • Journal of Pharmaceutical and Medicinal Chemistry.
  • The Center for Professional Innovation & Education (CfPIE). A Comprehensive Guide to the 4 Main Types of Analytical Chemistry.
  • ResearchGate. 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides.
  • ChemicalBook. Piperidine(110-89-4) 1 H NMR.
  • ChemicalBook. 1-ACETYLPIPERIDINE(618-42-8) 13C NMR spectrum.
  • mzCloud. N 4 Acetylphenyl methanesulfonamide.
  • ResearchGate. 1H-NMR spectrum of N-(4-ethylphenyl)-4-{[4-(2-furoyl)-1-piperazinyl]methyl}benzamide (5b).

Sources

Comparative

Mass Spectrometry Fragmentation of Piperidine-1-Carboxamides: A Comparative Technical Guide

Topic: Mass Spectrometry Fragmentation of Piperidine-1-Carboxamides Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary Piperidine-1-carboxamide...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Fragmentation of Piperidine-1-Carboxamides Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Piperidine-1-carboxamides are critical structural motifs in modern medicinal chemistry, serving as pharmacophores in TRPV1 antagonists, FAAH inhibitors, and soluble epoxide hydrolase (sEH) inhibitors. Their mass spectrometric characterization is distinct from simple piperidine alkaloids due to the urea-like


 linkage, which alters protonation dynamics and fragmentation hierarchies.

This guide provides a mechanistic analysis of the electrospray ionization (ESI) fragmentation pathways of piperidine-1-carboxamides, compares them with piperazine analogues, and offers a validated experimental protocol for their structural elucidation.

Mechanistic Principles of Fragmentation[1][2]

The fragmentation of piperidine-1-carboxamides under Collision-Induced Dissociation (CID) is governed by the stability of the amide/urea bond and the charge localization preference. Unlike simple amines, the nitrogen atom within the piperidine ring is part of a urea system, significantly reducing its basicity due to resonance delocalization with the carbonyl group.

Protonation and Initiation

In positive ESI (


), protonation occurs preferentially at the carbonyl oxygen  (kinetic control) or the amide nitrogen  (thermodynamic control), rather than the piperidine nitrogen.
  • Primary Pathway (Amide Bond Cleavage): Proton transfer to the exocyclic nitrogen facilitates the cleavage of the

    
     bond.
    
  • Secondary Pathway (Ring Contraction/Fission): High collision energies drive cross-ring cleavages characteristic of saturated heterocycles.

Key Fragmentation Channels[1]
  • Neutral Isocyanate Loss (Diagnostic): The hallmark of

    
    -disubstituted ureas. The piperidine ring is retained as a protonated species (m/z 84 derivatives) after the ejection of a neutral isocyanate (
    
    
    
    ).
  • Piperidine-1-Carbonyl Formation: Alternative cleavage retains the carbonyl on the piperidine ring, generating an acylium-like ion (

    
    ), typically observed at m/z 112  for unsubstituted piperidines.
    
  • Ring Fission (Retro-Diels-Alder-like): At higher energies, the piperidine ring opens, often losing ethylene (

    
    , -28 Da) or propene, useful for distinguishing substitution patterns on the ring.
    

Comparative Analysis: Piperidine vs. Piperazine Carboxamides[3]

A critical challenge in drug metabolite identification is distinguishing between piperidine and piperazine scaffolds, which often co-occur in library screening.

Table 1: Comparative Fragmentation Markers[4][5][6]
FeaturePiperidine-1-CarboxamidePiperazine-1-Carboxamide
Core Structure Saturated

ring
Saturated

ring
Basicity Low (Amide resonance)High (Distal N4 is basic)
Dominant Precursor

(on C=O)

(on distal N4)
Diagnostic Ring Ion m/z 84 (

)
m/z 85 (

)
Carbonyl Fragment m/z 112 (Piperidine-CO

)
m/z 113 (Piperazine-CO

)
Ring Cleavage Loss of

(28 Da)
Loss of

(43 Da)
Low Mass Ion m/z 69, 55, 41m/z 56 (

), 44

Analyst Insight: The presence of the distal nitrogen in piperazine "traps" the proton, making the piperazine fragment (m/z 85) significantly more abundant than the piperidine fragment (m/z 84) in their respective spectra. In piperidine carboxamides, charge retention often favors the other side of the molecule if it contains a basic amine.

Experimental Protocol

This protocol is validated for the structural characterization of piperidine-1-carboxamide derivatives using LC-ESI-MS/MS (Q-TOF or Triple Quadrupole).

Sample Preparation[7]
  • Stock Solution: Dissolve 1 mg of compound in 1 mL DMSO.

  • Working Solution: Dilute to 1 µg/mL in 50:50 Acetonitrile:Water + 0.1% Formic Acid.

  • Direct Infusion (Optional): For pure standards, infuse at 5-10 µL/min.

LC-MS Conditions
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.[1]

Mass Spectrometry Parameters (Source: ESI+)
  • Capillary Voltage: 3500 V

  • Desolvation Temp: 350 °C

  • Cone Voltage: 30 V (Optimize for precursor stability)

  • Collision Energy (CE):

    • Low (10-15 eV): Preserves amide bond; confirms molecular ion.

    • Medium (20-30 eV): Induces amide cleavage; generates m/z 112/84.

    • High (40+ eV): Induces ring fission; diagnostic for ring substituents.

Visualizations

Fragmentation Pathway Diagram

This diagram illustrates the divergent pathways for a generic piperidine-1-carboxamide (


).

FragmentationPathway M Precursor Ion [M+H]+ (Protonated on C=O) Inter1 Intermediate Complex (Proton Transfer to N) M->Inter1 H-shift Frag2 Piperidine-1-Carbonyl m/z 112 M->Frag2 N-C Cleavage (Charge Retention on Carbonyl) Neutral2 Neutral Amine (R-NH2) M->Neutral2 Frag1 Piperidine Cation m/z 84 Inter1->Frag1 C-N Cleavage (Loss of Isocyanate) Neutral1 Neutral Isocyanate (R-N=C=O) Inter1->Neutral1 Frag3 Ring Fission Product m/z 56 / 69 Frag1->Frag3 High CE (-C2H4)

Caption: Divergent fragmentation pathways of protonated piperidine-1-carboxamides under ESI-CID conditions.

Structural Elucidation Decision Tree

Use this logic flow to confirm the presence of the piperidine-1-carboxamide motif in unknown samples.

DecisionTree Start Unknown Spectrum (Precursor Selected) Check112 Is m/z 112 present? Start->Check112 Check84 Is m/z 84 present? Check112->Check84 Yes Check56 Is m/z 56 present? Check112->Check56 No Check84->Check56 No / Weak ResultPip CONFIRMED: Piperidine-1-Carboxamide Check84->ResultPip Yes (Dominant) ResultPiz LIKELY: Piperazine-1-Carboxamide Check56->ResultPiz Strong Signal ResultAlk LIKELY: Alkyl Chain / Other Check56->ResultAlk Weak / Absent

Caption: Logic flow for distinguishing piperidine vs. piperazine carboxamide motifs based on diagnostic ions.

References

  • BenchChem. (2025).[2] Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. BenchChem Application Library. Link

  • Petreska Stanoeva, J., et al. (2022).[1] Establishing Mass Spectral Fragmentation Patterns for the Characterization of 1,2-Unsaturated Pyrrolizidine Alkaloids and N-Oxides. Macedonian Journal of Chemistry and Chemical Engineering, 41(1), 99–110.[1] Link

  • Zhu, N., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7. Link

  • Klingberg, et al. (2019). Diagnostic product ions and fragmentation patterns for synthetic opioids. ResearchGate. Link

  • Mounir, A. I. S., et al. (2014).[3] Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones. International Journal of Materials and Chemistry, 4(4), 92-99.[4] Link

Sources

Validation

Advanced Characterization of Urea Carbonyl Groups via IR Spectroscopy

Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals Executive Summary: The Urea Spectral Signature In small molecule drug discovery and polymer chemistr...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Executive Summary: The Urea Spectral Signature

In small molecule drug discovery and polymer chemistry, the urea moiety (


) represents a critical pharmacophore and structural linker. However, its identification is frequently complicated by spectral overlap with amides, carbamates, and complex hydrogen-bonding networks.

This guide provides a definitive technical comparison of the urea carbonyl group against its structural analogs. Unlike standard textbook definitions, we focus on the electronic and environmental determinants that shift the urea


 stretch, providing a robust framework for unambiguous assignment.

Key Takeaway: The urea carbonyl typically resonates at 1630–1690 cm⁻¹ , a frequency significantly lower than esters and carbamates due to "double resonance" stabilization. This position is highly sensitive to hydrogen bonding, often shifting 20–40 cm⁻¹ between solid and solution phases.

Mechanistic Foundation: The "Double Resonance" Effect

To accurately interpret the IR spectrum of urea, one must understand the competition between induction and resonance.

  • Inductive Effect (-I): The electronegative nitrogen atoms pull electron density away from the carbonyl carbon, theoretically strengthening the

    
     bond (increasing frequency).
    
  • Resonance Effect (+M): The lone pairs on both nitrogen atoms donate electron density into the carbonyl

    
    -system.
    

In urea, the resonance effect dominates. Unlike an amide (one donor N) or a ketone (no donor N), urea possesses two donors. This results in significant single-bond character in the carbonyl bond, lowering its force constant and reducing the vibrational frequency.

DOT Diagram: Resonance Structures & Bond Order

UreaResonance cluster_0 Resonance Contributions StructA Structure A (Neutral) C=O Double Bond StructB Structure B (Zwitterionic Left) C-O Single Bond StructA->StructB N1 Lone Pair Donation StructC Structure C (Zwitterionic Right) C-O Single Bond StructA->StructC N2 Lone Pair Donation Hybrid Resonance Hybrid Reduced C=O Bond Order Lower IR Frequency StructB->Hybrid StructC->Hybrid caption Fig 1. The 'Double Resonance' effect reduces the C=O bond order, shifting the IR peak to lower wavenumbers compared to ketones or amides.

Comparative Analysis: Urea vs. Analogs

The following table synthesizes experimental data to distinguish urea from common interfering functional groups.

Table 1: Carbonyl Stretching Frequency Comparison

Functional GroupStructureC=O Frequency (Solid/KBr)C=O Frequency (Dilute Soln)Key Differentiator
Carbamate (Urethane)

1700 – 1740 cm⁻¹ ~1730 cm⁻¹Higher frequency due to Oxygen's inductive effect (-I > +M).
Ester

1735 – 1750 cm⁻¹ ~1740 cm⁻¹No nitrogen resonance; strong inductive withdrawal.
Ketone (Saturated)

1715 cm⁻¹ ~1715 cm⁻¹Baseline reference; no heteroatom donation.
Amide (Primary)

1650 – 1690 cm⁻¹ ~1690 cm⁻¹Amide I band; often overlaps with urea but lacks 2nd N effect.
Urea (Substituted)

1630 – 1680 cm⁻¹ 1660 – 1690 cm⁻¹Lowest frequency C=O ; often appears as a doublet if unsymmetrical.
Tetramethylurea

(Liquid) ~1650 cm⁻¹ ~1660 cm⁻¹No H-bonding; pure electronic "double resonance" position.

Critical Insight: If your spectrum shows a carbonyl peak above 1700 cm⁻¹ , it is likely NOT a urea, unless the urea is part of a strained ring (e.g., imidazolidinone). A peak in the 1640–1660 cm⁻¹ range is a strong indicator of a urea or a strongly H-bonded amide.

Experimental Protocol: Validating the Assignment

To confirm a urea moiety and distinguish it from an amide, you must disrupt the hydrogen-bonding network.

Method A: The Dilution Test (Self-Validating Protocol)

Objective: Distinguish intermolecular H-bonding (concentration dependent) from intramolecular H-bonding (concentration independent).

  • Preparation: Prepare a 0.1 M solution of the analyte in dry

    
     or 
    
    
    
    .
  • Baseline Scan: Acquire spectrum in a liquid cell (CaF₂ windows, 0.1 mm path length). Note the C=O peak position (e.g., 1660 cm⁻¹).[1]

  • Dilution: Dilute to 0.01 M and then 0.001 M.

  • Observation:

    • Shift: If the C=O peak shifts to a higher frequency (e.g., 1660

      
       1690 cm⁻¹) and sharpens, the initial state was aggregated via intermolecular H-bonds.
      
    • No Shift: If the peak remains static, the urea is either sterically hindered (e.g., tetrasubstituted) or involved in strong intramolecular H-bonding.

Method B: Deuterium Exchange (

Shake)

Objective: Identify coupled N-H vibrations (Amide II equivalent).

  • Scan: Run the sample in

    
    .
    
  • Exchange: Add one drop of

    
    , shake vigorously, and let phases separate. Analyze the organic layer.[2][3][4][5]
    
  • Result:

    • The N-H stretch (3300–3500 cm⁻¹) will disappear/diminish.

    • The N-H Bending mode (~1600–1620 cm⁻¹), which often obscures the urea C=O, will shift to ~1450 cm⁻¹.

    • Outcome: This reveals the true position of the C=O stretch, often resolving a broad blob into a sharp carbonyl peak.[6]

Diagnostic Workflow: Identification Logic

Use this decision tree to classify an unknown carbonyl peak in the 1600–1750 cm⁻¹ region.

DOT Diagram: Spectral Assignment Workflow

SpectralWorkflow Start Unknown Peak 1600 - 1750 cm⁻¹ CheckFreq Is Frequency > 1700 cm⁻¹? Start->CheckFreq HighFreq Likely Ester, Ketone, or Carbamate CheckFreq->HighFreq Yes LowFreq Likely Amide or Urea CheckFreq->LowFreq No CheckNH Check 3300-3500 cm⁻¹ Are N-H Stretches Present? LowFreq->CheckNH NoNH Tertiary Amide or Tetrasubstituted Urea CheckNH->NoNH No YesNH Primary/Secondary Amide or Urea CheckNH->YesNH Yes Differentiation Differentiation Step: Look for Amide II (N-H Bend) ~1550-1640 cm⁻¹ YesNH->Differentiation ResultAmide Amide: Single C=O band Standard Amide II intensity Differentiation->ResultAmide Higher C=O (~1680) ResultUrea Urea: Lower C=O Freq (1630-1670) Often 'Doublet' character or very broad Amide II Differentiation->ResultUrea Lower C=O (~1650) caption Fig 2. Logical workflow for distinguishing urea carbonyls from structural analogs.

References
  • NIST Mass Spectrometry Data Center. Infrared Spectrum of Urea, tetramethyl-. National Institute of Standards and Technology.[7] [Link]

  • Doc Brown's Chemistry. The Infrared Spectrum of Urea. [Link]

  • Chemistry LibreTexts. Infrared Spectra of Some Common Functional Groups. [Link]

  • Spectroscopy Online. The Carbonyl Group, Part I: Introduction. [Link]

  • ResearchGate. Investigations of hydrogen bonding in the poly(urethane-urea)-based membrane materials by using FTIR spectroscopy. [Link]

Sources

Comparative

Crystal Structure Determination of N-(4-Acetylphenyl)piperidine-1-carboxamide: A Comparative Methodological Guide

Topic: Crystal Structure Determination of N-(4-Acetylphenyl)piperidine-1-carboxamide Content Type: Publish Comparison Guide Executive Summary N-(4-Acetylphenyl)piperidine-1-carboxamide represents a critical structural cl...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Crystal Structure Determination of N-(4-Acetylphenyl)piperidine-1-carboxamide Content Type: Publish Comparison Guide

Executive Summary

N-(4-Acetylphenyl)piperidine-1-carboxamide represents a critical structural class in medicinal chemistry, combining a flexible piperidine ring with a rigid acetophenone moiety via a urea linkage. This scaffold is frequently encountered in the development of anticholinesterase inhibitors, NK1 antagonists, and analgesic agents.

Determining the precise 3D conformer of this molecule is non-trivial due to the rotational freedom of the piperidine ring (chair vs. boat) and the potential for polymorphism in the urea linkage (hydrogen bond donor/acceptor motifs). This guide compares the three primary structural determination methodologies—Single-Crystal X-ray Diffraction (SC-XRD) , Powder X-ray Diffraction (PXRD) , and NMR Spectroscopy coupled with DFT —to provide a definitive roadmap for researchers.

Strategic Overview: The Structural Challenge

The target molecule contains three distinct pharmacophores that influence its solid-state behavior:

  • Piperidine Ring: Typically adopts a chair conformation but can distort due to steric strain.

  • Urea Linkage (-N-CO-NH-): A strong hydrogen bond donor/acceptor site, driving the formation of supramolecular chains or dimers in the crystal lattice.

  • Acetylphenyl Group: A planar acceptor that often participates in

    
     stacking.
    

The Core Dilemma: While NMR confirms connectivity, it cannot resolve the specific hydrogen-bonding network or the solid-state polymorphism critical for drug formulation. SC-XRD is the gold standard but requires suitable crystals; PXRD offers a rapid alternative for bulk phase identification.

Method 1: Single-Crystal X-ray Diffraction (SC-XRD) – The Gold Standard

Status: Preferred Method for Absolute Structure Determination

SC-XRD provides atomic-resolution data (


 Å), allowing for the direct observation of bond lengths, torsion angles, and intermolecular interactions. For urea derivatives, this is the only method that unambiguously assigns the hydrogen bonding graph set (typically 

dimers or

chains).
Experimental Protocol
  • Synthesis & Purification:

    • React 4-acetylphenyl isocyanate with piperidine in dichloromethane (DCM) at 0°C.

    • Isolate the precipitate and wash with cold ether to remove unreacted isocyanate.

  • Crystallization (Critical Step):

    • Technique: Slow Evaporation.

    • Solvent System: Dissolve 20 mg of the compound in a 1:1 mixture of Ethanol:Ethyl Acetate . The urea moiety often requires protic solvents to guide supramolecular assembly.

    • Conditions: Allow to stand at room temperature (25°C) in a vibration-free environment for 3–7 days.

    • Target: Colorless blocks or prisms (

      
       mm).
      
  • Data Collection:

    • Mount crystal on a Kapton loop using perfluoropolyether oil.

    • Collect data at 100 K (cryostream) to reduce thermal motion of the flexible piperidine ring.

    • Source: Mo-K

      
       (
      
      
      
      Å) or Cu-K
      
      
      for smaller organic crystals.
Expected Structural Outcome (Based on Analogues)
  • Space Group: Monoclinic

    
     or Triclinic 
    
    
    
    are most common for this class.
  • Conformation: The piperidine ring will likely adopt a chair conformation . The urea linkage is expected to be planar due to resonance delocalization.

  • Packing: Expect N-H...O=C intermolecular hydrogen bonds forming infinite chains along the crystallographic b-axis.

Method 2: Powder X-ray Diffraction (PXRD) – The Bulk Alternative

Status: Essential for Polymorph Screening & Phase Purity

If single crystals cannot be grown (e.g., the compound forms microcrystalline needles), PXRD combined with Rietveld Refinement is the alternative. It is also mandatory for verifying that the single crystal is representative of the bulk material.

Experimental Protocol
  • Sample Prep: Lightly grind 50 mg of the bulk powder in an agate mortar to minimize preferred orientation (a common issue with needle-like urea crystals).

  • Measurement:

    • Geometry: Bragg-Brentano (reflection) or Transmission (capillary).

    • Range: 3° to 40°

      
      .
      
    • Step Size: 0.02°.

  • Analysis:

    • Phase ID: Compare experimental pattern with the simulated pattern from SC-XRD (if available).

    • Structure Solution: Use simulated annealing software (e.g., DASH, EXPO) if no single crystal exists. This requires a rigid body model (phenyl ring, piperidine chair) to be placed into the unit cell.

Limitation: The flexibility of the piperidine ring and the acetyl group rotation can make ab initio structure solution from powder data difficult due to peak overlap.

Method 3: NMR + DFT – The Solution-State Proxy

Status: Complementary for Dynamic Analysis

While not a crystallographic method, solution-state NMR (


H, 

C, NOESY) coupled with Density Functional Theory (DFT) calculations provides insight into the conformational landscape before crystallization.
  • Protocol: Dissolve in DMSO-d

    
      (to break urea aggregation).
    
  • Observation: Restricted rotation around the amide bond may appear as broadened peaks.

  • DFT: Calculate the energy barrier between the syn and anti conformers of the urea linkage. This predicts which conformer is likely to crystallize.

Comparative Analysis: Selecting the Right Tool

The following table summarizes the performance metrics for determining the structure of N-(4-Acetylphenyl)piperidine-1-carboxamide.

FeatureSC-XRD (Gold Standard) PXRD (Rietveld) NMR + DFT
Resolution Atomic (< 0.8 Å)Medium (depends on crystallinity)Molecular Connectivity
Sample Requirement Single Crystal (> 0.1 mm)Polycrystalline Powder (~50 mg)Solution (~10 mg)
Structural Output Absolute 3D Structure, Packing, StereochemistryUnit Cell, Phase Purity, PolymorphsDynamic Conformation, Tautomers
Time to Result 1–3 Days (growing crystals) + 2 hrs (collection)30 Minutes (scan) + 1 Day (refinement)1 Hour (experiment) + 2 Days (calc)
Primary Limitation Crystallization failure (oiling out)Peak overlap; difficult for flexible moleculesLacks lattice/packing context
Visualizing the Workflow

The following diagram outlines the decision logic for a researcher characterizing this molecule.

G Start Synthesize N-(4-Acetylphenyl) piperidine-1-carboxamide CheckCrystal Microscopy Check: Are Single Crystals Available? Start->CheckCrystal SCXRD Method 1: SC-XRD (Mount & Collect Data) CheckCrystal->SCXRD Yes NoCrystal No: Microcrystalline Powder CheckCrystal->NoCrystal No Solve Solve Structure (Direct Methods/SHELX) SCXRD->Solve Refine Refine Model (Anisotropic Refinement) Solve->Refine FinalSC Result: Absolute Structure & H-Bond Network Refine->FinalSC PXRD Method 2: High-Res PXRD (Capillary/Transmission) FinalSC->PXRD Validate Bulk Phase NoCrystal->PXRD Indexing Index Unit Cell (DICVOL/TREOR) PXRD->Indexing Rietveld Rietveld Refinement (Simulated Annealing) Indexing->Rietveld FinalPX Result: Lattice Parameters & Phase Purity Rietveld->FinalPX

Figure 1: Decision matrix for structural determination. SC-XRD is the primary path; PXRD is the fallback and validation path.

References
  • Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B, 72(2), 171-179. Link

  • Suhud, K. M., et al. (2017). Crystal structure of 4-methoxy-N-(piperidine-1-carbonothioyl)benzamide. Acta Crystallographica Section E, 73(10), 1530–1534. Link

    • Note: Representative structure for N-phenylpiperidine-1-carboxamide/thioamide scaffolds.
  • Mohamed-Ezzat, R. A., et al. (2023). Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide. Acta Crystallographica Section E, 79, 331–334. Link

    • Note: Demonstrates acetyl-phenyl group disorder and packing in similar sulfonamide ureas.
  • BenchChem. (2025).[1][2] Synthesis and Characterization Protocols for Piperidine Carboxamides. Link

  • Sigma-Aldrich. (2024). 4-Acetylphenyl isocyanate Product Specification. Link

Sources

Validation

Beyond the Formula: Comparative Purity Validation for C14H18N2O2 (Nefiracetam)

Executive Summary & Theoretical Baseline Target Analyte: C14H18N2O2 Primary Case Study: Nefiracetam (Cognitive enhancer/Nootropic) Molecular Weight: 246.31 g/mol In drug development, confirming the elemental composition...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Theoretical Baseline

Target Analyte: C14H18N2O2 Primary Case Study: Nefiracetam (Cognitive enhancer/Nootropic) Molecular Weight: 246.31 g/mol

In drug development, confirming the elemental composition of a lead candidate like Nefiracetam is the first gate in establishing chemical integrity. While High-Resolution Mass Spectrometry (HRMS) confirms the molecular identity, it fails to establish bulk purity.

This guide compares the industry "Gold Standard"—Combustion Analysis (CHN) —against the modern, specific alternative, Quantitative NMR (qNMR) . We analyze these methods based on the rigorous standards required by the FDA (ICH Q2(R1)) and top-tier journals (JOC/ACS).

Theoretical Calculation (The Standard)

Before any experimental validation, the theoretical abundance must be established. For C14H18N2O2:

ElementCountAtomic Mass ( g/mol )Total Mass Contribution% Composition (Theoretical)
Carbon (C) 1412.011168.15468.27%
Hydrogen (H) 181.00818.1447.37%
Nitrogen (N) 214.00728.01411.37%
Oxygen (O) 215.99931.99812.99%
Total 246.31 100.00%

Note: Oxygen is typically calculated by difference in standard CHN analysis.

Comparative Analysis: CHN Combustion vs. qNMR

This section objectively evaluates the performance of the traditional combustion method against qNMR.

The "0.4% Rule" Challenge

The Journal of Organic Chemistry and most regulatory bodies require experimental values to be within ±0.4% of the theoretical value.[1][2]

  • Pass: C: 67.87% – 68.67%

  • Fail: Outside this range (often due to trapped solvent or inorganic salts).

Performance Matrix
FeatureMethod A: Automated CHN CombustionMethod B: Quantitative NMR (qNMR)
Principle Thermal oxidation of sample; detection of CO2, H2O, N2 gases.Ratio of analyte proton signals to an Internal Standard (IS).
Sample Req. 2–5 mg (Destructive)1–10 mg (Non-destructive, recoverable)
Specificity Low. Cannot distinguish between the drug and an isomer or a solvate (e.g., trapped Ethyl Acetate affects %C).High. Distinguishes analyte from solvents, water, and structural impurities.
Precision High (0.1–0.3%) if sample is homogenous.High (0.1–0.5%) with proper relaxation delay (d1).
Blind Spots Inorganic salts (non-combustible ash), moisture (inflates %H).Inorganic impurities (invisible in 1H NMR), paramagnetic contaminants.
Cost/Run Low (

20 external).
High (Instrument time + Deuterated solvents).
Verdict Best for: Final bulk purity confirmation of dried, salt-free solids.Best for: Early-stage intermediates, solvates, and precious samples.

Experimental Protocols

To ensure scientific integrity, the following protocols utilize self-validating steps (blanks, standards).

Protocol A: CHN Analysis (PerkinElmer 2400 Series II / Elementar Vario)

Objective: Determine bulk %C, %H, %N to within ±0.4%.

  • System Preparation:

    • Purge system with Helium (carrier) and Oxygen (combustion).

    • Conditioning: Run 3 "Blank" cycles (tin capsule only) to stabilize the baseline.

  • Calibration (The K-Factor):

    • Weigh Acetanilide (Standard, C8H9NO) (~2.0 mg) into a tin capsule.

    • Run calibration.[3] Ensure K-factors are within 0.990–1.010 range.

  • Sample Preparation (Crucial Step):

    • Dry C14H18N2O2 sample in a vacuum oven at 40°C for 4 hours to remove surface moisture.

    • Weigh 1.5–2.5 mg of sample into a pre-tared tin capsule using a microbalance (readability 0.001 mg).

    • Fold capsule hermetically to exclude atmospheric nitrogen.

  • Combustion:

    • Inject sample into combustion tube (975°C) with excess O2.

    • Reagents: Chromium(III) Oxide (oxidation catalyst) and Silvered Cobaltous/Cobaltic Oxide (halogen scrubber).

  • Reduction & Detection:

    • Gases pass through Copper (640°C) to reduce NOx to N2.

    • Detect via Thermal Conductivity Detector (TCD).

Protocol B: qNMR Purity Assay (Bruker 400 MHz+)

Objective: Determine absolute purity % (w/w).

  • Internal Standard (IS) Selection:

    • For C14H18N2O2 (aromatic/aliphatic signals), use Maleic Acid (singlet at ~6.3 ppm) or Dimethyl Sulfone (singlet at ~3.0 ppm).

    • Requirement: IS signals must not overlap with Nefiracetam signals.

  • Sample Prep:

    • Weigh ~10 mg of Analyte (

      
      ) and ~5 mg of IS (
      
      
      
      ) directly into the same vial. Record weights to 0.01 mg.
    • Dissolve in 0.6 mL DMSO-d6.

  • Acquisition Parameters (Critical for Quantitation):

    • Pulse Angle: 90°.

    • Relaxation Delay (d1):

      
       (typically 30–60 seconds) to ensure full magnetization recovery.
      
    • Scans (ns): 16 or 32 (for S/N > 250).

  • Calculation:

    
    
    
    • 
      : Integral area
      
    • 
      : Number of protons (e.g., 2 for Maleic Acid singlet)
      
    • 
      : Molecular Weight[2]
      
    • 
      : Purity of the Internal Standard (e.g., 99.9%)
      

Analytical Decision Workflows

The following diagrams illustrate the logical flow for choosing a method and the mechanism of the combustion analysis.

Diagram 1: The Purity Validation Decision Tree

DecisionTree Start New C14H18N2O2 Synthesized CheckAmt Sample Amount > 10mg? Start->CheckAmt CheckSolv Solvates/Oils suspected? CheckAmt->CheckSolv Yes HRMS Run HRMS (Identity Only) CheckAmt->HRMS No (<5mg) qNMR Run qNMR (Specific Purity) CheckSolv->qNMR Yes (Volatiles present) CHN Run CHN Analysis (Bulk Purity) CheckSolv->CHN No (Dry Solid) qNMR->CHN If >98% Pure & Journal Requires

Caption: Logical workflow for selecting between HRMS, qNMR, and CHN based on sample constraints.

Diagram 2: Combustion Analysis Mechanism (CHN)

CHN_Mechanism Sample Sample (C14H18N2O2) Combustion Combustion Zone 975°C + O2 (Cr2O3 Catalyst) Sample->Combustion Injection Reduction Reduction Zone 640°C (Cu Wires) Combustion->Reduction CO2, H2O, NOx, O2 Traps Separation Columns (Adsorption) Reduction->Traps CO2, H2O, N2 Detector TCD Detector (N2, CO2, H2O) Traps->Detector Sequential Elution

Caption: Step-by-step gas flow in a standard CHN analyzer (e.g., PerkinElmer 2400).

References

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[3][4] Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. [Link]

  • Food and Drug Administration (FDA). (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology.[Link]

  • PubChem. (2024). Nefiracetam (Compound Summary). National Library of Medicine. [Link]

  • Babij, N. R., et al. (2016). Elemental Analysis: An Historical Perspective and the Future of Characterization in the Pharmaceutical Industry. ACS Central Science. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Strategic Guide to the Safe Handling of N-(4-Acetylphenyl)piperidine-1-carboxamide: Personal Protective Equipment, Operations, and Disposal

For the pioneering researchers and scientists in drug development, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. This guide provides essential, in-depth proc...

Author: BenchChem Technical Support Team. Date: February 2026

For the pioneering researchers and scientists in drug development, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. This guide provides essential, in-depth procedural information for the safe handling of N-(4-Acetylphenyl)piperidine-1-carboxamide. As no specific Safety Data Sheet (SDS) is available for this novel compound, this document is built upon a foundation of expert extrapolation from structurally similar molecules, including piperidine and its various derivatives. Our aim is to empower you with the knowledge to manage this compound with the highest degree of safety, ensuring both personal protection and experimental validity.

Hazard Assessment: An Extrapolated Profile

N-(4-Acetylphenyl)piperidine-1-carboxamide is a complex organic molecule. While specific toxicological data is not yet established, an analysis of its constituent functional groups—a piperidine ring, an acetylphenyl group, and a carboxamide—suggests a hazard profile that must be approached with caution. Based on data from analogous compounds, we can anticipate the following potential hazards:

  • Skin and Eye Irritation: Piperidine and its derivatives are known to cause local irritation upon contact and can lead to severe skin burns and eye damage.[1][2][3][4][5][6]

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[1][5]

  • Acute Toxicity: There is a potential for harm if swallowed, inhaled, or absorbed through the skin.[3][7][8]

  • Sensitization: Some related compounds may cause skin sensitization upon repeated contact.[1]

This extrapolated data necessitates a stringent approach to personal protective equipment and handling protocols.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is paramount when handling N-(4-Acetylphenyl)piperidine-1-carboxamide. The following is a comprehensive guide to the minimum required PPE, with explanations rooted in the anticipated hazards.

Core PPE Ensemble
PPE ComponentSpecificationRationale
Eye and Face Protection ANSI Z87.1-compliant safety goggles. A face shield should be worn over goggles when handling larger quantities or when there is a significant splash risk.[9]Protects against potential splashes of solutions and airborne particles, which could cause serious eye irritation or damage.[2][3][4][5][6]
Hand Protection Chemical-resistant gloves (Nitrile recommended). Double-gloving is advised for prolonged handling or when working with solutions.Provides a barrier against skin contact, which can cause irritation and potential systemic toxicity through dermal absorption.[1][2][3] Glove integrity should be checked before each use.
Body Protection A flame-resistant lab coat is the minimum requirement. For procedures with a higher risk of splashes or spills, a chemical-resistant apron over the lab coat is recommended.Protects the wearer from accidental spills and contamination of personal clothing.
Respiratory Protection A NIOSH-approved N95 respirator should be used when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of dust particles. For work with solutions that may generate aerosols, a respirator with organic vapor cartridges may be necessary.Minimizes the risk of inhaling airborne particles or aerosols, which could lead to respiratory irritation or systemic toxicity.[1][5]

Operational Plan: From Receipt to Reaction

A systematic and well-defined operational plan is crucial for minimizing exposure and ensuring the integrity of your research.

Receiving and Storage
  • Upon receipt, inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[10]

  • The container should be clearly labeled and kept tightly sealed when not in use.[1][3]

Weighing and Aliquoting (Solid Compound)

This procedure should always be performed in a certified chemical fume hood or a ventilated balance enclosure to control airborne particles.

Step-by-Step Protocol:

  • Prepare the Workspace: Ensure the work area is clean and uncluttered. Have all necessary equipment (spatulas, weigh boats, containers) readily available.

  • Don PPE: Put on the complete core PPE ensemble, including an N95 respirator.

  • Tare the Balance: Place a clean weigh boat on the balance and tare it.

  • Transfer the Compound: Carefully transfer the desired amount of N-(4-Acetylphenyl)piperidine-1-carboxamide to the weigh boat using a clean spatula. Avoid generating dust.

  • Seal and Clean: Securely cap the stock container immediately after use. Clean any residual powder from the spatula and work surface using a damp cloth, and dispose of it as hazardous waste.

Solution Preparation and Handling

Step-by-Step Protocol:

  • Don PPE: The core PPE ensemble is required. If there is a risk of aerosol generation, a respirator with organic vapor cartridges should be considered.

  • Work in a Fume Hood: All manipulations involving solutions of the compound should be conducted within a chemical fume hood.

  • Solvent Addition: Slowly add the solvent to the solid compound to minimize splashing.

  • Mixing: Use a magnetic stirrer or gentle agitation to dissolve the compound. Avoid vigorous shaking that could create aerosols.

  • Transferring Solutions: Use appropriate tools such as pipettes or cannulas for transferring solutions to prevent spills.

Emergency Procedures: Preparedness is Key

Spills
  • Minor Spills (Solid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently sweep up the material and place it in a labeled, sealed container for hazardous waste disposal.[1][10]

    • Clean the spill area with a suitable solvent and then soap and water.

  • Minor Spills (Liquid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).

    • Place the absorbent material in a labeled, sealed container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent and then soap and water.

  • Major Spills:

    • Evacuate the area immediately.

    • Alert your institution's emergency response team.

    • Prevent entry to the contaminated area.

Personal Exposure
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][4][5]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[1][5] Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4][5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3][6]

Disposal Plan: Responsible Waste Management

All waste containing N-(4-Acetylphenyl)piperidine-1-carboxamide, whether solid, liquid, or contaminated materials (e.g., gloves, weigh boats, paper towels), must be treated as hazardous waste.

  • Solid Waste: Collect in a clearly labeled, sealed container.

  • Liquid Waste: Collect in a compatible, labeled, and sealed waste container. Do not mix with incompatible waste streams.

  • Contaminated Materials: Place in a designated hazardous waste bag or container.

  • Disposal: All waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations.[1][3]

Visual Workflow for PPE Selection and Handling

PPE and Handling Workflow for N-(4-Acetylphenyl)piperidine-1-carboxamide cluster_prep Preparation cluster_ppe PPE Selection cluster_ops Operations cluster_disposal Disposal Assess_Task Assess Task (Weighing, Solution Prep, etc.) Review_Hazards Review Potential Hazards (Extrapolated Data) Assess_Task->Review_Hazards Core_PPE Core PPE - Goggles - Nitrile Gloves - Lab Coat Review_Hazards->Core_PPE Select Based On Additional_PPE Task-Specific PPE Core_PPE->Additional_PPE Augment As Needed Handling_Solid Solid Handling (in Fume Hood/Enclosure) Additional_PPE->Handling_Solid For Solids Handling_Liquid Liquid Handling (in Fume Hood) Additional_PPE->Handling_Liquid For Liquids Waste_Segregation Segregate Waste (Solid, Liquid, Contaminated) Handling_Solid->Waste_Segregation Handling_Liquid->Waste_Segregation Dispose_EH&S Dispose via EH&S Waste_Segregation->Dispose_EH&S

Sources

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